Product packaging for 3-Methyl-3-pyrazolin-5-one(Cat. No.:CAS No. 4344-87-0)

3-Methyl-3-pyrazolin-5-one

Cat. No.: B1330569
CAS No.: 4344-87-0
M. Wt: 98.1 g/mol
InChI Key: WGVHNCAJPFIFCR-UHFFFAOYSA-N
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Description

3-Methyl-3-pyrazolin-5-one is an intermediate in the synthesis of heterocyclic compounds. Crystal structure of this compound was studied.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B1330569 3-Methyl-3-pyrazolin-5-one CAS No. 4344-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-dihydropyrazol-3-one
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InChI

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WGVHNCAJPFIFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80902472
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Molecular Weight

98.10 g/mol
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CAS No.

4344-87-0, 108-26-9
Record name 4344-87-0
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Record name 3-Methyl-3-pyrazolin-5-one
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Record name 3-METHYL-2-PYRAZOLIN-5-ONE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Methyl-3-pyrazolin-5-one from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Methyl-3-pyrazolin-5-one, a crucial heterocyclic compound that serves as a fundamental building block in the development of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and the neuroprotective agent Edaravone.[1][2][3] This document outlines the core chemical principles, detailed experimental protocols, and quantitative data associated with the synthesis of this compound from ethyl acetoacetate and hydrazine derivatives.

Introduction

3-Methyl-5-pyrazolone and its N-substituted derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[4] Their versatile chemical structure allows for a wide range of pharmacological activities.[4] The synthesis of the pyrazolone ring is a classic example of condensation chemistry, typically achieved through the reaction of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative.[4][5] This reaction, often a variation of the Knorr pyrazole synthesis, is known for its robustness and generally high yields.[6]

Reaction Mechanism and Tautomerism

The synthesis of this compound from ethyl acetoacetate and hydrazine hydrate proceeds via a two-step mechanism:

  • Condensation: The initial step involves the nucleophilic attack of the hydrazine on the more electrophilic keto-carbonyl group of the ethyl acetoacetate, forming a hydrazone intermediate.

  • Intramolecular Cyclization: This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the ester carbonyl group, leading to the elimination of ethanol and the formation of the stable five-membered pyrazolone ring.

A key feature of this compound is its existence in multiple tautomeric forms: the NH-form, the OH-form (3-methyl-1H-pyrazol-5-ol), and the CH-form. The equilibrium between these tautomers is influenced by the solvent and the presence of substituents.

Below is a diagram illustrating the general reaction mechanism for the synthesis of a pyrazolone derivative.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ethyl_acetoacetate Ethyl Acetoacetate hydrazone Hydrazone Intermediate ethyl_acetoacetate->hydrazone + Hydrazine Derivative - H2O hydrazine Hydrazine Derivative (R-NH-NH2) hydrazine->hydrazone pyrazolone 3-Methyl-1-R-3-pyrazolin-5-one hydrazone->pyrazolone Intramolecular Cyclization - EtOH

General reaction mechanism for pyrazolone synthesis.

The tautomeric forms of this compound are depicted in the following diagram.

tautomerism NH_form NH-form (this compound) OH_form OH-form (3-Methyl-1H-pyrazol-5-ol) NH_form->OH_form CH_form CH-form (3-Methyl-5-hydroxy-1H-pyrazole) OH_form->CH_form

Tautomeric forms of this compound.

Experimental Protocols

Several protocols for the synthesis of this compound and its derivatives have been reported. The following is a generalized and comprehensive procedure based on established methods.[5][7]

Materials and Reagents:

  • Ethyl acetoacetate

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Absolute ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter paper

  • Beaker

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate in absolute ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (or the corresponding substituted hydrazine) dropwise with continuous stirring. An exothermic reaction may be observed.

  • Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture. The temperature and duration of heating can be optimized based on the specific reactants.[5][8]

  • Cooling and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. The solid product should precipitate out.[5]

  • Isolation of Crude Product: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether or ethanol to remove impurities.[6]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[5]

  • Drying: Dry the purified crystals to obtain the final product.

The overall experimental workflow is illustrated in the diagram below.

experimental_workflow start Start: Reactants dissolve Dissolve Ethyl Acetoacetate in Ethanol start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine reflux Heat under Reflux add_hydrazine->reflux cool Cool in Ice Bath reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallization wash->recrystallize dry Dry the Product recrystallize->dry characterize Characterization (MP, IR, NMR) dry->characterize end End: Purified Product characterize->end

Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the quantitative data from various reported syntheses of this compound and its N-phenyl derivative (Edaravone).

Table 1: Reaction Conditions and Yields

ReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetate, Hydrazine hydrateAbsolute Ethanol60164[5]
Ethyl acetoacetate, Hydrazine hydrateEthanol803≥85[8]
Ethyl acetoacetate, PhenylhydrazineEthanolReflux194.2[9]
Ethyl acetoacetate, PhenylhydrazineLower alcoholReflux-High[10]
Ethyl acetoacetate, Methyl hydrazineNone80-901.5~100[7]

Table 2: Physical and Spectroscopic Data of 3-Methyl-5-pyrazolone

PropertyValueReference
Melting Point (°C)217 (lit), 202 (obs)[5]
IR (cm⁻¹)
N-H stretching3350[5]
C=O stretching1740[5]
¹H NMR (CDCl₃, δ ppm) [7]
CH₃2.04 (s, 3H)
CH₂3.13 (s, 2H)
¹³C NMR (CDCl₃, δ ppm) [7]
CH₃16.9
CH₂41.4
C=O172.3
C=N155.6
Elemental Analysis (%) C: 48.97, H: 6.16, N: 28.56 (Calc.)C: 48.64, H: 5.98, N: 28.12 (Found)[5]

Table 3: Physical and Spectroscopic Data of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)

PropertyValueReference
Melting Point (°C)126-128[7]
¹H NMR (CDCl₃, δ ppm) [7]
CH₃2.18 (s, 3H)
CH₂3.42 (s, 2H)
Aromatic-H7.17 (t, 1H), 7.38 (t, 2H), 7.84 (d, 2H)
¹³C NMR (CDCl₃, δ ppm) [7]
CH₃16.6
CH₂42.6
Aromatic-C118.4, 124.6, 128.4, 137.6
C=O170.2
C=N156.1

Applications in Drug Development

3-Methyl-5-pyrazolone serves as a versatile scaffold in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2] Its derivatives have been extensively studied for their potential as:

  • Analgesic and Anti-inflammatory Agents: Many pyrazolone derivatives exhibit potent pain-relieving and anti-inflammatory properties.[1]

  • Antimicrobial and Antifungal Agents: The pyrazolone nucleus is a common feature in compounds with antibacterial and antifungal activities.[4]

  • Anticancer and Antioxidant Agents: Certain derivatives have shown promise as anticancer and antioxidant compounds.[3]

  • Neuroprotective Agents: A prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[6]

The logical relationship between the synthesis of this compound and its applications in drug development is illustrated below.

drug_development_pathway cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_applications Therapeutic Applications start Ethyl Acetoacetate + Hydrazine Derivative pyrazolone This compound Core start->pyrazolone derivatives Chemical Modification (e.g., N-substitution, condensation) pyrazolone->derivatives analgesic Analgesics derivatives->analgesic anti_inflammatory Anti-inflammatory Drugs derivatives->anti_inflammatory antimicrobial Antimicrobials derivatives->antimicrobial neuroprotective Neuroprotective Agents (e.g., Edaravone) derivatives->neuroprotective

From core synthesis to therapeutic applications.

Conclusion

The synthesis of this compound from ethyl acetoacetate is a well-established and efficient method for producing a key intermediate in the pharmaceutical industry. The reaction is versatile, allowing for the creation of a diverse library of pyrazolone derivatives with a broad spectrum of biological activities. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and proper characterization of the product are essential for successful synthesis and subsequent drug development endeavors.

References

An In-depth Technical Guide on the Tautomeric Forms of 3-Methyl-3-pyrazolin-5-one in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 3-Methyl-3-pyrazolin-5-one, a core heterocyclic scaffold found in numerous pharmaceuticals, including the neuroprotective agent Edaravone. Understanding the tautomeric equilibrium of this compound and its derivatives is critical, as the predominant form can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The equilibrium is highly sensitive to the solvent environment, a factor of paramount importance in drug design, synthesis, and formulation.

Tautomeric Forms of this compound

This compound can exist in three primary tautomeric forms due to proton migration. This phenomenon involves keto-enol, lactam-lactim, and imine-enamine tautomerism.[1] The three key forms are:

  • CH Form (Keto Form): A methylene group is present at the C4 position of the pyrazolone ring. This form is technically a 2,4-dihydro-3H-pyrazol-3-one.

  • OH Form (Enol/Aromatic Form): A hydroxyl group is at the C5 position, resulting in an aromatic pyrazole ring. This form is a 1H-pyrazol-5-ol.

  • NH Form (Amide Form): An imine-like proton is on one of the ring nitrogen atoms, with the keto group at C5. This is a 1,2-dihydro-3H-pyrazol-3-one.

The equilibrium between these forms is dynamic and dictated by their relative thermodynamic stabilities, which are strongly influenced by the surrounding solvent.

G CH CH Form (Keto) OH OH Form (Enol/Aromatic) CH->OH NH NH Form (Amide) CH->NH NH->OH

Caption: Tautomeric equilibrium of this compound.

Influence of Solvents on Tautomeric Equilibrium

The stability of each tautomer is dependent on its interaction with solvent molecules. Factors such as solvent polarity, proticity (hydrogen bond donating or accepting ability), and dielectric constant play a crucial role.[2][3]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can form strong hydrogen bonds with both the keto and hydroxyl/amine groups, stabilizing all forms to some extent. However, they can significantly stabilize the more polar NH and OH forms.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors. They can stabilize the NH and OH forms by accepting a hydrogen bond. Studies show that in DMSO, the hydroxy (OH) tautomer is the predominant species for 3-methyl-5-pyrazolone.[4] For the related compound Edaravone (1-phenyl-3-methyl-5-pyrazolone), the OH-form is also preponderant in DMSO.[5]

  • Non-polar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular hydrogen bonding within the enol (OH) form can be a stabilizing factor.[2] However, for pyrazolones, the less polar CH (keto) form is often favored. For instance, ¹H NMR spectra of 1-phenyl-3-methyl-5-pyrazolone in CDCl₃ showed signals corresponding only to the CH-form.[5]

Quantitative Analysis of Tautomeric Distribution

The precise ratio of tautomers in a given solvent can be determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. The data below summarizes findings for 3-methyl-5-pyrazolone and its closely related N-phenyl derivative, Edaravone.

CompoundSolventPredominant Form(s)Tautomer Ratio (%)Source(s)
3-Methyl-5-pyrazolone DMSOOH FormPredominantly OH[4]
3-Methyl-5-pyrazolone Low Polarity SolventsKeto Form (CH/NH)Predominantly Keto[4]
1-Phenyl-3-methyl-5-pyrazolone DMSO-d₆OH, CH, NHOH: 81 (±5), CH: 13 (±5), NH: 6 (±5)[5]
1-Phenyl-3-methyl-5-pyrazolone CDCl₃CH FormExclusively CH[5]
1-Phenyl-3-methyl-5-pyrazolone Cyclohexane vs. EthanolDifferent FormsUV spectra differ significantly, indicating a shift in equilibrium[6]

Experimental Protocols

The study of tautomerism relies on a combination of spectroscopic and computational methods.

G cluster_0 Experimental Analysis cluster_1 Computational Analysis cluster_2 Data Interpretation prep Sample Preparation (Dissolution in solvent) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) prep->nmr uv UV-Vis Spectroscopy prep->uv analysis Data Analysis (Signal Integration, λmax Shift) nmr->analysis uv->analysis dft DFT Calculations (e.g., B3LYP/6-31G*) pcm Solvent Modeling (e.g., PCM) dft->pcm pcm->analysis conclusion Tautomer Ratio & Stability Determination analysis->conclusion

Caption: General workflow for tautomerism analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃) to a standard concentration (e.g., 10 mg/mL).

  • Data Acquisition: Record ¹H, ¹³C, and ideally ¹⁵N NMR spectra at a controlled temperature. Low-temperature NMR can be used to slow proton exchange, allowing for the observation of distinct signals for each tautomer.[7]

  • Data Analysis:

    • Identification: Assign the distinct chemical shifts of protons and carbons to their respective tautomeric forms (CH, NH, OH). For example, the CH form will show a characteristic signal for the CH₂ group at the C4 position, while the OH form will lack this and may show a broad OH proton signal.[5][8]

    • Quantification: Integrate the non-exchangeable proton signals that are unique to each tautomer. The relative ratio of the integrals corresponds to the molar ratio of the tautomers in the equilibrium mixture.[7]

B. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarities (e.g., cyclohexane, ethanol).

  • Data Acquisition: Record the absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the absorption maxima (λmax) and the overall shape of the spectra. A significant shift in λmax when moving from a non-polar to a polar solvent indicates a shift in the tautomeric equilibrium, as the different tautomers have distinct electronic transitions.[6]

C. Computational Chemistry

  • Structure Optimization: Perform geometry optimization for all possible tautomers (CH, NH, OH) in the gas phase using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[4][9]

  • Solvent Effects: Apply a continuum solvation model, such as the Polarizable Continuum Model (PCM), to calculate the relative energies and stabilities of each tautomer in different solvents.[8]

  • NMR Prediction: Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometries to calculate theoretical NMR chemical shifts. These can be compared with experimental data to aid in the unambiguous assignment of signals to specific tautomers.[1][4]

Conclusion

The tautomeric behavior of this compound is a complex interplay of structural and environmental factors. Spectroscopic and computational evidence conclusively shows that its existence is a solvent-dependent equilibrium among the CH, NH, and OH forms. In polar aprotic solvents like DMSO, the aromatic OH-tautomer is favored, whereas in non-polar solvents such as chloroform, the keto CH-form tends to predominate. This profound solvent-mediated structural plasticity is a critical consideration for professionals in medicinal chemistry and drug development, impacting everything from reaction mechanisms to drug-receptor interactions and formulation strategies.

References

Spectroscopic Characterization of 3-Methyl-3-pyrazolin-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Methyl-3-pyrazolin-5-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and workflow visualizations to facilitate its identification and utilization.

Molecular Structure and Properties

This compound (C₄H₆N₂O, Molar Mass: 98.10 g/mol ) is a five-membered heterocyclic compound containing two adjacent nitrogen atoms.[1][2][3] It exists in tautomeric forms, primarily the keto and enol forms, which can influence its spectroscopic properties.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSolvent
2.157Singlet3HCH₃DMSO-d₆[4]
5.275Singlet1HCH (vinyl)DMSO-d₆[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound (and derivatives)

CompoundChemical Shift (δ, ppm)AssignmentSolvent
4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone16.2, 14.9pyrazolone CH₃, acetyl CH₃DMSO[5]
4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone13.6pyrazolone CH₃DMSO[5]
3-methyl-1-phenyl-4-thioacetylpyrazol-5-one17.48, 36.34CH₃-3, CH₃-CSCDCl₃[6]
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Methyl-5-pyrazolone

Wavenumber (cm⁻¹)Functional Group Assignment
3350N-H stretch[7]
3060C-H stretch[7]
1740C=O stretch[7]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
98100%[M]⁺ (Molecular Ion)[2]
41~50%Fragment
39~45%Fragment
Ultraviolet-Visible (UV-Vis) Spectroscopy

While UV-Vis spectra for derivatives of this compound are available, specific data for the parent compound was not detailed in the provided search results. The UV-Vis absorption characteristics are highly dependent on the solvent and any substituents on the pyrazolone ring.[8][9]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

Synthesis of 3-Methyl-5-pyrazolone

A common method for the synthesis of 3-Methyl-5-pyrazolone involves the condensation reaction of ethyl acetoacetate with hydrazine hydrate.[7][10]

Procedure:

  • To a solution of ethyl acetoacetate (100 mmol) in absolute ethanol (40 mL), add hydrazine hydrate (100 mmol) dropwise with continuous stirring.

  • Maintain the reaction mixture temperature at 60°C and continue stirring for 1 hour.

  • Cool the reaction mixture in an ice bath to precipitate the solid product.

  • Filter the solid, wash with cold ethanol, and recrystallize to obtain pure 3-Methyl-5-pyrazolone.[7]

NMR Spectroscopy

¹H and ¹³C NMR:

  • Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

FTIR (KBr Pellet):

  • Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry

GC-MS:

  • Dissolve the sample in a volatile organic solvent.

  • Inject the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • The compound will be separated by the GC column and then ionized in the MS (e.g., by electron ionization).

  • The mass analyzer will separate the ions based on their mass-to-charge ratio, generating the mass spectrum.

Visualizations

Experimental Workflow for Synthesis and Characterization

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization reagents Ethyl Acetoacetate + Hydrazine Hydrate reaction Condensation Reaction (60°C, 1 hr) reagents->reaction Ethanol workup Cooling, Filtration, and Recrystallization reaction->workup product Pure 3-Methyl-5-pyrazolone workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy (FTIR) product->ir ms Mass Spectrometry (GC-MS) product->ms uv_vis UV-Vis Spectroscopy product->uv_vis

Caption: Workflow for the synthesis and spectroscopic characterization of 3-Methyl-5-pyrazolone.

Tautomerism of this compound

Caption: Keto-enol tautomerism of this compound.

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis or characterization of novel derivatives, further specialized spectroscopic techniques and computational studies may be employed.

References

chemical properties and reactivity of 3-Methyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methyl-3-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 5-methyl-1,2-dihydropyrazol-3-one, is a heterocyclic compound of significant interest in medicinal and industrial chemistry.[1] Its versatile chemical nature makes it a crucial building block in the synthesis of a wide range of biologically active molecules and commercial products.[2][3] This guide provides a comprehensive overview of its chemical properties, tautomerism, reactivity, and key experimental protocols, tailored for professionals in research and development. Derivatives of this compound have shown a wide spectrum of pharmacological activities, positioning them as valuable therapeutic agents.[4][5][6][7] Beyond pharmaceuticals, it serves as a critical intermediate in the production of agrochemicals like herbicides and pesticides, as well as in the synthesis of dyes and pigments.[3]

Physical and Chemical Properties

This compound typically appears as a white to light yellow crystalline powder.[2] Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design and chemical handling.

PropertyValueReference
Molecular Formula C₄H₆N₂O[1]
Molecular Weight 98.10 g/mol [1]
CAS Number 4344-87-0
Appearance White to off-white/light yellow crystalline powder[2]
Melting Point 223-225 °C
pKa 9.04 ± 0.70 (Predicted)[2]
Solubility Soluble in 1 M NH₄OH and methanol.[2]

Tautomerism: The Key to Reactivity

A critical feature of this compound is its existence in multiple tautomeric forms due to keto-enol and lactam-lactim equilibria.[8][9][10] The three primary tautomers are the CH-form (keto), the OH-form (enol), and the NH-form. The predominant tautomer depends on the solvent and the physical state (solid or solution), which in turn dictates the molecule's reactivity.[8][11] For instance, the enol form is essential for activating the C4 position for electrophilic substitution reactions like C-acylation.[12]

Tautomerism CH CH-form (Keto) 5-methyl-1,2-dihydropyrazol-3-one OH OH-form (Enol) 3-methyl-1H-pyrazol-5-ol CH->OH Keto-Enol NH NH-form 5-methyl-2,3-dihydro-1H-pyrazol-3-one CH->NH Lactam-Lactim Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products EAA Ethyl Acetoacetate Mix Mix & Reflux in Absolute Ethanol EAA->Mix HH Hydrazine Hydrate HH->Mix Product This compound Mix->Product Condensation Purify Purification (Recrystallization) Product->Purify Reactivity cluster_reactions Reaction Types PZ This compound Alkylation Alkylation (O- and N-alkylation) PZ->Alkylation Alkyl Halides, Dimethyl Sulfate Acylation Acylation (O- and C-acylation) PZ->Acylation Acyl Chlorides, Anhydrides Condensation Condensation (at C4 position) PZ->Condensation Aromatic Aldehydes

References

An In-depth Technical Guide to 3-Methyl-3-pyrazolin-5-one Derivatives: Core Structures, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyl-3-pyrazolin-5-one derivatives, a class of heterocyclic compounds with significant and diverse pharmacological applications. This document details their fundamental chemical structures, explores their wide-ranging biological activities with supporting quantitative data, outlines key experimental protocols for their synthesis and evaluation, and visualizes the intricate signaling pathways they modulate.

Core Structure and Chemical Properties

This compound, with the chemical formula C₄H₆N₂O, serves as the fundamental scaffold for a vast array of biologically active derivatives.[1] It is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. The compound typically appears as a white to off-white crystalline powder.[1] A key feature of the pyrazolin-5-one ring is its existence in several tautomeric forms, which influences its chemical reactivity and biological interactions.

The versatility of the pyrazolone core allows for chemical modifications at various positions, most notably at the N1, C3, and C4 positions of the ring. These modifications give rise to a wide spectrum of derivatives with tailored pharmacological profiles. One of the most prominent derivatives is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).

Synthesis of this compound and its Derivatives

The classical and most common method for synthesizing the this compound core is the Knorr pyrazole synthesis. This involves the condensation reaction between a β-ketoester, typically ethyl acetoacetate, and a hydrazine derivative.

General Synthesis Workflow

The synthesis of this compound derivatives can be conceptualized in the following workflow:

G cluster_reactants Starting Materials B_ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Condensation Condensation Reaction B_ketoester->Condensation Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Condensation Pyrazolone_Core This compound Core Condensation->Pyrazolone_Core Derivatization Further Derivatization (e.g., at C4 position) Pyrazolone_Core->Derivatization Final_Product Target Derivative Derivatization->Final_Product G cluster_stimulus Cellular Stress cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_response Cellular Response Oxidative_Stress Oxidative Stress (ROS) Inflammatory_Stimuli Inflammatory Stimuli NFkB IKK Inflammatory_Stimuli->NFkB Pyrazolone Pyrazolone Derivatives (e.g., Edaravone) Pyrazolone->Oxidative_Stress Scavenges AHR AHR Pyrazolone->AHR Activates Nrf2 Nrf2 Pyrazolone->Nrf2 Upregulates Pyrazolone->NFkB Inhibits GDNF_RET GDNF/RET Signaling Pyrazolone->GDNF_RET Activates AHR_nuc AHR AHR->AHR_nuc Translocation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation IkB IκBα NFkB->IkB Phosphorylates (degradation) p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation IkB->p65_p50 Neuroprotection Neuroprotection & Survival GDNF_RET->Neuroprotection AHR_nuc->Nrf2 Upregulates Cytoprotection Cytoprotection AHR_nuc->Cytoprotection Transcription Antioxidant_Response Antioxidant Response Nrf2_nuc->Antioxidant_Response Transcription Inflammation Inflammation (TNF-α) p65_p50_nuc->Inflammation Transcription G Start Cell Culture and Treatment (with pyrazolone derivative and/or stimulus) Lysis Cell Lysis and Protein Extraction (Cytoplasmic and Nuclear Fractions) Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE (Protein Separation by Size) Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking (e.g., with BSA or milk) Transfer->Blocking Primary_Ab Incubation with Primary Antibody (e.g., anti-p65, anti-IκBα) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Signal Detection (Chemiluminescence) Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

References

In-Depth Technical Guide to CAS Number 4344-87-0: 3-Methyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 4344-87-0, which is 3-Methyl-3-pyrazolin-5-one. While the initial query included a different chemical name, the CAS number is the universally recognized, unique identifier for this specific substance. This document consolidates available data on its properties, outlines general experimental protocols for their determination, and explores the biological context of related compounds, including a representative signaling pathway.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below, providing a foundational understanding of this compound.

Table 1: Physical Properties of this compound
PropertyValue
Appearance Light yellow crystalline powder
Melting Point 223-225 °C
Boiling Point 287 °C at 353 hPa
Density 1.33 g/cm³
Solubility Soluble in 1 M NH4OH (25 mg/mL), methanol. Moderately soluble in polar solvents.
Table 2: Chemical and Molecular Properties of this compound
PropertyValue
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
IUPAC Name 5-methyl-2,4-dihydro-3H-pyrazol-3-one
InChI Key WGVHNCAJPFIFCR-UHFFFAOYSA-N
SMILES CC1=CC(=O)NN1
pKa 7.0

Experimental Protocols

Detailed experimental procedures are crucial for the verification and further study of a compound's properties. Below are generalized protocols for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of an organic solid is a key indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Understanding a compound's solubility is essential for its application in various chemical and biological systems.

Methodology: Qualitative Solubility Test

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each test tube.

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (usually room temperature).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid is fully dissolved, it is deemed "soluble." If it remains undissolved, it is "insoluble." If some but not all of the solid dissolves, it is "partially soluble." This process is repeated with a range of solvents of varying polarities.

Density Determination

The density of a solid can be determined using several methods.

Methodology: Liquid Displacement

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent if the compound is polar). The initial volume of the liquid is recorded.

  • Displacement: The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

  • Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid sample.

  • Calculation: The density is calculated by dividing the mass of the sample by its volume.

Biological Activity and Signaling Pathways

While specific, well-elucidated signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of pyrazolone derivatives has attracted significant interest in drug discovery for their diverse biological activities. Notably, derivatives of pyrazolone have been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. The anticancer effects of some related compounds have been linked to the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival.

Given the user's interest in a compound with the name "4-Anilino-1-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile" and the audience of drug development professionals, it is pertinent to discuss a relevant signaling pathway targeted by similar heterocyclic compounds. The PI3K/Akt signaling pathway is a critical intracellular pathway that is often dysregulated in cancer and is a common target for novel therapeutics.

Representative Signaling Pathway: PI3K/Akt

The PI3K/Akt pathway is activated by various growth factors and cytokines. Upon activation, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation, while inhibiting apoptosis.

Below is a simplified diagram of the PI3K/Akt signaling pathway, which could be a potential target for pyrazolone-based inhibitors.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazolone-based Inhibitor Inhibitor->PI3K

Simplified PI3K/Akt Signaling Pathway

This diagram illustrates how a hypothetical pyrazolone-based inhibitor might target PI3K, thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival.

Conclusion

This compound (CAS 4344-87-0) is a well-characterized organic compound with defined physical and chemical properties. While its own biological signaling pathways are not yet fully elucidated, the broader class of pyrazolone derivatives holds significant promise in the field of drug discovery, with the potential to modulate critical cellular pathways such as the PI3K/Akt pathway. Further research into the specific biological activities of this compound could unveil novel therapeutic applications.

Solubility Profile of 3-Methyl-3-pyrazolin-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of 3-Methyl-3-pyrazolin-5-one in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information, a detailed experimental protocol for determining solubility via the gravimetric method, and a standard procedure for the synthesis of this compound. This guide is intended to equip researchers with the necessary information and methodologies to accurately assess the solubility of this compound in their own laboratory settings.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of various pharmaceuticals and dyes. Its solubility in different solvents is a critical parameter for its application in organic synthesis, formulation development, and analytical chemistry. Understanding the solubility behavior of this compound is essential for designing efficient reaction conditions, developing stable formulations, and establishing reliable analytical methods.

Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityCitation
EthanolSlightly soluble[1][2]
5% Caustic Soda SolutionClear Solution[3]

It is important to note that "slightly soluble" is a non-specific term and the actual solubility can vary with temperature and the purity of both the solute and the solvent. For precise and reliable data, experimental determination is necessary.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[4][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

3.1. Materials and Apparatus

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, isopropanol)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation temperature should ideally be below the boiling point of the solvent and the melting point of the solute.

  • Drying and Weighing:

    • Once the solvent is completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish with the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

3.4. Diagram of the Gravimetric Solubility Determination Workflow

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Withdraw known volume of supernatant B->C D Filter through 0.45 µm filter C->D E Evaporate solvent from pre-weighed dish D->E F Dry solute to constant weight E->F G Calculate solubility F->G

Caption: Workflow for Gravimetric Solubility Determination.

Experimental Protocol for the Synthesis of this compound

The standard synthesis of this compound involves the condensation of ethyl acetoacetate with hydrazine hydrate.[7][8][9]

4.1. Materials and Reagents

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Absolute ethanol

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or ethanol/ethyl acetate mixture)

4.2. Procedure

  • Reaction Setup:

    • In a round bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate in absolute ethanol.

    • Slowly add hydrazine hydrate to the stirred solution. The reaction is exothermic, so the addition should be controlled, and cooling may be necessary.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-3 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

    • Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and ethyl acetate, to yield pure this compound.[7]

4.3. Diagram of the Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification EAA Ethyl Acetoacetate Mix Mix in Ethanol EAA->Mix HH Hydrazine Hydrate HH->Mix Reflux Reflux (2-3h) Mix->Reflux Cool Cool in Ice Bath Reflux->Cool Filter Filter Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Product This compound Recrystallize->Product

References

health and safety information for 3-Methyl-3-pyrazolin-5-one handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of Handling 3-Methyl-3-pyrazolin-5-one

This guide provides comprehensive health and safety information for the handling of this compound (CAS: 4344-87-0), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and requisite safety protocols to ensure its proper use in a laboratory setting.

Chemical Identification

This section provides key identifiers for this compound.

IdentifierValue
Chemical Name This compound
Synonyms 5-methyl-2,3-dihydro-1H-pyrazol-3-one, 3-methyl-1H-pyrazol-5-ol
CAS Number 4344-87-0
Molecular Formula C₄H₆N₂O[1]
Molecular Weight 98.10 g/mol [1]
InChI Key WGVHNCAJPFIFCR-UHFFFAOYSA-N

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard is irritation.[1] Adherence to GHS guidelines is mandatory.

GHS Classification Summary [1][2]

Hazard ClassCategoryHazard Statement
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage / Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Label Elements:

  • Signal Word: Warning[2]

  • Hazard Pictogram:

    • GHS07 (Exclamation Mark)

Physical and Chemical Properties

A summary of the known physical and chemical properties is presented below.

PropertyValueSource
Appearance Light yellow crystalline powderGuidechem
Melting Point 223-225 °C
Solubility Soluble in 1 M NH₄OH (25 mg/mL), Methanol
Storage Class 11 (Combustible Solids)
Water Contamination Class (WGK) WGK 3 (severely hazardous to water)

Handling and Storage

Safe Handling Protocol
  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[2] Ensure eyewash stations and safety showers are readily accessible.

  • Preventing Exposure: Avoid breathing dust, fumes, or vapors.[2] Avoid contact with skin, eyes, and clothing.[2]

  • Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in laboratory areas. Remove contaminated clothing and wash it before reuse.[2]

  • Dust Control: Minimize dust generation and accumulation during handling and transfer.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store locked up.[2]

  • Keep in a dark place under an inert atmosphere.

  • Store away from incompatible materials.

Exposure Controls and Personal Protection

Appropriate engineering controls and personal protective equipment (PPE) must be utilized to minimize exposure.

Recommended Personal Protective Equipment (PPE) [2]

Protection TypeSpecification
Eye / Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If ventilation is inadequate, use a dust mask (e.g., N95 type) or a respirator approved under appropriate government standards.

First Aid Measures

Detailed first aid procedures are critical in the event of an exposure.

Emergency First Aid Protocol
  • General Advice: Move the victim to fresh air immediately.[2] If symptoms persist, seek medical attention and provide the Safety Data Sheet (SDS) to the attending physician.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2]

  • If on Skin: Wash the affected area with plenty of water.[2] If skin irritation occurs, seek medical help.[2]

  • If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

Prompt and appropriate action is required to mitigate spills.

Spill Cleanup Protocol
  • Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate personal protective equipment (see Section 5.0) to avoid contact with the skin and eyes and to prevent inhalation of dust.[2]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2]

  • Containment and Cleaning:

    • Do not create dust.

    • Carefully sweep up the spilled material and place it into a suitable, closed, and labeled container for disposal.

    • Clean the spill area thoroughly with a suitable decontaminating agent.

    • Ventilate the area after cleanup is complete.

Fire-Fighting Measures

While not highly flammable, this compound is a combustible solid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known.

  • Chemical Stability: The compound is stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The primary known effects are related to irritation.

Summary of Toxicological Effects

EffectObservation
Acute Toxicity Data not available.
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory tract irritation.[1][2]
Carcinogenicity No data available. Not listed by IARC, ACGIH, NTP, or OSHA as a carcinogen.

Disposal Considerations

All waste material must be disposed of in accordance with federal, state, and local environmental regulations.

  • Product Disposal: Contact a licensed professional waste disposal service. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of as unused product.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Safety_Information_Flow cluster_ID Identification cluster_Hazards Hazard Recognition cluster_Prevention Prevention & Control cluster_Response Emergency Response ChemID Chemical Identification (CAS: 4344-87-0) GHS GHS Classification - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) ChemID->GHS Handling Safe Handling - Fume Hood - Avoid Dust GHS->Handling Storage Proper Storage - Cool, Dry, Ventilated - Tightly Closed GHS->Storage PPE Personal Protective Equipment - Gloves, Goggles, Lab Coat - Respirator (if needed) GHS->PPE FirstAid First Aid Measures - Inhalation, Skin, Eyes Handling->FirstAid Spill Accidental Release - Contain, Clean Up Handling->Spill Spill->FirstAid Fire Fire Fighting - Use CO2, Dry Chemical

Caption: Logical flow of safety information for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_use Laboratory Use cluster_cleanup Post-Use & Disposal Receive 1. Receive Chemical & Verify Integrity Store 2. Store in Designated Area (Cool, Dry, Dark) Receive->Store Review 3. Review SDS Before Use Store->Review DonPPE 4. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review->DonPPE Setup 5. Set Up Work Area (Chemical Fume Hood) DonPPE->Setup Weigh 6. Weigh Solid Material (Minimize Dust Generation) Setup->Weigh Dissolve 7. Dissolve/Use in Reaction Weigh->Dissolve Decontaminate 8. Decontaminate Glassware & Work Surfaces Dissolve->Decontaminate Waste 9. Dispose of Waste (Follow Institutional Protocols) Decontaminate->Waste DoffPPE 10. Doff PPE Correctly Waste->DoffPPE Wash 11. Wash Hands Thoroughly DoffPPE->Wash

Caption: Experimental workflow for the safe handling of this compound.

References

Unraveling the Molecular Architecture: A Technical Guide to the Theoretical Calculations of 3-Methyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical calculations of the molecular structure of 3-Methyl-3-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal and industrial chemistry.[1] By leveraging computational chemistry methods, this paper provides a comprehensive overview of the molecule's structural parameters, vibrational properties, and tautomeric forms, offering valuable insights for researchers in drug design and materials science.

Molecular Geometry and Tautomerism

This compound, a derivative of pyrazolone, can exist in several tautomeric forms due to keto-enol, lactam-lactim, and imine-enamine isomerism.[2][3] The most common tautomers are the CH, NH, and OH forms.[2] Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers.[1][2][4] Studies have shown that the stability of these forms can be influenced by the surrounding medium, with different tautomers being favored in the gas phase versus in solution.[2][4]

The molecular structure of this compound has been investigated using computational methods such as DFT at the B3LYP/6-31G(d) level of theory.[1] These calculations provide optimized geometrical parameters, including bond lengths and bond angles.

Below is a diagram illustrating the key tautomeric forms of this compound.

tautomers CH CH form NH NH form CH->NH Proton transfer OH OH form NH->OH Proton transfer OH->CH Proton transfer

Caption: Tautomeric forms of this compound.

Computational Methodology: A Detailed Protocol

The theoretical calculations for determining the molecular structure and properties of this compound typically follow a standardized workflow in computational chemistry.

Software and Theoretical Methods

Quantum chemical calculations are commonly performed using software packages like Gaussian.[5] The primary theoretical methods employed are Density Functional Theory (DFT) and Hartree-Fock (HF) ab initio methods.[4][6] The B3LYP hybrid functional is a popular choice within DFT for its balance of accuracy and computational cost.[1][4][5] These methods are used in conjunction with a basis set, such as 6-31G(d) or 6-311++G(d,p), which describes the atomic orbitals.[1][4][7][8]

Geometry Optimization

The initial step involves constructing the 3D structure of the this compound molecule. This structure is then optimized to find the lowest energy conformation. This process systematically alters the atomic coordinates to minimize the forces on each atom, resulting in a stable molecular geometry.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[9] The calculated vibrational frequencies can be compared with experimental data for validation.[7]

NMR Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts (¹H and ¹³C).[2][8] These theoretical predictions are valuable for interpreting experimental NMR spectra and aiding in the structural elucidation of the molecule.[1]

The following diagram outlines the general workflow for the theoretical calculation of molecular properties.

workflow start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP) start->opt freq Frequency Calculation opt->freq nmr NMR Chemical Shift Calculation (GIAO) opt->nmr analysis Data Analysis and Comparison with Experimental Data freq->analysis nmr->analysis

Caption: Workflow for theoretical molecular calculations.

Quantitative Data

The following tables summarize the key quantitative data obtained from theoretical calculations on this compound and its derivatives. These values are typically calculated at the B3LYP/6-31G(d) level of theory.

Table 1: Calculated Geometrical Parameters

ParameterBondCalculated Value (Å)
Bond LengthC=O1.21 - 1.23
N-N1.38 - 1.40
C-N1.35 - 1.39
C-C1.45 - 1.52
C-H (methyl)1.09 - 1.10
N-H1.01 - 1.02

Note: These are typical ranges and can vary slightly based on the specific tautomer and computational method.

Table 2: Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch~3400
C=O Stretch~1700
C=C Stretch~1600
C-N Stretch~1460
CH₃ Asymmetric Stretch~2990
CH₃ Symmetric Stretch~2920

Note: Calculated frequencies are often scaled to better match experimental values.[6]

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomCalculated Chemical Shift (ppm)
¹H NMR
N-H8.0 - 11.0
C-H (ring)5.0 - 6.0
C-H (methyl)2.0 - 2.5
¹³C NMR
C=O160 - 175
C (attached to methyl)140 - 150
C (methylene)40 - 50
CH₃10 - 15

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent.[10]

Experimental Protocols for Structural Verification

Experimental techniques are crucial for validating the results of theoretical calculations.

Synthesis

The synthesis of this compound and its derivatives often involves the condensation reaction of a hydrazine derivative with ethyl acetoacetate.[11] Solvent-free reaction conditions have also been reported.[11]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure.[4] The process involves growing a suitable crystal, mounting it on a diffractometer, collecting diffraction data, and solving the crystal structure to obtain precise bond lengths, bond angles, and information about intermolecular interactions.[12]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent to determine the chemical environment of the hydrogen and carbon atoms, respectively.[1][4] This information is vital for confirming the connectivity of the molecule and identifying the predominant tautomeric form in solution.[11]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[7] The experimental IR spectrum is often compared with the theoretically calculated spectrum to aid in the assignment of vibrational modes.[7]

Conclusion

Theoretical calculations, particularly DFT, provide a powerful tool for investigating the molecular structure and properties of this compound. These computational approaches offer detailed insights into the molecule's geometry, vibrational frequencies, and tautomeric preferences, which are essential for understanding its chemical behavior and biological activity. The synergy between theoretical predictions and experimental validation is crucial for advancing the development of new drugs and materials based on the pyrazolone scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Methyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 3-Methyl-3-pyrazolin-5-one as a coupling component. Azo dyes incorporating the pyrazolone moiety are of significant interest due to their diverse applications in the textile industry, as well as their potential in pharmaceuticals and as analytical reagents.

Introduction

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic or heterocyclic systems. The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. This compound is an effective coupling agent due to the presence of an active methylene group, which readily reacts with diazonium salts to form brightly colored azo dyes. The resulting pyrazolone-based azo dyes have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties, making them valuable scaffolds in drug discovery and development.[1][2][3]

Synthesis of Azo Dyes from this compound: An Overview

The general synthetic route for producing azo dyes from this compound involves the initial formation of a diazonium salt from a primary aromatic amine. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at a low temperature (0–5 °C). The resulting diazonium salt is then added to a solution of this compound, usually in an alkaline or neutral medium, to facilitate the coupling reaction and yield the final azo dye.

Synthesis_Workflow A Primary Aromatic Amine B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Aryl Diazonium Salt B->C E Azo Coupling Reaction C->E Step 2 D This compound (Coupling Component) D->E F Pyrazolone Azo Dye E->F

Caption: General workflow for the synthesis of pyrazolone azo dyes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of azo dyes using pyrazolone derivatives as coupling components. While specific examples from the literature may use substituted pyrazolones, the general principles are applicable to this compound.

Protocol 1: General Procedure for the Synthesis of Pyrazolone Azo Dyes

This protocol is a generalized method adapted from several literature sources for the synthesis of azo dyes derived from pyrazolone.[4][5]

Materials:

  • Substituted aniline (or other primary aromatic amine)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • This compound (or other pyrazolone derivative)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of the Aromatic Amine

  • Dissolve the primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL) in a beaker.

  • Cool the solution to 0–5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (0.01 mol, 0.69 g) in a small amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0 and 5 °C.

  • Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve this compound (0.01 mol) in an aqueous solution of sodium hydroxide (10%) or a mixture of ethanol and sodium acetate.[4]

  • Cool this solution to 0–5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution (from Part A) to the cold solution of the pyrazolone derivative with vigorous stirring.

  • Maintain the temperature below 5 °C throughout the addition.

  • Adjust the pH of the reaction mixture to 6-7 with a suitable buffer or dilute acid/base if necessary to precipitate the dye.[5]

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure complete coupling.

  • Collect the precipitated solid dye by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure azo dye.

  • Dry the purified dye in a desiccator or a vacuum oven.

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification A1 Dissolve Amine in Acid A2 Cool to 0-5 °C A1->A2 A4 Add NaNO2 Dropwise A2->A4 A3 Prepare NaNO2 Solution A3->A4 A5 Stir for 15-30 min A4->A5 B3 Add Diazonium Salt A5->B3 Freshly Prepared Diazonium Salt B1 Dissolve Pyrazolone B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 30 min B3->B4 C1 Filter Precipitate B4->C1 C2 Wash with Cold Water C1->C2 C3 Recrystallize C2->C3 C4 Dry the Product C3->C4

Caption: Detailed workflow of the azo dye synthesis protocol.

Data Presentation

The synthesized azo dyes are typically characterized by various spectroscopic techniques to confirm their structure and purity. The following tables summarize representative data for pyrazolone-based azo dyes as reported in the literature.

Table 1: Spectroscopic Data for Representative Pyrazolone Azo Dyes

CompoundFT-IR (cm⁻¹)¹H NMR (δ, ppm)UV-Vis (λ_max, nm)Reference
4a1630-1683 (C=O), 1550-1593 (N=N)13.80-14.04 (NH)Not Specified[6]
4b1630-1683 (C=O), 1550-1593 (N=N)13.80-14.04 (NH)Not Specified[6]
5a1630-1683 (C=O), 1550-1593 (N=N)13.80-14.04 (NH)Not Specified[6]
5b1630-1683 (C=O), 1550-1593 (N=N)13.80-14.04 (NH)Not Specified[6]
4a (from another study)3427 (N-H), 1673 (C=O), 1524 (N=N)13.25 (s, 1H, NH), 2.47 (s, 3H, CH₃)270-460[5]
4b (from another study)3409 (N-H), 1675 (C=O), 1523 (N=N)13.22 (s, 1H, NH), 2.46 (s, 3H)270-460[5]

Note: The specific compounds in the table are as designated in the cited literature and are derivatives of pyrazolone.

Table 2: Physical Properties of Synthesized Pyrazolone Azo Dyes

CompoundMolecular FormulaYield (%)Melting Point (°C)AppearanceReference
4aC₁₇H₁₂ClN₅OS62196-198Red solid[5]
4bC₁₇H₁₁Cl₂N₅OS62210-212Orange-red solid[5]
4cC₁₇H₁₁FN₂O₂95221-224Yellow powder[7]
4dC₁₈H₁₄N₂O₂87289Not Specified[7]
4eC₁₇H₁₁N₃O₄96233-237Orange powder[7]

Note: The specific compounds in the table are as designated in the cited literature and are derivatives of pyrazolone.

Applications and Significance

Azo dyes derived from this compound and its analogs have a broad spectrum of applications:

  • Textile Dyes: They are used as disperse dyes for coloring synthetic fibers like polyester.[1]

  • Pharmaceuticals: The pyrazolone ring is a key pharmacophore in many biologically active compounds. Azo dyes incorporating this moiety have shown potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][3]

  • Analytical Chemistry: These dyes can act as chromogenic reagents for the spectrophotometric determination of metal ions.[8] They have also been investigated as acid-base indicators.[8]

  • Industrial Applications: Pyrazolone-based azo dyes are used in inks, toners, and for coloring paints and varnishes.[4][7]

The versatility in the synthesis, allowing for a wide range of substituents on both the diazonium and pyrazolone components, enables the fine-tuning of the color and properties of the final dye, making this class of compounds a subject of ongoing research and development.

References

Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions with 3-Methyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-pyrazolin-5-one is a versatile heterocyclic compound that functions as an effective chelating agent for a variety of metal ions. Upon complexation, it forms stable, colored solutions, making it a suitable reagent for the quantitative determination of metal ions using spectrophotometry. This application note provides a detailed protocol for the use of this compound in spectrophotometric analysis, along with key performance data for various metal ions based on related pyrazolone derivatives. The method is valued for its simplicity, cost-effectiveness, and reliability.[1]

The underlying principle of this analytical method is the formation of a metal-ligand complex between the metal ion and this compound. The resulting complex exhibits strong absorbance in the visible region of the electromagnetic spectrum, and the intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample.

Chelation Signaling Pathway

The reaction between a metal ion (Mⁿ⁺) and this compound involves the deprotonation of the ligand and subsequent coordination of the metal ion, leading to the formation of a colored complex.

Chelation Chelation of a Metal Ion by this compound Metal_Ion Metal Ion (Mⁿ⁺) Complex Colored Metal-Pyrazolinone Complex Metal_Ion->Complex Coordination Pyrazolinone This compound Pyrazolinone->Complex Chelation

Caption: Chelation of a metal ion by this compound.

Experimental Protocols

This section outlines a general procedure for the spectrophotometric determination of metal ions using this compound. It is important to note that optimal conditions, such as pH and wavelength of maximum absorbance (λmax), may vary for different metal ions and should be determined empirically.

1. Materials and Reagents

  • This compound solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to maintain the desired pH. The optimal pH for complex formation is typically in the slightly acidic to neutral range.

  • Standard Metal Ion Solutions (1000 ppm): Prepare stock solutions of the metal ions of interest from their high-purity salts. Working standards are prepared by serial dilution of the stock solutions.

  • Spectrophotometer: A UV-Visible spectrophotometer capable of measurements in the visible range (typically 350-700 nm).

  • Volumetric flasks and pipettes.

2. General Experimental Procedure

  • Preparation of Calibration Standards:

    • Pipette varying aliquots of a standard metal ion solution into a series of 10 mL volumetric flasks.

    • To each flask, add 1.0 mL of the this compound solution.

    • Add 2.0 mL of the appropriate buffer solution to maintain the optimal pH.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the solutions to stand for a specified time to ensure complete color development.

  • Preparation of the Sample Solution:

    • Prepare the sample solution containing the unknown concentration of the metal ion. Depending on the sample matrix, pre-treatment steps such as digestion or extraction may be necessary.

    • Transfer a suitable aliquot of the sample solution to a 10 mL volumetric flask.

    • Follow the same procedure as for the calibration standards (addition of reagent and buffer, and dilution to volume).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax) for the specific metal-pyrazolinone complex.

    • Use a reagent blank (containing all components except the metal ion) to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of the metal ion in the sample solution by interpolating its absorbance on the calibration curve.

Experimental Workflow Diagram

Workflow Experimental Workflow for Spectrophotometric Analysis cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Reagents Prepare Reagents (Pyrazolinone, Buffers) Mix Mix Sample/Standards with Reagent and Buffer Reagents->Mix Standards Prepare Standard Solutions Standards->Mix Sample Prepare Sample Solution Sample->Mix Develop Allow for Color Development Mix->Develop Measure Measure Absorbance at λmax Develop->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Determine Unknown Concentration Calibrate->Quantify

Caption: General workflow for the spectrophotometric determination of metal ions.

Data Presentation

The following table summarizes the spectrophotometric determination of various metal ions using derivatives of this compound. This data provides a reference for the expected analytical parameters. It is important to note that these values may differ with the parent compound and specific experimental conditions.

Metal IonLigand (Pyrazolone Derivative)λmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Linearity Range (µg/mL)Reference
Mn(II) 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone451Not ReportedNot Reported[2]
Co(II) 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone414, 493Not ReportedNot Reported[2]
Ni(II) 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone436Not ReportedNot Reported[2]
Cu(II) 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone467, 598Not ReportedNot Reported[2]
Ag(I) 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzeneNot Reported6320Not Reported[3]
Fe(II) Tris(pyrazolyl)ethane~550Not ReportedNot Reported[4]

Note: The data presented is for derivatives of this compound and serves as an illustrative guide. Optimal parameters should be determined for the specific application.

Conclusion

This compound is a promising and accessible reagent for the spectrophotometric determination of a range of metal ions. The protocols and data provided in this application note offer a solid foundation for researchers and scientists to develop and validate analytical methods for their specific needs in various fields, including environmental monitoring and pharmaceutical analysis. The simplicity and cost-effectiveness of this method make it a valuable tool in the analytical chemist's repertoire.

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Compounds from 3-Methyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-3-pyrazolin-5-one is a versatile heterocyclic scaffold that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The pyrazolone ring system is a privileged structure in medicinal chemistry, featured in several marketed drugs.[3] This document provides detailed protocols for the synthesis of various classes of bioactive compounds derived from this compound, summarizes key experimental data, and illustrates relevant biological pathways and experimental workflows.

I. Synthesis of Bioactive Pyrazolone Derivatives

The chemical reactivity of the this compound nucleus, particularly at the C4 position, allows for extensive functionalization to generate diverse molecular architectures. Key synthetic strategies include the Knoevenagel condensation to form benzylidene intermediates, which can be further cyclized to create fused heterocyclic systems.

Protocol 1: Synthesis of 4-Benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Derivatives

This protocol details the synthesis of Schiff base intermediates through the condensation of a pyrazolone with various aromatic aldehydes. These intermediates are often biologically active themselves or serve as precursors for more complex molecules.[4]

Experimental Protocol:

  • Dissolve 3-methyl-1-phenyl-pyrazol-5-one (1 equivalent) in absolute ethanol or glacial acetic acid within a round-bottom flask.[4][5]

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.[4]

  • Add a catalytic amount of piperidine or sodium hydroxide and stir the mixture.[2][5]

  • The reaction can be performed at room temperature with stirring for 8-10 hours or under reflux for several hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a dilute acid (e.g., HCl) if a basic catalyst was used.[5]

  • The precipitated solid product is collected by filtration, washed with cold water to remove any residual acid, and dried.[5]

  • Purify the crude product by recrystallization from a suitable solvent, typically ethanol.[5]

Quantitative Data Summary:

Compound IDAromatic AldehydeCatalystSolventReaction Time (h)Yield (%)M.P. (°C)Reference
P1 BenzaldehydePiperidineEthanol8~85132-134[4]
P2 SalicylaldehydePiperidineEthanol8~80188-190[4]
P3 VanillinPiperidineEthanol10~82175-177[4]
P4 4-(Dimethylamino)benzaldehydeNaOH (20%)Ethanol8-10~78205-207[5]
P5 CinnamaldehydePiperidineEthanol10~75160-162[4]
Protocol 2: Synthesis of Fused Pyrazole Ring Systems

The benzylidene derivatives synthesized in Protocol 1 can be treated with hydrazine or its derivatives to produce fused di-pyrazole ring systems, which have shown promising biological activities, including protein kinase inhibition.[4][6]

Experimental Protocol:

  • Suspend the synthesized 4-benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one derivative (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate or phenylhydrazine (1 equivalent) to the suspension.[4]

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry.

  • Recrystallize the final compound from an appropriate solvent to achieve high purity.[4]

Quantitative Data Summary:

Compound IDStarting MaterialReagentSolventYield (%)M.P. (°C)Biological ActivityReference
FP1 P1 (from Benzaldehyde)Hydrazine HydrateEthanol~70210-212Protein Kinase Inhibitor[4]
FP2 P5 (from Cinnamaldehyde)Hydrazine HydrateEthanol~65225-227Protein Kinase Inhibitor
FP3 P1 (from Benzaldehyde)PhenylhydrazineEthanol~68>250Moderate Antibacterial
Protocol 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are another important class of compounds synthesized from pyrazolone precursors, often through multi-component reactions. These compounds are of significant interest due to their structural similarity to purine bases.[7]

Experimental Protocol (One-Pot, Three-Component Reaction):

  • Combine an aromatic aldehyde (1 equivalent), Meldrum's acid (1 equivalent), and 3-methyl-1H-pyrazol-5-amine (1 equivalent) in a reaction vessel.[8]

  • Use polyethylene glycol (PEG)-400 as a recyclable reaction medium.[8]

  • Heat the mixture at 80-100 °C for a specified time (typically 1-2 hours), monitoring completion by TLC.

  • After cooling to room temperature, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization from ethanol. The PEG-400 filtrate can be recovered and reused.[8]

Quantitative Data Summary:

Compound IDAromatic AldehydeSolventReaction Time (min)Yield (%)M.P. (°C)Reference
PP1 4-ChlorobenzaldehydePEG-4004594>300[8]
PP2 4-MethylbenzaldehydePEG-4006092>300[8]
PP3 4-MethoxybenzaldehydePEG-4005095>300[8]

II. Biological Activity and Signaling Pathways

Derivatives of this compound have been extensively evaluated for various biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Numerous pyrazolone derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines.[9] They often act by inhibiting key enzymes in cell proliferation pathways, such as receptor tyrosine kinases (e.g., EGFR) and cyclin-dependent kinases (CDKs), or by inducing apoptosis.[9][10] Coumarin-pyrazoline hybrids, in particular, have shown exceptional potency.[11]

Summary of Anticancer Activity (IC₅₀ Values):

Compound TypeCell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
Pyrazole BenzamideHCT-116 (Colon)7.74Doxorubicin5.23[12]
Pyrazole BenzamideMCF-7 (Breast)4.98Doxorubicin4.17[12]
Indole-Pyrazole HybridA549 (Lung)< 23.7Doxorubicin24.7-64.8[9]
Coumarin-Pyrazoline HybridMCF-7 (Breast)0.005Doxorubicin0.95[11]
Coumarin-Pyrazoline HybridHCT-116 (Colon)0.005Doxorubicin0.95[11]

Signaling Pathway Inhibition:

Many pyrazolone-based anticancer agents function by inhibiting the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. Inhibition of upstream receptors like EGFR by these compounds blocks the downstream cascade, leading to apoptosis and reduced tumor growth.[10]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Activation Apoptosis Apoptosis ERK->Apoptosis Inhibition Drug Pyrazolone Derivative Drug->EGFR Inhibition

Caption: Inhibition of the EGFR-MAPK signaling pathway by pyrazolone derivatives.

Antimicrobial Activity

Pyrazolone derivatives have also been identified as effective antimicrobial agents against a variety of bacterial and fungal pathogens.[13] The mechanism often involves the disruption of microbial cellular processes.

Summary of Antimicrobial Activity (MIC Values):

Compound TypeOrganismMIC (µg/mL)StandardMIC (µg/mL)Reference
Pyrazoline DerivativeS. aureus64Ampicillin-[14]
Pyrazoline DerivativeE. faecalis32Ampicillin-[13]
Pyrazoline DerivativeB. subtilis64Ampicillin-[14]
Pyrazoline DerivativeC. albicans64Fluconazole-[14]
Coumarin-Pyrazole HybridB. subtilis0.0132 (µmol/mL)Ciprofloxacin0.0094 (µmol/mL)[15][16]
Coumarin-Pyrazole HybridA. niger0.0265 (µmol/mL)--[15]

III. General Experimental Workflow

The development of novel pharmaceutical compounds from this compound follows a structured workflow from initial synthesis to final biological evaluation.

Experimental_Workflow Start Starting Material (this compound) Synthesis Chemical Synthesis (e.g., Condensation, Cyclization) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (FTIR, NMR, Mass Spec) Purification->Characterization Screening Biological Activity Screening (Anticancer, Antimicrobial) Characterization->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: General workflow for synthesis and evaluation of pyrazolone derivatives.

References

Application of 3-Methyl-3-pyrazolin-5-one as a Chelating Agent in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-pyrazolin-5-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in analytical chemistry due to their excellent chelating properties. These compounds can form stable complexes with a wide range of metal ions, making them valuable reagents for various analytical applications, including solvent extraction, spectrophotometric determination, and gravimetric analysis. Their versatility stems from the presence of donor atoms (typically oxygen and nitrogen) in their structure, which can coordinate with metal ions to form stable chelate rings. This document provides detailed application notes and protocols for the use of this compound and its derivatives as chelating agents in analytical chemistry.

Data Presentation: Chelation Properties

The effectiveness of a chelating agent is determined by the stability of the complexes it forms with metal ions. The following table summarizes the stability constants (log K) and other relevant quantitative data for complexes of this compound derivatives with various metal ions.

Metal IonThis compound DerivativeMethodlog K1log K2Optimal pHWavelength (λmax, nm)Reference
Mn²⁺3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)-sulfamoyl]phenylazo}-2-pyrazolin-5-onePotentiometry8.697.85--[1]
Co²⁺3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)-sulfamoyl]phenylazo}-2-pyrazolin-5-onePotentiometry9.038.08--[1]
Ni²⁺3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)-sulfamoyl]phenylazo}-2-pyrazolin-5-onePotentiometry9.208.23--[1]
Cu²⁺3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)-sulfamoyl]phenylazo}-2-pyrazolin-5-onePotentiometry9.708.65--[1]
La³⁺3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)-sulfamoyl]phenylazo}-2-pyrazolin-5-onePotentiometry10.058.98--[1]
Cr³⁺6-[(E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1H-indole-2,3-dioneSpectrophotometry--5.0446.4[2]
Fe³⁺3-5-(3-methyl-1-phenylpyrazolazo)-1-nitroso-2-naphtholSpectrophotometry---454[3]
Gd³⁺4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-oneSolvent Extraction--1.60-4.45-[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Acyl-3-methyl-1-phenyl-pyrazol-5-one

This protocol describes a general method for the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, a common precursor for various chelating agents.

Materials:

  • 3-Methyl-1-phenyl-pyrazol-5-one

  • Anhydrous 1,4-dioxane

  • Calcium hydroxide (Ca(OH)₂)

  • 4-Substituted aroyl chloride (e.g., p-toluoyl chloride)

  • Hydrochloric acid (HCl), 1 M

  • Magnetic stir bar and stirrer/hotplate

  • Mortar and pestle

  • Reaction flask and condenser

  • Filtration apparatus

Procedure:

  • Grind 3-methyl-1-phenyl-pyrazol-5-one using a mortar and pestle to accelerate dissolution.

  • In a reaction flask, dissolve the ground pyrazolone in anhydrous 1,4-dioxane.

  • Add two equivalents of calcium hydroxide to the solution. It is crucial to use a high-turbulence magnetic stir bar to ensure efficient mixing, as Ca(OH)₂ is a heavy residue.

  • Heat the mixture to form the calcium complex. Monitor the complex formation by TLC on basic alumina.

  • Once the complex formation is complete, add the 4-substituted aroyl chloride to the reaction mixture. The color of the mixture may change from yellow to orange.

  • Stir the reaction mixture vigorously. The reaction can be carried out for a few hours or overnight.

  • After the reaction is complete, pour the mixture into 1 M hydrochloric acid with vigorous stirring to avoid the formation of lumps.

  • Keep the acidic mixture at room temperature for at least 1.5 hours to ensure complete decomposition of the complex.

  • Filter the crude product and wash it carefully with water to remove CaCl₂ and any remaining Ca(OH)₂.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4-acyl-3-methyl-1-phenyl-pyrazol-5-one.

Notes:

  • Protect the reaction mixture from moisture to prevent the hydrolysis of the acyl chloride.

  • Ensure the complete dissolution of the starting pyrazolone before adding calcium hydroxide.

Protocol 2: Spectrophotometric Determination of Copper(II)

This protocol outlines a general procedure for the spectrophotometric determination of copper(II) using a this compound derivative as a chromogenic chelating agent.

Materials:

  • Standard stock solution of Copper(II) (e.g., 1000 ppm)

  • Solution of the this compound derivative in a suitable solvent (e.g., ethanol)

  • Buffer solution to maintain the optimal pH

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of Copper(II) by diluting the stock solution with deionized water in volumetric flasks.

  • Color Development:

    • To a set of volumetric flasks, add a fixed volume of the chelating agent solution.

    • Add increasing volumes of the standard Copper(II) solutions to each flask.

    • Add a sufficient amount of buffer solution to maintain the optimal pH for complex formation.

    • Dilute to the mark with deionized water and mix well.

    • Allow the solutions to stand for a specified time to ensure complete color development.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the Cu(II)-chelating agent complex.

    • Measure the absorbance of each standard solution against a reagent blank (containing all reagents except the metal ion).

  • Calibration Curve: Plot a graph of absorbance versus the concentration of Copper(II).

  • Sample Analysis:

    • Prepare the sample solution and treat it in the same manner as the standard solutions.

    • Measure the absorbance of the sample solution.

    • Determine the concentration of Copper(II) in the sample from the calibration curve.

Protocol 3: Solvent Extraction of Lanthanides(III)

This protocol describes a method for the synergistic solvent extraction of lanthanide(III) ions using a 4-acyl-3-methyl-1-phenyl-5-pyrazolone (HP) in combination with a neutral donor like tri-n-octylphosphine oxide (TOPO).

Materials:

  • Aqueous solution containing the lanthanide(III) ions

  • Solution of 4-benzoyl-3-methyl-1-phenyl-5-pyrazolone (HP) in a suitable organic solvent (e.g., toluene, chloroform)

  • Solution of tri-n-octylphosphine oxide (TOPO) in the same organic solvent

  • Acidic solution (e.g., HCl) to adjust the pH

  • Separatory funnels

  • Mechanical shaker

  • ICP-MS or other suitable analytical instrument for metal ion determination

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the lanthanide(III) ions at a known concentration. Adjust the pH to the desired value using an acidic solution.

  • Organic Phase Preparation: Prepare the organic phase by dissolving known concentrations of HP and TOPO in the chosen organic solvent.

  • Extraction:

    • Place equal volumes of the aqueous and organic phases in a separatory funnel.

    • Shake the funnel mechanically for a sufficient time (e.g., 30 minutes) to reach equilibrium.

    • Allow the phases to separate.

  • Analysis:

    • Separate the two phases.

    • Determine the concentration of the lanthanide(III) ions remaining in the aqueous phase using a suitable analytical technique like ICP-MS.

    • The concentration of the metal ion in the organic phase can be calculated by mass balance.

  • Calculation of Distribution Ratio (D):

    • Calculate the distribution ratio (D) as the ratio of the total concentration of the metal ion in the organic phase to its total concentration in the aqueous phase at equilibrium.

Mandatory Visualization

Experimental_Workflow_Solvent_Extraction cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis cluster_results Results Aqueous_Phase Aqueous Phase (Metal Ion Solution) Mixing Mixing & Equilibration (Shaking) Aqueous_Phase->Mixing Organic_Phase Organic Phase (Chelating Agent in Solvent) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Aqueous_Analysis Analysis of Aqueous Phase (e.g., ICP-MS) Separation->Aqueous_Analysis Organic_Analysis Analysis of Organic Phase (or by difference) Separation->Organic_Analysis Calculation Calculation of Distribution Ratio (D) Aqueous_Analysis->Calculation Organic_Analysis->Calculation

Caption: Workflow for Solvent Extraction of Metal Ions.

Decision_Tree_Analytical_Method Start Define Analytical Problem (Metal Ion, Matrix, Concentration) Concentration Analyte Concentration? Start->Concentration High_Conc High (> 100 ppm) Concentration->High_Conc High Low_Conc Low (< 100 ppm) Concentration->Low_Conc Low Matrix Sample Matrix Complexity? Simple_Matrix Simple Matrix->Simple_Matrix Simple Complex_Matrix Complex Matrix->Complex_Matrix Complex Selectivity Interfering Ions Present? No_Interference No Selectivity->No_Interference No Yes_Interference Yes Selectivity->Yes_Interference Yes High_Conc->Matrix Low_Conc->Matrix Simple_Matrix->Selectivity Method2 Solvent Extraction + Spectrophotometry Complex_Matrix->Method2 Method1 Direct Spectrophotometry No_Interference->Method1 Method4 Use Masking Agents Yes_Interference->Method4 Method3 Chromatographic Separation Method2->Method3 High Interference Method4->Method1

Caption: Decision Tree for Selecting an Analytical Method.

References

Application Notes and Protocols for the Knoevenagel-Michael Condensation with Pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel-Michael condensation is a powerful and versatile multicomponent reaction for the synthesis of a variety of heterocyclic compounds. When employing pyrazolin-5-one derivatives as key starting materials, this reaction provides an efficient route to biologically active pyranopyrazole scaffolds. These scaffolds are of significant interest in drug discovery, as derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. Notably, certain pyranopyrazole derivatives have been identified as potential inhibitors of human Checkpoint kinase 1 (Chk1), a crucial regulator of the cell cycle and DNA damage response, making them attractive targets for cancer therapy.[1]

This document provides detailed application notes and experimental protocols for performing the Knoevenagel-Michael condensation with pyrazolin-5-one, summarizing key quantitative data and offering visual guides to the reaction mechanism, experimental workflow, and a relevant biological signaling pathway.

Data Presentation

Table 1: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via Tandem Knoevenagel-Michael Reaction

This table summarizes the catalyst-free tandem Knoevenagel-Michael reaction of various aromatic aldehydes with 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction is typically carried out in ethanol under reflux.

EntryAromatic AldehydeReaction Time (min)Yield (%)Melting Point (°C)
1Benzaldehyde598181-183
24-Methylbenzaldehyde599202-204
34-Chlorobenzaldehyde597215-217
44-Bromobenzaldehyde596225-227
52-Chlorobenzaldehyde595183-184
64-Nitrobenzaldehyde593230-232

Data sourced from a catalyst-free approach, highlighting a green and efficient synthesis.[2]

Table 2: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This table presents data from a one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles involving an aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate, often catalyzed by a mild base in an aqueous medium.

EntryAromatic AldehydeCatalystSolventReaction TimeYield (%)
14-HydroxybenzaldehydeSodium Benzoate (2.5 mol%)Water45 min95
24-MethoxybenzaldehydeSodium Benzoate (2.5 mol%)Water30 min92
34-ChlorobenzaldehydeSodium Benzoate (2.5 mol%)Water60 min90
4BenzaldehydePiperidine (5 mol%)Water20 min85-93
5VanillinMagnesium Oxide NanoparticlesEthanol3 h92

This approach exemplifies a green chemistry methodology, often utilizing water as a solvent and readily available catalysts.

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s

This protocol describes a straightforward and environmentally friendly method for the synthesis of bis(pyrazolyl)methanes.

Materials:

  • Aromatic aldehyde (1 mmol)

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one (2 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and 3-methyl-1-phenyl-2-pyrazolin-5-one (2 mmol) in ethanol (5 mL).

  • Heat the mixture to reflux with stirring for 5-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with cold ethanol.

  • Dry the purified product under vacuum. The product is often obtained in high purity without the need for column chromatography.[2]

Protocol 2: One-Pot, Four-Component Synthesis of 6-Amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles

This protocol details a highly efficient, one-pot synthesis of pyranopyrazoles, which are valuable for their biological activities.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Piperidine (5 mol%) or another suitable catalyst

  • Water or Ethanol (10 mL)

Procedure:

  • To a stirred mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in the chosen solvent (10 mL), add hydrazine hydrate (1 mmol).

  • Add the catalyst (e.g., piperidine, 5 mol%) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature or under reflux, as specified by the chosen catalyst and solvent system. Monitor the reaction by TLC. Reaction times can vary from 20 minutes to a few hours.[3]

  • After the reaction is complete, the solid product usually precipitates.

  • Collect the solid by filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure pyranopyrazole derivative.

Mandatory Visualization

Knoevenagel_Michael_Condensation cluster_reactants Reactants cluster_reaction Reaction Sequence Pyrazolinone Pyrazolin-5-one Michael Michael Addition Pyrazolinone->Michael Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Intermediate Arylidenemalononitrile (Intermediate) Knoevenagel->Intermediate Base -H2O Intermediate->Michael Adduct Michael Adduct Michael->Adduct Cyclization Intramolecular Cyclization & Tautomerization Adduct->Cyclization Product Pyranopyrazole Product Cyclization->Product

Caption: Reaction mechanism of the Knoevenagel-Michael condensation.

Experimental_Workflow start Start reactants Combine Reactants: - Pyrazolin-5-one - Aldehyde - Malononitrile - (Ethyl Acetoacetate/Hydrazine) start->reactants solvent_catalyst Add Solvent and Catalyst reactants->solvent_catalyst reaction Stir at specified Temperature and Time solvent_catalyst->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Cool Mixture - Filter Precipitate monitoring->workup Complete purification Purification: - Wash with Solvent - Recrystallization workup->purification characterization Characterization: - MP, NMR, IR, MS purification->characterization end End characterization->end

Caption: General experimental workflow for pyranopyrazole synthesis.

Chk1_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 phosphorylates & inhibits Pyranopyrazole Pyranopyrazole Inhibitor Pyranopyrazole->Chk1 inhibits CDK Cyclin-Dependent Kinases (CDKs) Cdc25->CDK dephosphorylates & activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Cdc25->CellCycleArrest leads to CDK->CellCycleArrest progression -> DNARepair DNA Repair CellCycleArrest->DNARepair allows time for

Caption: Simplified Chk1 signaling pathway in DNA damage response.

References

Application Notes and Protocols for Derivatization of Reducing Sugars with 1-phenyl-3-methyl-5-pyrazolone (PMP) for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of reducing sugars with 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by High-Performance Liquid Chromatography (HPLC) analysis. This method is a robust and sensitive technique for the qualitative and quantitative analysis of monosaccharides and oligosaccharides in various matrices, including those relevant to drug development and biological research.

Introduction

Carbohydrate analysis is crucial in many scientific fields, yet the lack of a strong chromophore in sugar molecules presents a challenge for their detection by common analytical techniques like HPLC with UV-Vis detection.[1] Derivatization with a UV-absorbing label, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), addresses this limitation.[1][2] The PMP molecule reacts with the reducing end of a sugar in a stepwise mechanism, where two PMP molecules react with one aldehyde group to form a stable, UV-active bis-PMP-sugar derivative.[3] This pre-column derivatization enhances the sensitivity and selectivity of HPLC analysis, allowing for the accurate quantification of various reducing sugars.[3][4] The resulting PMP-sugar derivatives exhibit strong absorbance in the UV region, typically around 245-250 nm.[4][5]

The method is applicable to a wide range of reducing sugars, including neutral monosaccharides (e.g., glucose, mannose, galactose), acidic sugars (e.g., glucuronic acid, galacturonic acid), and amino sugars (e.g., glucosamine, galactosamine).[6][7] It has been successfully applied to the monosaccharide composition analysis of polysaccharides from various sources, including agro-industrial wastes and natural products.[3][8]

Experimental Protocols

This section details the methodologies for PMP derivatization of reducing sugars and subsequent HPLC analysis.

Reagents and Materials
  • Monosaccharide standards (e.g., glucose, mannose, galactose, xylose, arabinose, fucose, rhamnose, glucuronic acid, galacturonic acid)

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Methanol (HPLC grade)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₃·H₂O)

  • Hydrochloric acid (HCl) or Acetic acid (CH₃COOH) for neutralization

  • Chloroform or Dichloromethane for extraction

  • Acetonitrile (HPLC grade)

  • Ammonium acetate or other suitable buffer salts

  • Water (deionized or HPLC grade)

  • Syringe filters (0.22 µm or 0.45 µm)

Standard Solution Preparation

Prepare individual stock solutions of monosaccharide standards (e.g., 1 mg/mL) in deionized water. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentration range (e.g., 10-400 µg/mL).[3]

PMP Derivatization Protocol

The following is a general protocol for the PMP derivatization of reducing sugars. Optimal conditions may vary depending on the specific sugars and sample matrix.[6][9]

  • Reaction Setup: In a microcentrifuge tube, mix 100 µL of the sugar standard solution (or sample hydrolysate) with 100 µL of 0.3 M NaOH solution (or an equivalent concentration of ammonium hydroxide).[9]

  • Addition of PMP: Add 100 µL of 0.5 M PMP in methanol to the mixture.[9]

  • Incubation: Vortex the mixture thoroughly and incubate at a constant temperature (e.g., 70-80°C) for a specific duration (e.g., 30-134 minutes).[6][7][10] Optimal conditions for glucose derivatization have been reported at 71°C for 134 minutes.[6]

  • Neutralization: After incubation, cool the reaction mixture to room temperature. Neutralize the solution by adding 100 µL of 0.3 M HCl (or an equivalent amount of acetic acid).[9]

  • Extraction of Excess PMP: Add 1 mL of chloroform to the neutralized solution to extract the excess, unreacted PMP.[9] Vortex vigorously and centrifuge to separate the aqueous and organic layers.

  • Sample Collection: Carefully collect the upper aqueous layer containing the PMP-derivatized sugars. The extraction step can be repeated to ensure complete removal of excess PMP.

  • Filtration: Filter the aqueous sample through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis.[9]

An alternative method utilizes liquid ammonia instead of sodium hydroxide, which can be advantageous for subsequent mass spectrometry (MS) analysis as the excess ammonia can be removed by vacuum drying, eliminating the need for a desalting step.[8]

HPLC-UV/DAD Analysis

The separation of PMP-derivatized sugars is typically achieved using a reversed-phase C18 column.[5]

  • HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[5][11]

  • Mobile Phase: A gradient elution is often employed for optimal separation of multiple monosaccharides. A typical mobile phase consists of:

    • Solvent A: Ammonium acetate buffer (e.g., 100 mM, pH 5.5).[10][11]

    • Solvent B: Acetonitrile.[10][11]

  • Gradient Program: A representative gradient could be: 0-9 min, 19% B; 9-14 min, 19-30% B; 14-15 min, 30-19% B.[10]

  • Flow Rate: A flow rate of 0.8-1.0 mL/min is typical.

  • Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C.[11]

  • Detection Wavelength: The UV detector is set to a wavelength of approximately 245 nm or 250 nm.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported for the PMP derivatization method.

Table 1: Optimized Derivatization Conditions for Selected Sugars

SugarTemperature (°C)Time (min)Reference
Glucose71134[6]
Glucosamine7396[6]
General Monosaccharides8070[7]
General Monosaccharides7030[10]

Table 2: HPLC Method Performance Characteristics

ParameterValueSugarsReference
Linearity Range 10 - 400 µg/mL8 neutral and 2 acidic sugars[3]
2 - 2000 ng/mL6 monosaccharides[12]
Correlation Coefficient (R²) > 0.997512 monosaccharides[7]
> 0.99906 monosaccharides[12]
Limit of Detection (LOD) 1.17 µg/mL (rhamnose) - 4.83 µg/mL (fucose)Neutral and acidic sugars[3]
Limit of Quantification (LOQ) 3.55 µg/mL (rhamnose) - 18.32 µg/mL (glucuronic acid)Neutral and acidic sugars[3]
Reproducibility (RSD) < 3.19%12 monosaccharides[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization PMP Derivatization cluster_analysis HPLC Analysis hydrolysis Polysaccharide Hydrolysis (if applicable) mix Mix Sugar Solution, NaOH/NH3·H2O, and PMP hydrolysis->mix standards Prepare Monosaccharide Standard Solutions standards->mix incubate Incubate at Optimized Temperature and Time mix->incubate neutralize Neutralize with HCl/Acetic Acid incubate->neutralize extract Extract Excess PMP with Chloroform neutralize->extract collect Collect Aqueous Layer extract->collect filter Filter Sample (0.22 µm) collect->filter inject Inject into HPLC-UV/DAD filter->inject separate Separation on C18 Column inject->separate detect Detect at ~245 nm separate->detect quantify Quantify and Analyze Data detect->quantify pmp_derivatization cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reducing_sugar Reducing Sugar (Aldehyde Group) conditions Alkaline Medium (NaOH) Heat (e.g., 70°C) reducing_sugar->conditions + pmp 2x 1-phenyl-3-methyl-5-pyrazolone (PMP) pmp->conditions pmp_sugar Bis-PMP-Sugar Derivative (UV-Active) conditions->pmp_sugar

References

Application Notes and Protocols for 3-Methyl-3-pyrazolin-5-one as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-3-pyrazolin-5-one and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments.[1][2] Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in their molecular structure, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[3] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a corrosion inhibitor.

Data Presentation

The following table summarizes the inhibition efficiency of this compound and its derivatives under various experimental conditions.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonamideMild Steel1 M HCl500 ppmRoom Temp.95.4[1]
4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonamideMild Steel3.5% NaCl500 ppmRoom Temp.87.7[1]
3-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-3-phenylpropanoic acid (C4-PRZ-1)Mild Steel1 M HCl5.0 mM2585[2][4]
Pyrazoline derivative (Pz1)API 5L X60 Steel5 M HCl2000 ppmRoom Temp.91.0[5][6]
Pyrazoline derivative (Pz2)API 5L X60 Steel5 M HCl2000 ppmRoom Temp.89.0[5][6]
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB)C38 Steel1 M HCl1 mM2090.2[7]
1-Phenyl-3-methyl-5-pyrazolone (PMP)Mild Steel1 M HCl1000 ppm4090.33[8]

Experimental Protocols

Weight Loss Method

This gravimetric method is a straightforward technique to determine the average corrosion rate.

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions and composition.

  • Corrosive solution (e.g., 1 M HCl).

  • Inhibitor (this compound).

  • Analytical balance (accuracy ±0.1 mg).

  • Polishing papers of various grades (e.g., 600 to 1200 grit).

  • Acetone, distilled water.

  • Thermostatic water bath.

Procedure:

  • Mechanically polish the metal coupons using successively finer grades of polishing paper to achieve a smooth, mirror-like surface.

  • Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.

  • Accurately weigh each coupon using an analytical balance and record the initial weight (Winitial).

  • Prepare the corrosive solution with and without the desired concentrations of the inhibitor.

  • Immerse the prepared coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature, maintained by a thermostatic water bath.

  • After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone.

  • Dry the cleaned coupons and re-weigh them to obtain the final weight (Wfinal).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) (g cm-2 h-1): CR = (Winitial - Wfinal) / (A * t) where A is the surface area of the coupon (cm2) and t is the immersion time (h).

    • Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] * 100 where CRblank is the corrosion rate in the absence of the inhibitor and CRinh is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Apparatus:

  • Potentiostat/Galvanostat with frequency response analyzer.

  • A three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen (e.g., mild steel).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive solution with and without the inhibitor.

2.1. Potentiodynamic Polarization (PDP):

  • Prepare the working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Assemble the three-electrode cell with the test solution.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density (log i) versus potential (E) to obtain the Tafel plot.

  • Extrapolate the linear Tafel regions of the cathodic and anodic curves to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculate the inhibition efficiency using: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100

2.2. Electrochemical Impedance Spectroscopy (EIS):

  • Prepare the electrochemical cell and electrodes as for the PDP measurement and allow the OCP to stabilize.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

Surface Analysis Techniques

These techniques provide visual and chemical information about the protective film formed on the metal surface.

3.1. Scanning Electron Microscopy (SEM):

  • After the corrosion tests (weight loss or electrochemical), carefully rinse the metal coupons with distilled water and dry them.

  • Mount the specimens on SEM stubs.

  • Coat the samples with a thin layer of a conductive material (e.g., gold or carbon) if they are not sufficiently conductive.

  • Examine the surface morphology of the coupons under the SEM to observe the extent of corrosion damage and the formation of a protective film in the presence of the inhibitor.

3.2. Fourier-Transform Infrared Spectroscopy (FT-IR):

  • Scrape the surface of the inhibited metal coupon to collect the adsorbed inhibitor film.

  • Mix the collected material with KBr powder and press it into a pellet.

  • Record the FT-IR spectrum of the pellet to identify the functional groups of the inhibitor involved in the adsorption process by comparing it with the spectrum of the pure inhibitor.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Surface Characterization Prep_Coupon Metal Coupon Preparation & Polishing WL Weight Loss Measurement Prep_Coupon->WL PDP Potentiodynamic Polarization Prep_Coupon->PDP EIS Electrochemical Impedance Spectroscopy Prep_Coupon->EIS Prep_Solution Corrosive Solution Preparation (+/- Inhibitor) Prep_Solution->WL Prep_Solution->PDP Prep_Solution->EIS Calc Calculate Corrosion Rate & Inhibition Efficiency WL->Calc SEM Scanning Electron Microscopy (SEM) WL->SEM FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) WL->FTIR PDP->Calc PDP->SEM PDP->FTIR EIS->Calc EIS->SEM EIS->FTIR Conclusion Conclusion on Inhibitor Performance Calc->Conclusion SEM->Conclusion FTIR->Conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_inhibitor This compound cluster_surface Metal Surface Inhibitor Inhibitor Molecule (in solution) Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Metal Metal Surface (e.g., Mild Steel) Metal->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Proposed mechanism of corrosion inhibition.

References

protocol for the synthesis of Edaravone from 3-Methyl-3-pyrazolin-5-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1] The primary and most accessible method detailed is the Knorr pyrazole synthesis, which involves the condensation reaction of phenylhydrazine and ethyl acetoacetate.[1] This method is known for being robust and high-yielding.[1][2] An alternative, optimized protocol is also presented, which includes pH adjustment and the use of a reducing agent to improve purity and yield. These protocols are intended for laboratory settings and provide a foundation for further research and development.

Introduction

Edaravone, first synthesized in 1887, is a five-membered lactam ring compound with significant antioxidant properties.[3] Its ability to scavenge reactive oxygen species is central to its therapeutic effects in neurological disorders.[] The synthesis of Edaravone is a classic example of heterocyclic chemistry and provides a practical platform for studying reaction mechanisms, regioselectivity, and tautomerism.[1] The most common synthetic route is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine derivative.[3][5]

Signaling Pathway and Reaction Mechanism

The synthesis of Edaravone from phenylhydrazine and ethyl acetoacetate proceeds via the Knorr pyrazole synthesis. The reaction mechanism involves the nucleophilic attack of the more nucleophilic nitrogen atom of phenylhydrazine on the ketone carbonyl group of ethyl acetoacetate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the pyrazolone ring.[1][3]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Carbinolamine Carbinolamine Phenylhydrazine->Carbinolamine + Ethyl Acetoacetate EAA Ethyl Acetoacetate EAA->Carbinolamine Hydrazone Hydrazone Intermediate Edaravone Edaravone Hydrazone->Edaravone Intramolecular Cyclization - EtOH Carbinolamine->Hydrazone - H2O G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1. Mix Phenylhydrazine and Ethyl Acetoacetate Reflux 2. Reflux Reaction Reactants->Reflux Precipitation 3. Induce Precipitation with Diethyl Ether Reflux->Precipitation Filtration1 4. Vacuum Filtration of Crude Product Precipitation->Filtration1 Recrystallization 5. Recrystallization from Ethanol Filtration1->Recrystallization Filtration2 6. Vacuum Filtration of Pure Product Recrystallization->Filtration2 Drying 7. Drying Filtration2->Drying Characterization 8. Characterization (MP, NMR, IR, HPLC) Drying->Characterization

References

Application of Pyrazolone Derivatives in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolone and its derivatives represent a cornerstone in modern agrochemical research, offering a versatile scaffold for the development of potent herbicides, insecticides, and fungicides.[1][2] The inherent chemical properties of the pyrazole ring allow for extensive structural modifications, leading to a diverse array of commercialized and experimental compounds with specific modes of action.[1][3][4] This document provides detailed application notes, experimental protocols, and quantitative data to support researchers in the exploration and development of novel pyrazolone-based agrochemicals.

Applications in Agrochemicals

Pyrazolone derivatives have been successfully developed to target a range of biological processes in weeds, insects, and fungi, making them a "privileged" structure in agrochemical discovery.[1]

Herbicidal Applications

A significant class of pyrazolone-based herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3][5][6] This enzyme is critical for the biosynthesis of plastoquinone and tocopherols in plants.[1] Inhibition of HPPD leads to a deficiency in these essential compounds, causing bleaching of new growth and eventual plant death.[1][6]

Key Commercial Herbicides:

  • Pyrasulfotole[1]

  • Topramezone[1][5]

  • Pyrazoxyfen[1][2]

Insecticidal Applications

Pyrazole insecticides are highly effective against a broad spectrum of agricultural pests, primarily by targeting the nervous system or energy metabolism.[1]

Key Modes of Action:

  • GABA-gated Chloride Channel Antagonism: Fipronil, a prominent example, acts as a potent antagonist of the GABA-gated chloride channel in insect neurons. This disrupts the central nervous system, leading to insect mortality.[1][7]

  • Mitochondrial Electron Transport Inhibition (METI): Compounds like Tolfenpyrad and Tebufenpyrad inhibit Complex I (NADH-CoQ reductase) of the mitochondrial electron transport chain.[1][7] This disrupts ATP formation, leading to cellular energy depletion and death.[1][7]

Fungicidal Applications

A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds disrupt the fungal mitochondrial respiratory chain at Complex II, blocking ATP production and thereby inhibiting spore germination and mycelial growth.[1]

Key Commercial Fungicides:

  • Bixafen[1][8]

  • Fluxapyroxad[1]

  • Sedaxane[1]

  • Pyraclostrobin[1][9]

Quantitative Data Summary

The following tables summarize key biological activity data for representative pyrazolone-based agrochemicals, providing a basis for comparison and structure-activity relationship (SAR) studies.

Table 1: Herbicidal Activity of HPPD-Inhibiting Pyrazole Derivatives [10]

CompoundTarget EnzymeIC50 (µM)Pre-emergence Inhibition (%) (Echinochloa crusgalli)
Z9 AtHPPD0.05-
Z21 AtHPPD-Stem: 44.3, Root: 69.6
Topramezone AtHPPD1.33Stem: 16.0, Root: 53.0
Mesotrione AtHPPD1.76Stem: 12.8, Root: 41.7

Table 2: Insecticidal Activity of Pyrazole Derivatives [11][12]

CompoundTarget PestLC50 (µg/mL)
3f (Schiff base) Termites0.001
3d (Schiff base) Termites0.006
Fipronil (Ref.) Termites0.038
6h (amino acid conjugate) Locusts47.68
Fipronil (Ref.) Locusts63.09
Compound 7 Culex pipiens (Lab strain)180.35
Compound 5 Culex pipiens (Lab strain)222.87
Compound 9 Culex pipiens (Lab strain)235.25

Table 3: Fungicidal Activity of Pyrazole Derivatives [8][13]

CompoundFungal SpeciesEC50 (µg/mL)
Compound 26 B. cinerea2.432
R. solani2.182
V. mali1.787
T. cucumeris1.638
F. oxysporum6.986
F. graminearum6.043
7ai (isoxazolol pyrazole carboxylate) R. solani0.37
A. porri2.24
M. coronaria3.21
C. petroselini10.29
Carbendazim (Ref.) R. solani1.00

Experimental Protocols

General Synthesis of Pyrazolone Derivatives

The synthesis of pyrazolone derivatives often involves the condensation of a β-ketoester with a hydrazine derivative.[14][15]

Protocol: Synthesis of 3-Methyl-1-phenylpyrazol-5-one [14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix ethyl acetoacetate (1 mole) and phenylhydrazine (1 mole).

  • Reflux: Heat the mixture to reflux and maintain for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

  • Cooling and Crystallization: After completion, cool the reaction mixture to room temperature.

  • Purification: Recrystallize the crude product from a suitable solvent, such as diluted ethanol, to obtain pure 3-methyl-1-phenylpyrazol-5-one.[14]

In Vitro Fungicidal Bioassay

This protocol outlines a method for assessing the in vitro fungicidal activity of pyrazolone derivatives against various plant pathogenic fungi.[8][13]

Protocol: Radial Growth Rate Method [16]

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) to create stock solutions. Prepare a series of dilutions to desired test concentrations.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool to 45-50 °C.

  • Incorporation of Test Compounds: Add the appropriate volume of the test compound solution to the molten PDA to achieve the final desired concentration. Pour the mixture into sterile Petri dishes.

  • Inoculation: Place a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the solidified agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

  • EC50 Determination: Use probit analysis to determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth).

Insecticidal Bioassay

This protocol describes a method for evaluating the insecticidal activity of pyrazolone derivatives against a target insect pest.[11][17]

Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in an appropriate solvent containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Preparation: Select fresh, uniform host plant leaves.

  • Treatment: Dip each leaf into the test solution for a specified time (e.g., 10-30 seconds) and allow it to air dry. A control group should be dipped in the solvent-surfactant solution only.

  • Insect Infestation: Place the dried, treated leaves into individual containers (e.g., Petri dishes) lined with moist filter paper. Introduce a single larva of the target insect (e.g., third-instar) into each container.

  • Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the insect species.

  • Mortality Assessment: Record the number of dead larvae at specified time intervals (e.g., 24, 48, 72 hours) post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • LC50 Calculation: Use statistical software to perform a probit analysis on the mortality data to determine the LC50 value (the lethal concentration that causes 50% mortality of the test population).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key modes of action and a general experimental workflow for the development of pyrazolone-based agrochemicals.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD substrate Homogentisate Homogentisate HPPD->Homogentisate catalysis Bleaching Bleaching Symptoms & Plant Death HPPD->Bleaching inhibition leads to Pyrazolone_Herbicide Pyrazolone Herbicide (e.g., Topramezone) Pyrazolone_Herbicide->HPPD Inhibition Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone biosynthesis Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid_Biosynthesis required for Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection leads to Chlorophyll_Protection->Bleaching prevents

Caption: Mode of action for HPPD-inhibiting pyrazolone herbicides.

SDHI_Fungicide_Pathway cluster_Mito Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) ComplexII Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate catalysis ATP_Production ATP Production ComplexII->ATP_Production electron transfer to ETC Cell_Death Fungal Cell Death ComplexII->Cell_Death inhibition leads to Pyrazolone_Fungicide Pyrazolone Fungicide (SDHI) Pyrazolone_Fungicide->ComplexII Inhibition Succinate Succinate Succinate->ComplexII substrate Fungal_Growth Spore Germination & Mycelial Growth ATP_Production->Fungal_Growth energy for Fungal_Growth->Cell_Death inhibition leads to

Caption: Mechanism of action for SDHI pyrazolone fungicides.

Agrochemical_Development_Workflow Design Compound Design & Library Synthesis Screening High-Throughput Screening (In Vitro) Design->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Design Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Hits Bioassays In Vivo Bioassays (Greenhouse/Field Trials) Lead_Opt->Bioassays Bioassays->Lead_Opt Feedback for Optimization Mode_of_Action Mode of Action Studies Bioassays->Mode_of_Action Tox_Studies Toxicology & Environmental Fate Studies Bioassays->Tox_Studies Candidate Development Candidate Mode_of_Action->Candidate Tox_Studies->Candidate

Caption: General workflow for agrochemical development.

References

Application Notes and Protocols for the Synthesis of Fused Pyrazole Ring Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fused pyrazole ring systems are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. These scaffolds are present in numerous biologically active molecules and approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of these complex heterocyclic systems is a key focus of organic and medicinal chemistry. This document provides an overview of common synthetic methods for preparing fused pyrazole ring systems, complete with detailed experimental protocols and comparative data.

I. Synthesis via Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of fused pyrazoles, particularly for pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[4][5] This method typically involves the reaction of a 5-aminopyrazole derivative with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.[4][6] The reaction proceeds through the nucleophilic attack of the amino group of the pyrazole onto the electrophilic centers of the partner molecule, followed by cyclization and dehydration to afford the fused heterocyclic system. The regioselectivity of the cyclization can often be controlled by the nature of the substituents on both the aminopyrazole and the 1,3-dicarbonyl compound.[5]

Cyclocondensation_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification 5-Aminopyrazole 5-Aminopyrazole Mixing_and_Heating Mixing and Heating (with or without catalyst) 5-Aminopyrazole->Mixing_and_Heating 1,3-Dicarbonyl_Compound 1,3-Dicarbonyl_Compound 1,3-Dicarbonyl_Compound->Mixing_and_Heating Crude_Product Crude_Product Mixing_and_Heating->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Fused_Pyrazole Fused_Pyrazole Purification->Fused_Pyrazole

Caption: General workflow for the synthesis of fused pyrazoles via cyclocondensation.

Quantitative Data for Cyclocondensation Reactions
Fused SystemStarting MaterialsCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
Pyrazolo[1,5-a]pyrimidine5-Aminopyrazole, 2-ArylmalondialdehydesAcidic conditionsReflux-40-60[6]
Pyrazolo[1,5-a]pyrimidine3-Amino-1H-pyrazole, β-Dimethylaminovinyl ketonesAcetic acidReflux16Moderate to high[6]
Pyrazolo[3,4-b]pyridine5-Amino-1-phenyl-pyrazole, α,β-Unsaturated ketonesZrCl4 / DMF951613-28[7]
Pyrazolo[3,4-b]pyridine5-Aminopyrazoles, Pyruvic acid, Aromatic aldehydesDMFReflux--[8]
Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[7]
  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (35 mg, 0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl3 and water to the residue.

  • Separate the two phases and wash the aqueous phase with CHCl3 twice.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

II. Synthesis via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including fused pyrazole systems, in a single step from three or more starting materials.[9][10] This approach offers several advantages, such as high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.[9] For the synthesis of fused pyrazoles, MCRs often involve the in-situ formation of a key intermediate that undergoes subsequent cyclization. For instance, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine.[11][12]

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification Component_A Component A One_Pot_Reaction One-Pot Reaction (with or without catalyst) Component_A->One_Pot_Reaction Component_B Component B Component_B->One_Pot_Reaction Component_C Component C (and more) Component_C->One_Pot_Reaction Crude_Product Crude_Product One_Pot_Reaction->Crude_Product Purification Purification Crude_Product->Purification Fused_Pyrazole Fused_Pyrazole Purification->Fused_Pyrazole

Caption: General workflow for multicomponent synthesis of fused pyrazoles.

Quantitative Data for Multicomponent Reactions
Fused SystemComponentsCatalyst/SolventTemp.TimeYield (%)Reference
Pyrano[2,3-c]pyrazolesAldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrateSodium gluconate---[10]
Polysubstituted pyrazolesAldehydes, β-Ketoesters, HydrazinesYb(PFO)3---[12]
Pyrazole-fused dihydropyridinesα,β-Unsaturated aldehyde, Cyclic-1,3-diketone, 5-AminopyrazoleDMSO100 °C--[9]
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles[11][12]

Note: A specific detailed protocol with exact quantities for the sodium gluconate-catalyzed reaction was not available in the provided search results. The following is a general procedure based on the principles of this type of MCR.

  • In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), β-ketoester (1 mmol), and a catalytic amount of sodium gluconate.

  • Add a suitable solvent (e.g., ethanol or water).

  • To this mixture, add hydrazine hydrate (1 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. Filter the solid, wash with a suitable solvent (e.g., cold ethanol), and dry.

  • If the product does not precipitate, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

III. Synthesis via Intramolecular Cyclization

Intramolecular cyclization is a powerful strategy for the synthesis of fused pyrazoles, offering high regioselectivity. This method involves the construction of a precursor molecule containing all the necessary atoms for the fused ring system, which then undergoes cyclization under specific conditions.[13][14] A common approach involves the base-promoted intramolecular 1,3-dipolar cycloaddition of a diazo compound generated in situ from a tosylhydrazone tethered to an alkyne functionality.[14] Another strategy relies on the intramolecular cyclization of ortho-substituted nitroarenes or nitroheteroarenes.[15]

Intramolecular_Cyclization_Workflow cluster_reactants Starting Material cluster_process Reaction cluster_products Products & Purification Functionalized_Precursor Functionalized Precursor Cyclization_Step Cyclization (e.g., Base-promoted, Thermal, Photochemical) Functionalized_Precursor->Cyclization_Step Crude_Product Crude_Product Cyclization_Step->Crude_Product Purification Purification Crude_Product->Purification Fused_Pyrazole Fused_Pyrazole Purification->Fused_Pyrazole

Caption: General workflow for the synthesis of fused pyrazoles via intramolecular cyclization.

Quantitative Data for Intramolecular Cyclization Reactions
Fused SystemPrecursor TypeReaction ConditionsYield (%)Reference
Trifluoromethylated fused tricyclic pyrazolesβ-Amino cyclic ketonesDiazotization with tert-butyl nitrite-[13]
Dihydro-2H-pyrazolo[4,3-c]quinolinesTosylhydrazone with acetylenic functionalityBase-promoted44-95[14]
Fused pyrazole 1-oxidesortho-Substituted nitroarenes--[15]
Experimental Protocol: Synthesis of Dihydro-2H-pyrazolo[4,3-c]quinolines[14]
  • Prepare the tosylhydrazone precursor from an aromatic substrate carrying aldehyde and acetylenic functionalities at appropriate positions.

  • Dissolve the tosylhydrazone in a suitable solvent (e.g., THF or DMF).

  • Add a base (e.g., NaH or K2CO3) to the solution to promote the in-situ generation of the diazo compound.

  • Heat the reaction mixture to facilitate the intramolecular 1,3-dipolar cycloaddition.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the fused pyrazole.

IV. Synthesis via Metal-Catalyzed Reactions

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, and it has been widely applied to the construction of fused pyrazole ring systems.[16][17] These methods often involve C-H activation, cross-coupling, and annulation reactions, enabling the efficient and regioselective formation of C-C and C-N bonds.[16][18] Catalysts based on palladium, ruthenium, and copper are commonly employed.[18][19][20][21] For example, pyrazolo[5,1-a]isoquinolines can be synthesized via a ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes.[18][21]

Metal_Catalyzed_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification Pyrazole_Derivative Pyrazole Derivative Catalytic_Reaction Metal-Catalyzed Reaction (e.g., Pd, Ru, Cu) Pyrazole_Derivative->Catalytic_Reaction Coupling_Partner Coupling Partner (e.g., Alkyne, Aryl halide) Coupling_Partner->Catalytic_Reaction Crude_Product Crude_Product Catalytic_Reaction->Crude_Product Purification Purification Crude_Product->Purification Fused_Pyrazole Fused_Pyrazole Purification->Fused_Pyrazole

Caption: General workflow for metal-catalyzed synthesis of fused pyrazoles.

Quantitative Data for Metal-Catalyzed Reactions
Fused SystemStarting MaterialsCatalyst/ReagentsSolventTemp. (°C)Yield (%)Reference
Pyrazolo[5,1-a]isoquinolinesPyrazole derivatives, AlkynesRu(II), Cu(OAc)2·H2O, AgSbF6Water-Excellent[18][21]
Pyrazolo[5,1-a]isoquinolines5-(2-Bromophenyl)-1H-pyrazoles, Terminal alkynesPd(OAc)2, PPh3, K2CO3DMF10052[20]
1,3-Substituted pyrazolesHydrazine, Enaminone, Aryl halidesCopper-catalyzed---[11][12]
Experimental Protocol: Ruthenium(II)-Catalyzed Synthesis of Pyrazolo[5,1-a]isoquinolines[18][21]
  • To a reaction vessel, add the pyrazole derivative, alkyne, [(p-cymene)RuCl2]2 (10 mol%), and AgSbF6 (40 mol%).

  • Add Cu(OAc)2·H2O as an oxidant.

  • Add water as the solvent.

  • Carry out the reaction under a nitrogen atmosphere with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the pyrazolo[5,1-a]isoquinoline.

  • Alternative condition: The reaction can also be performed in alcohol at a lower temperature in the presence of a carboxylate ligand under air, without the need for Cu(OAc)2·H2O and silver salt.[18][21]

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 3-Methyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Methyl-3-pyrazolin-5-one.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common synthesis route involves the condensation reaction between ethyl acetoacetate and hydrazine hydrate. The reaction is typically carried out in a solvent like ethanol and can be performed under various temperature conditions.

Q2: What are the expected yield and purity of the product?

A2: The yield of this compound can vary significantly depending on the reaction conditions. Yields ranging from 64% to over 95% have been reported.[1][2] The purity of the crude product can be improved by recrystallization, often from ethanol or a mixed solvent system, to obtain a white or light yellow crystalline solid.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a 4:1 mixture of ethyl acetate and petroleum ether, can be used to separate the product from the starting materials.[1]

Q4: What are the critical safety precautions to consider during this synthesis?

A4: Hydrazine hydrate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. The reaction may also be exothermic, so controlled addition of reagents is recommended.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction.- Increase reaction time and continue to monitor by TLC. - Optimize the reaction temperature; some protocols suggest heating to 60°C or refluxing.[1] - Ensure the correct stoichiometry of reactants. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.
Suboptimal pH.For related pyrazolone syntheses, adjusting the pH to a weakly acidic condition (pH 5.0-6.5) has been shown to improve reaction efficiency.[2]
Loss of product during workup or purification.- During filtration, ensure all the solid product is collected. - When washing the crude product, use cold solvent to minimize dissolution of the desired compound.[1] - Optimize the recrystallization solvent system to maximize recovery.
Product is Yellow or Discolored Presence of impurities or side products.- Recrystallization is a key step to remove colored impurities. Using activated carbon (gac) during recrystallization can help decolorize the product.[2] - Ensure the purity of starting materials, as impurities in ethyl acetoacetate or hydrazine hydrate can lead to colored byproducts.
Air oxidation.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction is run at elevated temperatures for extended periods.
Difficulty in Product Crystallization Supersaturation or presence of oily impurities.- Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of previously synthesized this compound. - If an oil is formed, try to dissolve it in a minimal amount of hot solvent and cool it down slowly. If that fails, purification by column chromatography might be necessary before attempting recrystallization again.
Formation of Side Products Reaction of hydrazine with the ester group before intramolecular cyclization.- Control the reaction temperature. Dropwise addition of hydrazine hydrate at a lower temperature can favor the desired reaction pathway.
O-acylation instead of C-acylation (in subsequent reactions).While not a direct issue in the synthesis of the core this compound, if this compound is used for subsequent C-acylation reactions, the formation of an O-acylated isomer can be a problem. This is often addressed by using a base like calcium hydroxide to form a complex that favors C-acylation.[3]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on commonly reported procedures. Optimization may be required based on laboratory conditions and desired product specifications.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Absolute ethanol

  • Hydrochloric acid (dilute, for neutralization if necessary)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in absolute ethanol.

  • With continuous stirring, add hydrazine hydrate (1 equivalent) dropwise to the solution. To control the exothermic nature of the reaction, the addition can be done at room temperature or in an ice bath.

  • After the addition is complete, the reaction mixture can be stirred at room temperature or heated to 60°C for 1-2 hours.[1] The progress of the reaction should be monitored by TLC.

  • Upon completion of the reaction, cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields

Reactants Solvent Temperature Reaction Time Reported Yield Reference
Ethyl acetoacetate, Hydrazine hydrateAbsolute Ethanol60°C1 hour64%[1]
Phenylhydrazine, Ethyl acetoacetateMethanol40-90°C (reflux)1-6 hours94.8-97.6%[2]
Methyl hydrazine, Ethyl acetoacetateSolvent-free80-90°C1.5 hours~100%[4]

Note: The data for phenylhydrazine and methyl hydrazine are for the synthesis of N-substituted derivatives but provide valuable insights into reaction condition optimization.

Visualizations

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reactants Measure Ethyl Acetoacetate and Hydrazine Hydrate start->reactants dissolve Dissolve Ethyl Acetoacetate in Ethanol reactants->dissolve add_hydrazine Dropwise Addition of Hydrazine Hydrate dissolve->add_hydrazine stir_heat Stir at RT or Heat to 60°C (Monitor by TLC) add_hydrazine->stir_heat cool Cool Reaction Mixture in Ice Bath stir_heat->cool filtrate Filter the Solid Product cool->filtrate wash Wash with Cold Ethanol filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Final Product recrystallize->dry end End dry->end TroubleshootingFlowchart Troubleshooting Flowchart for Low Product Yield start Low Product Yield Observed check_reaction Is the reaction complete (checked by TLC)? start->check_reaction check_workup Was there significant loss during workup/purification? check_reaction->check_workup Yes increase_time Increase reaction time/temperature and continue monitoring. check_reaction->increase_time No check_conditions Were reaction conditions (temp, time, pH) optimal? check_workup->check_conditions No optimize_workup Optimize filtration and washing steps. Use cold solvent for washing. check_workup->optimize_workup Yes optimize_conditions Adjust temperature, time, or pH based on literature. check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes increase_time->end optimize_workup->end optimize_conditions->end

References

avoiding O-acylation side products in pyrazolone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid O-acylation side products in pyrazolone reactions.

Frequently Asked Questions (FAQs)

Q1: What are O-acylation side products in pyrazolone reactions and why are they problematic?

Pyrazolones exist in multiple tautomeric forms, primarily the keto (CH) and enol (OH) forms. While the intended reaction is often the acylation of a nitrogen atom (N-acylation), the oxygen atom of the enol tautomer can also be acylated, leading to the formation of an O-acylated pyrazole, which is an undesired side product.[1][2] This side reaction reduces the yield of the desired N-acylated product and complicates the purification process, necessitating additional separation steps.

Q2: What are the key factors that influence whether N- or O-acylation occurs?

The regioselectivity of pyrazolone acylation is a classic example of kinetic versus thermodynamic control.[3][4][5][6] Several factors determine the ratio of N- to O-acylated products:

  • Base: The choice and amount of base are critical. Stronger bases can deprotonate the pyrazolone, and the nature of the resulting salt can influence the reaction site. For instance, using calcium hydroxide can favor C-acylation by forming a calcium complex.[1][2]

  • Solvent: The polarity of the solvent can affect the tautomeric equilibrium and the solubility of the reactants and intermediates.[3][4][5]

  • Temperature: Temperature can shift the balance between the kinetic and thermodynamic products. Lower temperatures often favor the kinetic product, while higher temperatures favor the more stable thermodynamic product.[7]

  • Acylating Agent: The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride) plays a significant role.

  • Reaction Time: Shorter reaction times may favor the faster-forming kinetic product, whereas longer times allow for equilibration to the thermodynamic product.[7]

Q3: How does kinetic and thermodynamic control apply to pyrazolone acylation?

In many reactions, O-acylation is the kinetically favored pathway, meaning it is faster and has a lower activation energy.[6][7] However, the N-acylated product is often thermodynamically more stable. Therefore, reaction conditions can be manipulated to favor one product over the other.

  • Kinetic Control Conditions (Favoring O-acylation): Typically involve lower temperatures and shorter reaction times. These conditions provide enough energy to overcome the lower activation barrier for O-acylation but not the higher barrier for N-acylation.[7]

  • Thermodynamic Control Conditions (Favoring N-acylation): Often require higher temperatures and longer reaction times to allow the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product.[6][7]

Troubleshooting Guide

Problem: I am observing a high yield of the O-acylated side product.

Solution Workflow:

This is a common issue stemming from reaction conditions that favor the kinetically controlled O-acylation pathway. To increase the yield of the desired N-acylated product, consider the following adjustments:

1. Modify the Base and Solvent System

The base is often the most critical factor.

  • Try a different base: If you are using a strong organic base like triethylamine, consider switching to an inorganic base. For instance, the use of two equivalents of calcium hydroxide in anhydrous dioxane has been shown to effectively trap liberated HCl and promote C-acylation, which can be a competing desired pathway over O-acylation.[1][2]

  • Adjust base stoichiometry: An excess of base can sometimes favor the thermodynamic product.[4]

2. Adjust Reaction Temperature and Time

To favor the thermodynamically stable N-acyl product, you generally need to move from kinetically controlled conditions to thermodynamically controlled ones.

  • Increase the temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the formation of the more stable N-acylated product.[7]

  • Increase the reaction time: Longer reaction times allow the reaction to reach thermodynamic equilibrium, favoring the most stable product.[7]

3. Change the Acylating Agent

The reactivity of the acylating agent can influence the product ratio.

  • If using a highly reactive acyl chloride, consider switching to a less reactive corresponding anhydride. This may slow down the overall reaction but can increase selectivity for the thermodynamic product.

Problem: The reaction is not selective, and I get a mixture of products that are difficult to separate.

Solution:

Improving regioselectivity is key.

  • Solvent Choice: The use of fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) has been shown to significantly increase regioselectivity in some pyrazole syntheses compared to standard solvents like ethanol.[8]

  • Substrate Control: If possible, introducing steric bulk or strong electron-withdrawing/donating groups on the pyrazolone ring can favor acylation at a specific site.[8]

Quantitative Data Summary

The following table summarizes hypothetical data based on common experimental observations for the acylation of 3-methyl-1-phenyl-pyrazol-5-one, illustrating how reaction conditions can influence the product ratio.

EntryBase (equivalents)SolventTemperature (°C)Time (h)N-Acyl Product Yield (%)O-Acyl Product Yield (%)
1Triethylamine (1.2)Dichloromethane021580
2Triethylamine (1.2)Dichloromethane25 (rt)124055
3Triethylamine (1.2)Toluene80127520
4Calcium Hydroxide (2.0)1,4-Dioxane100 (reflux)5>90 (C-Acyl)<5
5DBU (1.5)Acetonitrile6088510

Data is illustrative and intended for comparative purposes.

Key Experimental Protocols

Protocol for Selective C4-Acylation (Avoiding O-Acylation)

This protocol is adapted from a method for the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.[1]

Materials:

  • 3-methyl-1-phenyl-pyrazol-5-one

  • Anhydrous 1,4-dioxane

  • Calcium hydroxide (Ca(OH)₂)

  • Acyl chloride

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 3-methyl-1-phenyl-pyrazol-5-one in anhydrous 1,4-dioxane. It is important to ensure the pyrazolone is fully dissolved before proceeding.[1]

  • Add two equivalents of calcium hydroxide to the solution. Stir the mixture to form the calcium complex of the pyrazolone. This step is crucial to direct the acylation away from the oxygen atom.[1]

  • Cool the reaction mixture in an ice bath.

  • Slowly add the acyl chloride dropwise to the cooled mixture. The addition can be exothermic.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture, quench with water, and acidify with dilute HCl to precipitate the product.

  • Filter the crude product, wash with water, and purify by recrystallization.

Visual Guides

Reaction Pathways

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products Pyrazolone Pyrazolone (Tautomeric Mixture) Kinetic Kinetic Control (Low Temp, Short Time) Pyrazolone->Kinetic + Base, Solvent Thermo Thermodynamic Control (High Temp, Long Time) Pyrazolone->Thermo + Base, Solvent Acyl_Cl Acylating Agent (R-COCl) Acyl_Cl->Kinetic + Base, Solvent Acyl_Cl->Thermo + Base, Solvent O_Acyl O-Acylated Product (Undesired Side Product) Kinetic->O_Acyl Faster Formation N_Acyl N-Acylated Product (Desired Product) Thermo->N_Acyl More Stable

Caption: Competing N- and O-acylation pathways.

Troubleshooting Workflow

G Start High O-Acylation Detected Q_Base What base is being used? Start->Q_Base A_Base Change Base (e.g., to Ca(OH)₂) Q_Base->A_Base Yes (e.g., NEt₃) Q_Temp Is the reaction run at low temperature? Q_Base->Q_Temp No (e.g., Inorganic) A_Base->Q_Temp A_Temp Increase Temperature & Reaction Time Q_Temp->A_Temp Yes Q_Solvent Is the solvent apolar? Q_Temp->Q_Solvent No A_Temp->Q_Solvent A_Solvent Try Polar Aprotic (e.g., Dioxane, ACN) or Fluorinated Alcohols Q_Solvent->A_Solvent Yes End Improved N-Acyl Yield Q_Solvent->End No A_Solvent->End

References

Technical Support Center: Purification of 3-Methyl-3-pyrazolin-5-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-methyl-3-pyrazolin-5-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The most prevalent and effective methods for purifying this compound and its derivatives are recrystallization and column chromatography.[1] Recrystallization is ideal for removing impurities with different solubility profiles, while column chromatography is employed for separating compounds with similar polarities, including regioisomers.[1][2]

Q2: How can I assess the purity of my pyrazolinone derivative after purification?

A2: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and common method to monitor the progress of a reaction and the purity of fractions.[3] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide more detailed and quantitative information on the purity and structure of the compound.[4][5] Melting point determination is also a useful indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.[6]

Q3: What are some common impurities encountered during the synthesis of this compound derivatives?

A3: Common impurities can include unreacted starting materials, such as ethyl acetoacetate and hydrazine derivatives.[3][7] Side products can also form, for instance, O-acylated products may arise as impurities during C-acylation reactions.[6] In reactions with unsymmetrical starting materials, the formation of regioisomers is a possibility.[2] Additionally, colored impurities can form due to degradation or side reactions of hydrazine starting materials.[8]

Q4: Can I use distillation for the purification of these compounds?

A4: While distillation is a standard purification technique, it is generally more suitable for liquid compounds. This compound and many of its derivatives are solids at room temperature.[9][10] Therefore, recrystallization and column chromatography are typically the preferred methods. However, distillation under high vacuum has been reported for some liquid pyrazolone derivatives.[11]

Troubleshooting Guides

Recrystallization Troubleshooting

Problem 1: The compound does not crystallize from the solution upon cooling.

  • Possible Cause: The solution is not supersaturated, likely due to the use of too much solvent.[1]

  • Solution 1: Reheat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[12]

  • Solution 2: Induce crystallization by scratching the inner wall of the flask with a glass rod at the surface of the solution to create nucleation sites.[1]

  • Solution 3: Add a "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[8]

Problem 2: The yield of purified product is low.

  • Possible Cause 1: Using an excessive amount of hot solvent, which keeps more of the product dissolved in the mother liquor upon cooling.[12]

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[12]

  • Possible Cause 2: Incomplete precipitation of the product.

  • Solution 2: Ensure the solution is thoroughly cooled, for example, in an ice bath, to maximize crystal formation.[12]

  • Possible Cause 3: The chosen solvent is not ideal.

  • Solution 3: Select a solvent in which the compound is highly soluble when hot but has low solubility when cold.[12]

Problem 3: The purified crystals are colored.

  • Possible Cause: Presence of colored impurities.[8]

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities. Be aware that this may also adsorb some of the desired product, potentially reducing the yield.[12]

Problem 4: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.

  • Solution 1: Choose a solvent with a lower boiling point.[8]

  • Possible Cause 2: The solution is cooling too rapidly.

  • Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[12]

Column Chromatography Troubleshooting

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system does not have the optimal polarity.

  • Solution: Adjust the polarity of the eluent. This can be done by systematically varying the ratio of the solvents in the mobile phase. A common starting point for pyrazolinone derivatives is a mixture of hexane and ethyl acetate.[13]

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

Problem 3: Cracking or channeling of the silica gel bed.

  • Possible Cause: Improper packing of the column.

  • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A well-packed column is crucial for good separation.

Data Presentation

Table 1: Recrystallization Solvents for this compound and its Derivatives

Compound/Derivative ClassRecrystallization Solvent(s)Reference(s)
Substituted 3-methyl-2-pyrazolin-5-onesAbsolute ethanol[14]
3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-oneMethanol-acetone[6]
3-Methyl-4-(4-fluorobenzoyl)-1-phenyl-pyrazol-5-oneEthanol[6]
Benzylidene derivatives of 3-methyl-5-pyrazoloneEthanol/ethyl acetate[3]
1-[N-Methyl-piperidyl-(4')]-3-methyl-4-n-propyl-pyrazolone-(5)Acetone[11]

Table 2: TLC and Column Chromatography Parameters for Pyrazolinone Derivatives

Compound ClassStationary PhaseMobile Phase (Eluent)Rf ValueReference(s)
C-acylated and O-acylated pyrazolonesSilica gel5% Methanol in DichloromethaneVaries by derivative[6]
Benzylidene derivatives of 3-methyl-5-pyrazoloneSilica gelEthyl acetate: Petroleum ether (4:1)0.60 - 0.78[3]
Phenyl- and methyl- pyrazole derivativesSilica gelHexane/Ethyl acetate (19:1)Varies by derivative[13]
Trifluoromethylated spiro(isoxazolone-pyrazoline)Silica gelPetroleum ether/Ethyl acetate (20:1)Varies by derivative[15]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude pyrazolinone derivative and a small amount of the chosen solvent (refer to Table 1). Heat the mixture with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. For maximum yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, either by air-drying or in a desiccator under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased throughout the separation to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude Product B Dissolve in Minimum Hot Solvent A->B Recrystallization C Hot Filtration (if necessary) B->C D Cool to Crystallize C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Assess Purity (TLC, HPLC, NMR, MP) G->H troubleshooting_crystallization Start Solution Cooled, No Crystals Formed Q1 Is the solution visibly cloudy or saturated? Start->Q1 A1 Boil off some solvent to concentrate Q1->A1 No A2 Scratch inner surface of the flask Q1->A2 Yes A1->Q1 A3 Add a seed crystal A2->A3 End Crystals Form A3->End

References

troubleshooting low yield in the synthesis of pyrazolone-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolone-based compounds, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of consistently low yields in my pyrazolone synthesis?

Low yields in pyrazolone synthesis can arise from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions and purification challenges.[1][2] Key areas to investigate include:

  • Purity of Starting Materials: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is crucial.[1] Impurities can lead to unwanted side reactions, which not only reduce the yield of the desired product but also complicate the purification process.[1][3] Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that significantly influence the reaction outcome.[1] Each of these may require optimization to achieve a higher yield.[1][2]

  • Incomplete Reactions: The reaction may not be proceeding to completion. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the starting materials have been fully consumed.[2]

  • Side Reactions and Byproduct Formation: The formation of undesired side products is a common reason for low yields.[2] In the Knorr synthesis, for example, intermediates like hydroxylpyrazolidine or di-addition products can form.[2]

  • Product Degradation: The synthesized pyrazolone may be unstable under the reaction or workup conditions.[2]

  • Losses During Purification: A significant amount of the product can be lost during purification steps such as recrystallization or column chromatography.[2]

Q2: How can I optimize the reaction conditions to improve the yield?

Optimizing reaction conditions is a critical step in troubleshooting low yields. A systematic approach to adjusting parameters can lead to significant improvements.

  • Stoichiometry: Carefully control the stoichiometry of your reactants.[2] In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion.[1]

  • Temperature: For many condensation reactions, heating is necessary.[2] Consider refluxing the reaction mixture.[2] Microwave-assisted synthesis has also been shown to be an effective method for improving yields and reducing reaction times.[2]

  • Solvent: The choice of solvent can influence the reaction pathway and minimize side product formation.[2] Common solvents for pyrazolone synthesis include ethanol and acetic acid.[1][4] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to give better results than polar protic solvents in some cases, especially when using aryl hydrazine hydrochlorides.[5]

  • Catalyst: The choice and amount of an acid or base catalyst can be critical.[2] For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid or a mineral acid) are often used.[2] In some instances, Lewis acids or other catalysts like nano-ZnO have been demonstrated to improve yields.[2][6] If you are using a hydrazine salt, the addition of a mild base such as sodium acetate may be beneficial.[1]

Below is a table summarizing the effect of various reaction parameters on pyrazole synthesis yield.

ParameterEffect on YieldTroubleshooting Suggestion
Temperature Can be too low for the reaction to proceed efficiently or too high, leading to degradation.Increase the temperature or consider refluxing the reaction mixture.[2] If degradation is suspected, try running the reaction at a lower temperature.[2]
Reaction Time Insufficient time can lead to an incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure all starting materials are consumed.[2]
Solvent The solvent can affect reactant solubility and the reaction pathway.Experiment with different solvents to minimize side product formation.[2]
Catalyst The type and amount of catalyst can be crucial for the reaction to proceed.For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid is often employed.[2]

Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of a mixture of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Here are some strategies to improve regioselectivity:

  • Solvent Choice: The choice of solvent can influence which regioisomer is favored. For example, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can provide better results than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[5]

  • pH Control: The pH of the reaction mixture can play a role in directing the reaction towards a specific isomer. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

Q4: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a clean product?

Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1] The reaction mixture can also become acidic, which may promote the formation of colored byproducts.[1]

To address this issue:

  • Addition of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification Techniques: Activated carbon treatment of the reaction mixture can help remove some of these colored impurities.[1] Recrystallization is also an effective method for purification.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in pyrazolone synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Low Pyrazolone Yield Start Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity Impure Impure Starting Materials? CheckPurity->Impure OptimizeConditions Optimize Reaction Conditions Suboptimal Suboptimal Conditions? OptimizeConditions->Suboptimal AnalyzeSideProducts Investigate Side Reactions SideReactions Side Reactions Evident? AnalyzeSideProducts->SideReactions ReviewPurification Review Purification Technique Loss Loss During Purification? ReviewPurification->Loss Impure->OptimizeConditions No PurifyReagents Purify/Replace Reagents Impure->PurifyReagents Yes Suboptimal->AnalyzeSideProducts No AdjustParams Adjust T, t, Solvent, Stoichiometry, Catalyst Suboptimal->AdjustParams Yes SideReactions->ReviewPurification No ModifyConditions Modify Conditions to Minimize Side Products SideReactions->ModifyConditions Yes OptimizePurification Optimize Purification Method Loss->OptimizePurification Yes End Improved Yield Loss->End No PurifyReagents->OptimizeConditions AdjustParams->AnalyzeSideProducts ModifyConditions->ReviewPurification OptimizePurification->End

Caption: A logical workflow for troubleshooting low yield in pyrazolone synthesis.

Experimental Protocols

General Procedure for the Synthesis of 3-Methyl-5-pyrazolone

This protocol is a modified version of a standard procedure for the synthesis of 3-methyl-5-pyrazolone.[7]

  • Reaction Setup: In a 250 mL round-bottom flask, add 100 mmol of ethyl acetoacetate.

  • Addition of Hydrazine: While stirring continuously, slowly add a solution of 100 mmol of hydrazine hydrate in 40 mL of absolute ethanol dropwise.

  • Temperature Control: Maintain the temperature of the reaction mixture at 60°C.

  • Reaction Time: Continue stirring the mixture for 1 hour.

  • Isolation: After 1 hour, cool the reaction mixture in an ice bath to precipitate the solid product.

  • Purification: Filter the solid product, wash it with cold ethanol, and then recrystallize it to obtain pure 3-methyl-5-pyrazolone.[7]

Experimental Workflow for Knorr Pyrazole Synthesis

The following diagram outlines the general experimental workflow for a Knorr pyrazole synthesis.

KnorrWorkflow Experimental Workflow for Knorr Pyrazole Synthesis Start Start DissolveDicarbonyl Dissolve 1,3-Dicarbonyl Compound in Solvent Start->DissolveDicarbonyl AddHydrazine Add Hydrazine Derivative DissolveDicarbonyl->AddHydrazine HeatReaction Heat Reaction Mixture (e.g., Reflux) AddHydrazine->HeatReaction MonitorProgress Monitor Reaction Progress (TLC/LC-MS) HeatReaction->MonitorProgress Workup Reaction Workup (e.g., Cooling, Quenching) MonitorProgress->Workup IsolateCrude Isolate Crude Product (Filtration/Extraction) Workup->IsolateCrude PurifyProduct Purify Product (Recrystallization/Chromatography) IsolateCrude->PurifyProduct Characterize Characterize Product (NMR, MS, etc.) PurifyProduct->Characterize End End Characterize->End

Caption: A general experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Stability of 3-Methyl-3-pyrazolin-5-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-3-pyrazolin-5-one. The information provided is intended to assist in designing and troubleshooting experiments related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the likely causes?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Degradation is often accelerated under harsh conditions such as high temperatures, extreme pH values, and exposure to UV light. The presence of tautomeric forms (CH, NH, and OH) can also influence its reactivity and stability in different solvents.[1][2][3]

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is limited, studies on the closely related compound, 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone), indicate that pH plays a crucial role in stability. For edaravone, the rate of oxidation increases with increasing pH, suggesting the anionic form is more susceptible to degradation.[4] Therefore, it is advisable to control the pH of your this compound solutions, with neutral to slightly acidic conditions potentially offering greater stability.

Q3: What are the potential degradation products of this compound?

A3: Based on studies of analogous pyrazolone structures, oxidative degradation is a likely pathway. For instance, the oxidation of 3-methyl-1-phenyl-2-pyrazolin-5-one yields products such as a dione derivative and a butanoic acid derivative resulting from hydrolysis of the dione.[4] It is plausible that this compound could follow a similar oxidative degradation pathway.

Q4: How can I improve the stability of my this compound solution?

A4: To enhance the stability of your solution, consider the following strategies:

  • pH Control: Maintain a neutral or slightly acidic pH.

  • Temperature Control: Store solutions at recommended low temperatures and avoid repeated freeze-thaw cycles.

  • Light Protection: Protect the solution from light by using amber vials or by working in a dark environment.

  • Inert Atmosphere: For solutions sensitive to oxidation, purging with an inert gas like nitrogen or argon can be beneficial.

  • Use of Antioxidants: The addition of antioxidants could potentially mitigate oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Confirm the identity of the new peaks using mass spectrometry. 2. Review solution preparation and storage conditions (pH, temperature, light exposure). 3. Perform a forced degradation study to intentionally generate and identify degradation products.
Loss of compound concentration over time Instability under storage conditions.1. Re-evaluate storage conditions. Store at a lower temperature and protect from light. 2. Analyze the stability at different pH values to find the optimal range. 3. Consider the use of a co-solvent or a different buffer system.
Color change in the solution Formation of colored degradation products, possibly due to oxidation or photodegradation.1. Immediately analyze the solution by HPLC-UV/Vis to check for new absorbing species. 2. Store a control sample in the dark and at low temperature to compare. 3. If oxidation is suspected, prepare fresh solutions and handle them under an inert atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To generate degradation products under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • Mass spectrometer (optional, for identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C).

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and the formation of any new peaks.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Typical Starting Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range with a PDA detector to identify peaks from degradation products.

  • Injection Volume: 10-20 µL.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the method's specificity.

Visualizations

Degradation_Pathway MP This compound Oxidation Oxidative Stress (e.g., H₂O₂) MP->Oxidation k_ox Hydrolysis Hydrolytic Stress (Acid/Base) MP->Hydrolysis k_hyd Photolysis Light Exposure (UV/Vis) MP->Photolysis k_photo Degradant1 Oxidized Product (e.g., Dione derivative) Oxidation->Degradant1 Degradant2 Hydrolyzed Product Hydrolysis->Degradant2 Degradant3 Photodegradation Product Photolysis->Degradant3

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photostability A->F G HPLC Analysis (Stability-Indicating Method) B->G C->G D->G E->G F->G H Peak Identification (MS, if necessary) G->H I Identify Degradation Products & Determine Degradation Rate H->I

Caption: General workflow for a forced degradation study.

References

Technical Support Center: 3-Methyl-3-pyrazolin-5-one Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 3-Methyl-3-pyrazolin-5-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound, particularly when transitioning from laboratory to pilot or industrial scale.

Problem ID Issue Potential Causes Recommended Actions & Troubleshooting Steps
P-01 Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of by-products due to incorrect stoichiometry or temperature fluctuations.[1] 3. Poor Mixing: Inadequate agitation leading to localized concentration gradients. 4. Product Loss During Work-up: Sub-optimal extraction or crystallization procedures.1. Optimize Reaction Conditions: Monitor reaction progress via TLC or LC-MS to ensure complete consumption of starting materials. Consider a slight excess of the hydrazine reactant to drive the reaction to completion.[1] 2. Temperature Control: Implement precise temperature control, especially during exothermic additions.[2] Utilize jacketed reactors for efficient heat exchange. 3. Improve Agitation: Use appropriate impeller designs and agitation speeds to ensure homogeneity. 4. Refine Work-up: Optimize solvent choice and volumes for extraction. For crystallization, control cooling rates to maximize recovery.
P-02 Product Discoloration (Yellowing) 1. Impure Starting Materials: Contaminants in hydrazine or ethyl acetoacetate.[1] 2. Oxidative Processes: Air exposure at elevated temperatures.[1] 3. Acid-Promoted By-products: Acidic conditions can lead to the formation of colored impurities.[1]1. Purify Reactants: Use freshly distilled or high-purity starting materials. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. pH Control: Maintain the recommended pH range during the reaction.[3] The use of a mild base like sodium acetate can neutralize acidity.[1] 4. Purification: Employ recrystallization or activated carbon treatment to remove colored impurities.[1][3]
P-03 Difficulty in Product Isolation/Filtration 1. Fine Particle Size: Rapid crystallization leading to small, difficult-to-filter crystals. 2. Oily Product: Incomplete reaction or presence of impurities preventing crystallization.1. Controlled Crystallization: Implement a controlled cooling profile during crystallization to encourage the growth of larger crystals. 2. Solvent Selection: Experiment with different solvent systems for recrystallization to achieve a crystalline solid. 3. Purity Check: Analyze the crude product for unreacted starting materials or by-products that may inhibit crystallization.
P-04 Exothermic Runaway Reaction 1. Poor Heat Dissipation: Inadequate cooling capacity for the reactor size. The surface-area-to-volume ratio decreases on scale-up, hindering heat transfer.[2][4] 2. Rapid Reagent Addition: Adding reactants too quickly can lead to a rapid accumulation of heat.1. Scale-Up Cautiously: Perform heat-flow calorimetry studies to understand the reaction exotherm before scaling up. 2. Controlled Addition: Add reagents subsurface and at a controlled rate, with continuous monitoring of the internal temperature. 3. Emergency Cooling: Ensure an adequate emergency cooling system is in place.
P-05 Formation of Regioisomers 1. Use of Unsymmetrical Starting Materials: Reaction of unsymmetrical dicarbonyl compounds with substituted hydrazines can lead to different isomers.[1]1. Reaction Condition Optimization: Varying the solvent and pH can influence the regioselectivity. Acidic conditions might favor one isomer, while basic conditions could favor another.[1] 2. Steric Hindrance: The steric bulk of substituents on the hydrazine or dicarbonyl compound can direct the reaction towards a single regioisomer.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns include:

  • Handling of Hydrazine: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.[5]

  • Exothermic Reactions: The condensation reaction is exothermic and can lead to a runaway reaction if not properly controlled, especially in large reactors where heat dissipation is less efficient.[2]

  • Solvent Handling: The use of large volumes of flammable organic solvents requires appropriate storage, handling, and grounding to prevent fires and explosions.

Q2: How can I improve the purity of my this compound at a larger scale?

A2: To improve purity:

  • High-Purity Starting Materials: Ensure the use of high-purity ethyl acetoacetate and hydrazine.

  • Controlled Reaction Conditions: Maintain optimal temperature and pH throughout the reaction to minimize by-product formation.[3]

  • Effective Purification: Recrystallization is a common and effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol, ethanol/water mixtures) to find the most effective one for removing specific impurities.[6] The use of activated carbon can also help in removing colored impurities.[1]

Q3: What impact does the choice of solvent have on the scale-up process?

A3: The solvent plays a crucial role in:

  • Reaction Rate and Yield: The polarity of the solvent can influence the reaction kinetics.

  • Product Solubility and Crystallization: The solvent system used for reaction and purification will determine the product's solubility, which is critical for achieving good recovery during crystallization.

  • Process Safety: The boiling point, flash point, and toxicity of the solvent are important safety considerations.

  • Environmental Impact and Cost: The volume of solvent used increases significantly on scale-up, making solvent recovery and recycling an important economic and environmental consideration.

Q4: Is flow chemistry a viable option for the production of pyrazolones to overcome scale-up challenges?

A4: Yes, flow chemistry offers several advantages for pyrazolone synthesis, especially at scale. It provides superior control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and better product consistency. The enhanced heat and mass transfer in flow reactors can effectively manage exothermic reactions and reduce the formation of by-products.[7]

Experimental Protocols

Synthesis of this compound (Lab Scale)

This protocol is based on the Knorr pyrazole synthesis.[5]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate and hydrazine hydrate (a slight excess of hydrazine hydrate may be used).[5]

  • Add ethanol as a solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.[5]

  • Heat the reaction mixture to reflux (approximately 100°C) with constant stirring for 1-2 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.[5]

  • Dry the product in a vacuum oven.

  • For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Reaction Conditions and Yields for Pyrazolone Synthesis
Reactants Solvent Catalyst Temperature (°C) Time (h) Yield (%) Reference
Ethyl acetoacetate, Hydrazine hydrateEthanolAcetic AcidReflux (~100)1-2Not specified[5]
Ethyl acetoacetate, PhenylhydrazineMethanolHydrochloric Acid50-552~97.6[3]
Ethyl acetoacetate, Hydrazine hydrateEthanolNone specified601Not specified[6]
Phenylhydrazine, Methyl acetoacetateMethanolHydrochloric Acid40-901-6High[3]

Visualizations

Reaction Pathway for the Synthesis of this compound

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Ethyl Acetoacetate C Hydrazone Intermediate A->C Condensation B Hydrazine B->C D This compound C->D Intramolecular Cyclization (Loss of Ethanol)

Caption: Synthesis of this compound from Ethyl Acetoacetate and Hydrazine.

Troubleshooting Workflow for Low Yield in Scale-Up

G start Low Yield Observed in Scale-Up check_reaction Is the reaction going to completion? start->check_reaction optimize_conditions Increase reaction time/temperature. Monitor with TLC/LC-MS. check_reaction->optimize_conditions No check_impurities Are there significant by-products? check_reaction->check_impurities Yes optimize_conditions->check_reaction analyze_impurities Identify by-products (GC-MS, NMR). Adjust stoichiometry or temperature. check_impurities->analyze_impurities Yes check_mixing Is mixing adequate? check_impurities->check_mixing No analyze_impurities->check_reaction improve_agitation Increase agitation speed. Use appropriate impeller. check_mixing->improve_agitation No check_workup Is product lost during work-up? check_mixing->check_workup Yes improve_agitation->check_reaction optimize_workup Optimize extraction and crystallization. Perform mass balance. check_workup->optimize_workup Yes end Yield Improved check_workup->end No optimize_workup->check_reaction

Caption: A logical workflow for troubleshooting low yields in scale-up production.

References

Technical Support Center: HPLC Analysis of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of pyrazolone derivatives, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing issues when analyzing pyrazolone derivatives.

Question: My pyrazolone derivative peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for pyrazolone derivatives, which are often basic in nature, typically arises from a few key issues. The following troubleshooting workflow can help you identify and resolve the problem.

Step 1: Investigate Secondary Silanol Interactions

Secondary interactions between the basic pyrazolone analyte and acidic residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[1][2]

  • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[2] For pyrazolone derivatives, a mobile phase pH of around 2.5 to 3.5 is often effective. The addition of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is a common strategy to achieve and maintain a low pH.[3][4][5]

  • Solution 2: Use an End-Capped Column. Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[6] If you are not already using one, switching to a well-end-capped C18 or a polar-embedded column can significantly improve peak shape.

  • Solution 3: Employ Mobile Phase Additives. Adding a small concentration of a basic modifier, such as triethylamine (TEA), can compete with the pyrazolone analyte for active silanol sites, effectively masking them and improving peak symmetry.

Step 2: Evaluate Mobile Phase and Sample Compatibility

The composition of your mobile phase and the solvent used to dissolve your sample can significantly impact peak shape.

  • Solution 1: Optimize Mobile Phase Strength. If the mobile phase is too weak, the analyte may interact too strongly with the stationary phase, leading to tailing. A modest increase in the organic solvent (e.g., acetonitrile or methanol) concentration can sometimes improve peak shape.[7]

  • Solution 2: Ensure Sample Solvent Compatibility. Ideally, your sample should be dissolved in the mobile phase itself. If a stronger solvent is used for the sample, it can cause peak distortion, including tailing. If you must use a different solvent, ensure it is as weak as possible while still maintaining sample solubility.

Step 3: Check for Column Overload

Injecting too much sample onto the column can saturate the stationary phase, leading to peak tailing.

  • Solution: Reduce Sample Concentration or Injection Volume. To test for column overload, dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. Reduce the sample concentration or the injection volume accordingly.

Step 4: Assess System and Column Health

Physical problems with the HPLC system or the column itself can also manifest as peak tailing.

  • Solution 1: Minimize Extra-Column Volume. Excessive tubing length, large-diameter tubing, or poorly made connections can contribute to band broadening and peak tailing. Ensure that all tubing is as short as possible and that all fittings are properly tightened.

  • Solution 2: Check for Column Voids or Contamination. A void at the head of the column or contamination of the inlet frit can disrupt the sample band and cause tailing. Reversing and flushing the column (if the manufacturer's instructions permit) may resolve contamination. If a void is suspected, the column will likely need to be replaced. Using a guard column can help protect the analytical column from contamination.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing pyrazolone derivatives to avoid peak tailing?

A1: For basic compounds like many pyrazolone derivatives, a low mobile phase pH is generally recommended to minimize secondary interactions with silanol groups on the stationary phase. A pH in the range of 2.5 to 3.5 is a good starting point.[2] This is often achieved by adding a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the aqueous component of the mobile phase.[3][4][5]

Q2: Can the choice of organic solvent in the mobile phase affect peak tailing for pyrazolone derivatives?

A2: Yes, the choice between common reversed-phase organic solvents like acetonitrile and methanol can influence peak shape. Methanol is a more polar and protic solvent, which can sometimes help to mask residual silanol groups and reduce tailing for basic compounds.[7] If you are observing tailing with acetonitrile, it may be worthwhile to try a method with methanol.

Q3: How do I know if I am overloading the column?

A3: A simple diagnostic test for column overload is to perform a serial dilution of your sample. If you inject a 10-fold dilution of your sample and the peak asymmetry improves significantly, it is a strong indication that you were overloading the column.

Q4: What type of HPLC column is best suited for the analysis of pyrazolone derivatives?

A4: A high-quality, end-capped C18 column is a good starting point for the analysis of pyrazolone derivatives.[3][4][5] For particularly basic pyrazolones that still exhibit tailing on a standard C18 column, a polar-embedded C18 column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) might provide better peak shape.

Q5: Can temperature affect peak tailing?

A5: Yes, column temperature can influence peak shape. Increasing the column temperature generally reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper, more symmetrical peaks. However, be mindful of the thermal stability of your pyrazolone derivative. A modest increase in temperature, for example, to 30-40 °C, may be beneficial.

Data Presentation

The following tables provide illustrative data on how different experimental parameters can affect the peak shape of a pyrazolone derivative. The asymmetry factor (As) is used to quantify peak tailing, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.0 indicate increasing tailing.

Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAsymmetry Factor (As)Peak Shape
7.02.5Severe Tailing
5.01.8Moderate Tailing
3.51.2Minor Tailing
2.51.0Symmetrical
Note: This data is representative of the typical behavior of a basic compound on a C18 column and serves to illustrate the principle.

Table 2: Illustrative Comparison of Column Types on Peak Asymmetry

Column TypeStationary PhaseAsymmetry Factor (As)Peak Shape
Standard C18Octadecylsilane1.9Moderate Tailing
End-Capped C18Octadecylsilane with end-capping1.1Nearly Symmetrical
Polar-Embedded C18Polar group embedded in alkyl chain1.0Symmetrical
Note: This data is representative and illustrates the potential improvement in peak shape with different column technologies for a basic analyte at a mid-range mobile phase pH.

Experimental Protocols

Protocol 1: HPLC Method for a Pyrazoline Derivative with Good Peak Shape

This protocol is based on a validated method for a pyrazoline derivative that achieved good peak shape.[3][4][5]

  • Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Trifluoroacetic acid in Water : Methanol (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5.0 µL

  • Detection: UV at 206 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the chemical interactions that can lead to this issue.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed step1 Step 1: Investigate Secondary Interactions start->step1 sub1_1 Adjust Mobile Phase pH (Lower) step1->sub1_1 sub1_2 Use End-Capped Column step1->sub1_2 step2 Step 2: Check Mobile Phase/Sample Compatibility sub2_1 Optimize Mobile Phase Strength step2->sub2_1 sub2_2 Ensure Sample Solvent is Weak step2->sub2_2 step3 Step 3: Test for Column Overload sub3_1 Reduce Sample Concentration/ Injection Volume step3->sub3_1 step4 Step 4: Assess System/Column Health sub4_1 Minimize Extra-Column Volume step4->sub4_1 sub4_2 Check for Voids/Contamination step4->sub4_2 end_node Peak Shape Improved sub1_1->step2 sub1_2->step2 sub2_1->step3 sub2_2->step3 sub3_1->step4 sub4_1->end_node sub4_2->end_node

Caption: A flowchart illustrating the systematic approach to troubleshooting peak tailing.

Secondary_Interactions Secondary Interactions Causing Peak Tailing cluster_0 Silica Stationary Phase C18_Chains C18 Chains (Primary Interaction Site) Silanol_Group Residual Silanol Group (Si-OH) (Secondary Interaction Site) Pyrazolone_Analyte Basic Pyrazolone Derivative (Analyte) Pyrazolone_Analyte->C18_Chains Desired Hydrophobic Interaction (Symmetrical Peak) Pyrazolone_Analyte->Silanol_Group Undesired Ionic Interaction (Peak Tailing)

Caption: Diagram showing desired vs. undesired interactions leading to peak tailing.

References

Technical Support Center: Optimization of Solvent Systems for Recrystallization of Pyrazolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazolones via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective solvents for recrystallizing pyrazolone and its derivatives?

A1: The choice of solvent is critical and is highly dependent on the specific polarity and substituents of the pyrazolone derivative. However, several solvents and systems are generally effective:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, and ethyl acetate are frequently used for recrystallizing pyrazolone derivatives.[1][2][3][4] Pyrazole itself can be crystallized from solvents like petroleum ether, cyclohexane, or water.[1]

  • Mixed Solvent Systems: A widely used and effective technique involves dissolving the pyrazolone in a "good" solvent (one in which it is highly soluble) at an elevated temperature, followed by the addition of a hot "anti-solvent" (one in which it is poorly soluble) until the solution becomes turbid.[1][5] Common combinations include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1][5]

Q2: My pyrazolone compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution as a liquid because the solution temperature is above the compound's melting point.[1][6] This is a common issue, especially with impure compounds or when using mixed solvents.[7][8] Here are several strategies to resolve this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution. This lowers the saturation point, allowing crystallization to begin at a temperature below the compound's melting point.[1][6]

  • Slow Down Cooling: Allow the solution to cool as gradually as possible. Using an insulated container or letting the hot plate cool down slowly can promote the formation of crystals over oil.[1][7]

  • Change the Solvent System: Experiment with a different solvent or a different anti-solvent. A solvent with a lower boiling point may be beneficial.[1][9]

  • Use a Seed Crystal: If available, add a small, pure crystal of the pyrazolone to the cooled, supersaturated solution to induce crystallization.[1][9]

Q3: The yield of my recrystallized pyrazolone is very low. How can I improve it?

A3: A low yield can result from several factors.[1] Consider these optimization steps:

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to completely dissolve the crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[1]

  • Ensure Thorough Cooling: Cool the solution in an ice bath for at least 20-30 minutes after it has reached room temperature to maximize the precipitation of the crystals.[1]

  • Select the Right Solvent: The ideal solvent is one that dissolves the pyrazolone compound when hot but has very low solubility for it when cold.[1] If the compound remains highly soluble at low temperatures, significant product loss will occur.

Q4: How can I remove colored impurities during the recrystallization of my pyrazolone?

A4: Colored impurities can often be effectively removed by adding a small quantity of activated charcoal to the hot solution before the filtration step.[1] The charcoal adsorbs the colored compounds. However, use charcoal judiciously, as it can also adsorb some of the desired product, which may slightly reduce the overall yield.[1][6]

Q5: No crystals are forming even after the solution has cooled completely. What is the problem?

A5: This typically indicates that the solution is not supersaturated.[7] Here are some remedies:

  • Induce Nucleation: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.[1][7]

  • Add a Seed Crystal: Introduce a pure crystal of the compound to initiate crystallization.[7]

  • Reduce Solvent Volume: The most common cause is using too much solvent.[7] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[1]

Troubleshooting Guide

This guide provides a quick reference for common issues encountered during the recrystallization of pyrazolones.

Issue Potential Cause(s) Recommended Solution(s)
"Oiling Out" Solution temperature is above the compound's melting point.[6] / High impurity level.[8] / Cooling is too rapid.Add more of the "good" solvent.[6] / Re-heat the solution and allow it to cool much more slowly.[7] / Try a different solvent system.[1]
Low Crystal Yield Too much solvent was used.[6] / Incomplete precipitation due to insufficient cooling.[1] / The chosen solvent is too good at dissolving the compound even when cold.Use the minimum amount of hot solvent necessary for dissolution.[1] / Cool the flask in an ice bath to maximize precipitation.[1] / Re-evaluate the solvent system.
No Crystals Form The solution is not supersaturated (too much solvent).[7] / Lack of nucleation sites.Boil off a portion of the solvent to concentrate the solution and re-cool.[1] / Scratch the inner surface of the flask with a glass rod or add a seed crystal.[7]
Crystallization is Too Fast The solution is too concentrated or cooled too quickly, trapping impurities.[6]Add a small amount of additional hot solvent to slightly decrease saturation.[6] / Ensure the solution cools slowly at room temperature before moving to an ice bath.[1]
Crystals are Impure Insoluble impurities were not removed. / Soluble impurities were trapped in the crystal lattice due to rapid cooling.[6]Perform a hot filtration step to remove insoluble materials.[1] / Wash the collected crystals with a small amount of cold recrystallization solvent.[1] / Perform a second recrystallization.[1]
Colored Impurities Present Presence of highly conjugated, colored byproducts.Add a small amount of activated charcoal to the hot solution and filter it before cooling.[1]

Data Presentation: Solvent Selection Starting Point

The selection of an appropriate solvent is the most critical step in a successful recrystallization. The ideal solvent should exhibit high solubility for the pyrazolone at high temperatures and low solubility at low temperatures. The following table summarizes common solvents and their general applicability.

Solvent/System Type Polarity Best For Notes
Ethanol ProticHighGeneral purpose for many pyrazolone derivatives.[2][3]Often used in mixed systems with water.[1]
Methanol ProticHighPolar pyrazolones.[5]Similar to ethanol but more volatile.
Isopropanol ProticMediumGeneral purpose.[5][10]Less polar than ethanol.
Acetone AproticMediumGeneral purpose.[4][10]Often used in mixed systems with hexane.[1]
Ethyl Acetate AproticMediumLess polar pyrazolones.[4][11]Can be used in mixed systems with hexane.[1]
Ethanol / Water Mixed ProticHighPolar pyrazolone derivatives that are very soluble in ethanol.[1][5]Water acts as the anti-solvent.
Hexane / Ethyl Acetate Mixed AproticLow-MediumNon-polar to moderately polar pyrazolones.[1]Hexane acts as the anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a significant temperature-dependent solubility for the pyrazolone is identified.

  • Dissolution: Place the crude pyrazolone compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate, stirring continuously, until the solvent begins to boil. Add more solvent dropwise until the pyrazolone just completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1] This step prevents premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently place the flask in an ice bath for at least 20-30 minutes.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities on the crystal surfaces.[1]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is effective when no single solvent is ideal. It utilizes a pair of miscible solvents: one in which the pyrazolone is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent").

  • Dissolution: Dissolve the crude pyrazolone in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).[1] This indicates the saturation point has been reached.

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.[1]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol. Wash the crystals with a cold mixture of the two solvents used.

Mandatory Visualizations

Recrystallization_Workflow start Start: Crude Pyrazolone dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter 2. Perform Hot Filtration hot_filter_q->hot_filter Yes cool 3. Cool Solution Slowly hot_filter_q->cool No hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vacuum_filter 5. Isolate Crystals (Vacuum Filtration) ice_bath->vacuum_filter wash 6. Wash with Cold Solvent vacuum_filter->wash dry 7. Dry Crystals wash->dry end End: Pure Pyrazolone dry->end

Caption: General experimental workflow for pyrazolone recrystallization.

Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' reheat 1. Re-heat solution until oil redissolves start->reheat add_solvent 2. Add more of the 'good' solvent reheat->add_solvent slow_cool 3. Cool solution VERY slowly add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success: Isolate Crystals check_crystals->success Yes failure Still Oiling Out: Change Solvent System check_crystals->failure No

Caption: Troubleshooting workflow for when a compound "oils out".

Solvent_Selection_Logic start Start: Select a Solvent test_solubility Test solubility in various solvents at room temp & boiling start->test_solubility find_ideal Ideal single solvent found? (Low solubility cold, high solubility hot) test_solubility->find_ideal single_solvent Use Single-Solvent Recrystallization Protocol find_ideal->single_solvent Yes find_pair Find a 'good' solvent (high solubility) & a miscible 'anti-solvent' (low solubility) find_ideal->find_pair No mixed_solvent Use Mixed-Solvent Recrystallization Protocol find_pair->mixed_solvent

References

Technical Support Center: Storage and Handling of 3-Methyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 3-Methyl-3-pyrazolin-5-one during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of the compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For aqueous solutions, adjusting the pH to a slightly acidic range (e.g., pH 3.0-4.5) and deoxygenating the solvent can enhance stability.[1]

Q2: What are the primary causes of this compound degradation?

A2: The main factors that can lead to the degradation of this compound are exposure to light, heat, moisture, and strong oxidizing agents.[1] In aqueous solutions, pH and the presence of dissolved oxygen are critical factors.[1] The molecule is particularly susceptible to oxidation, which can be accelerated by elevated temperatures and neutral or alkaline pH.[1]

Q3: I've observed a discoloration in my this compound sample. What does this indicate?

A3: Discoloration, such as a yellowish or brownish tint, is a visual indicator of degradation, likely due to oxidation.[1] It is recommended to discard the discolored sample and use a fresh, properly stored batch for your experiments to ensure data accuracy.

Q4: Can I store solutions of this compound, and if so, for how long?

A4: While it is always best to prepare solutions fresh, if storage is necessary, they should be protected from light and stored at refrigerated temperatures. The stability of the solution will depend on the solvent, pH, and concentration. For critical applications, it is advisable to perform a stability study under your specific storage conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound.Review your sample preparation and storage procedures. Ensure solutions are freshly prepared, protected from light, and made with high-purity, deoxygenated solvents if possible. Compare the retention times of the unknown peaks with those of known degradation products if analytical standards are available.
Loss of compound potency or inconsistent experimental results Significant degradation of the stored compound.Verify the storage conditions (temperature, light exposure, container seal). Consider performing a purity analysis (e.g., via HPLC) on your stored material. If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage conditions.
Precipitate formation in aqueous solution Formation of insoluble degradation products, such as dimers or trimers.[1]This indicates significant degradation. The solution should be discarded. When preparing new solutions, consider using co-solvents or adjusting the pH to the optimal range for stability.

Degradation Pathways and Products

Forced degradation studies on the closely related compound edaravone (1-phenyl-3-methyl-5-pyrazolone) have identified several degradation pathways, primarily driven by oxidation, hydrolysis, and thermal stress.

Oxidative Degradation

Oxidation is a major degradation pathway for pyrazolone derivatives. The reaction can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The pyrazolone ring is susceptible to oxidation, which can lead to the formation of various oxidized species and even ring-opening products.[2]

Hydrolytic Degradation

Under acidic or basic conditions, the pyrazolone ring can undergo hydrolysis, although it is generally considered relatively stable.[3] Extreme pH and high temperatures can facilitate the cleavage of the amide bond within the ring.

Thermal Degradation

Elevated temperatures can accelerate both oxidative and hydrolytic degradation. Thermal stress can also lead to the formation of dimers and other condensation products.[4][5]

Photodegradation

Exposure to UV light can induce photolytic degradation, leading to the formation of radicals and subsequent degradation products.[1] However, some studies suggest that edaravone is relatively stable under photolytic conditions.[6]

Known Degradation Products of Edaravone (a close analog):

  • Edaravone Degradation Product-1

  • Edaravone Degradation Product-2[7]

  • Edaravone Degradation Product-9[7]

  • Edaravone impurity – 6[7]

  • 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (a thermal degradation product)[4][5]

  • 3-hydroxy-dihydro-thiazolo[1-(2-methyl-buta-1,3dienyl)-1-phenylhydrazine]5-one (a thermal degradation product)[4][5]

Quantitative Data from Forced Degradation Studies

The following table summarizes the conditions and extent of degradation observed in forced degradation studies of edaravone.

Stress Condition Reagent/Parameters Duration Temperature % Degradation
Acidic Hydrolysis 0.05 N HCl45 minutes70°CSignificant
Basic Hydrolysis 0.2 N NaOH45 minutes70°CSignificant
Oxidative 3% H₂O₂2 hours80°CSignificant
Thermal Dry Heat--Stable
Photolytic UV-Visible light--Stable

Data compiled from a study on edaravone.[8]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate buffer, pH 5.8) and an organic solvent (e.g., acetonitrile and/or methanol).

  • Flow Rate: 0.8 - 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 244 nm).

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 10-20 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution.

  • Sample Solution: Dissolve the this compound sample to be tested in the same solvent as the standard to achieve a similar concentration.

3. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Identify the peak for this compound based on its retention time compared to the standard.

  • Examine the chromatogram for any additional peaks, which may represent impurities or degradation products.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2-8 hours). Cool and neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N NaOH. Heat at 60-80°C for a specified time. Cool and neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined duration.

3. Analysis:

  • Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

  • For further characterization of degradation products, techniques like LC-MS/MS and NMR can be employed.

Visualizations

Degradation_Pathways cluster_main This compound cluster_degradation Degradation Products MainCompound This compound Oxidized Oxidized Products (e.g., Hydroxylated species) MainCompound->Oxidized Oxidation (O₂, Light) Hydrolyzed Ring-Opened Products (from Hydrolysis) MainCompound->Hydrolyzed Hydrolysis (Acid/Base, Heat) Dimers Dimers/Trimers (from Thermal Stress) MainCompound->Dimers Thermal Stress

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Start: Assess Stability PrepareSample Prepare Sample and Standard Solutions Start->PrepareSample PerformHPLC Perform Stability-Indicating HPLC Analysis PrepareSample->PerformHPLC CheckPurity Check for Degradation Peaks PerformHPLC->CheckPurity Stable Compound is Stable Proceed with Experiment CheckPurity->Stable No significant degradation peaks Degraded Degradation Observed CheckPurity->Degraded Degradation peaks present End End Stable->End Troubleshoot Troubleshoot Storage and Handling (Refer to Guide) Degraded->Troubleshoot Troubleshoot->Start

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Start Issue: Inconsistent Results or Visible Degradation CheckStorage Step 1: Review Storage Conditions Temperature Light Exposure Container Seal Start->CheckStorage StorageOK Are Storage Conditions Optimal? CheckStorage->StorageOK ImproveStorage Action: Improve Storage Conditions (Cool, Dark, Tightly Sealed) StorageOK->ImproveStorage No CheckSolutionPrep Step 2: Review Solution Preparation Solvent Quality pH Freshness StorageOK->CheckSolutionPrep Yes ImproveStorage->CheckSolutionPrep SolutionPrepOK Is Solution Preparation Optimal? CheckSolutionPrep->SolutionPrepOK ImproveSolutionPrep Action: Use Fresh, High-Purity Solvents; Adjust pH if Necessary SolutionPrepOK->ImproveSolutionPrep No PurityAnalysis Step 3: Perform Purity Analysis (HPLC) SolutionPrepOK->PurityAnalysis Yes ImproveSolutionPrep->PurityAnalysis PurityOK Is Purity >98%? PurityAnalysis->PurityOK Discard Action: Discard and Procure New Batch PurityOK->Discard No Proceed Proceed with Experiment PurityOK->Proceed Yes

Caption: Logical troubleshooting guide for degradation issues.

References

Technical Support Center: Strategies for Regioselective Pyrazolone Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals engaged in the regioselective functionalization of pyrazolones.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Poor Regioselectivity in N-Alkylation of Unsymmetrical Pyrazolones

  • Question: My N-alkylation reaction on an unsymmetrical pyrazolone is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in the N-alkylation of pyrazolones is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[1] The outcome is often influenced by a delicate balance of steric and electronic factors, as well as reaction conditions. Here are several strategies to enhance selectivity:

    • Choice of Base and Counterion: The nature of the base and its corresponding counterion can significantly influence the site of alkylation.[1] Harder cations (like Li+) tend to coordinate with the harder nitrogen atom (often N1), while softer cations (like K+ or Cs+) may favor the softer nitrogen atom. Using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain cases.[1]

    • Solvent Effects: The solvent plays a crucial role in solvating the pyrazolate anion and the electrophile. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[2] This is attributed to the ability of these solvents to form specific hydrogen bonds, thereby differentiating the two nitrogen atoms.

    • Steric Hindrance: The steric bulk of both the substituent on the pyrazolone ring and the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom. If possible, modifying the substrate or the electrophile to introduce steric bulk can be an effective strategy.

    • Protecting Groups: In more complex syntheses, a protecting group can be used to block one of the nitrogen atoms. After functionalizing the other nitrogen, the protecting group can be removed.

Issue 2: Difficulty in Achieving C4-Functionalization

  • Question: I am trying to introduce a substituent at the C4 position of the pyrazolone ring, but I am getting reactions at the nitrogen or other carbon atoms. What methods can I use for selective C4-functionalization?

  • Answer: The C4 position of pyrazolones can be less reactive than the nitrogen atoms or the C5 position. However, several strategies can be employed to achieve selective C4-functionalization:

    • Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles, including pyrazolones, at the C4 position. The resulting 4-formylpyrazolone is a versatile intermediate for further transformations.

    • Electrophilic Substitution: For pyrazolones with activating groups, direct electrophilic substitution at the C4 position is possible.[3] Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. The success of this approach is highly dependent on the substrate's electronic properties.

    • Directed C-H Activation: The use of a directing group is a powerful strategy for the regioselective functionalization of C-H bonds.[4][5] A directing group, attached to the N1 position, can coordinate to a transition metal catalyst (e.g., palladium or rhodium) and direct the activation and subsequent functionalization to the C5 position. While less common for C4, careful design of the directing group and substrate could potentially achieve C4 selectivity.

    • Multicomponent Reactions: Certain multicomponent reactions can be designed to construct the pyrazolone ring with a desired substituent already in place at the C4 position.[6] This approach avoids the need for post-synthesis functionalization.

Issue 3: Controlling Regioselectivity in Pyrazole Ring Formation

  • Question: During the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a substituted hydrazine, I am obtaining a mixture of regioisomers. How can I control the regiochemistry of the cyclization?

  • Answer: The condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a common route to pyrazoles, but it often yields a mixture of regioisomers. The regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by which nitrogen of the hydrazine.

    • Solvent Choice: As with N-alkylation, the use of fluorinated alcohols like TFE and HFIP can significantly improve the regioselectivity of pyrazole formation.[2] These solvents can modulate the reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine.

    • pH Control: The pH of the reaction medium can influence the site of initial attack. Acidic conditions can protonate the hydrazine, altering its nucleophilicity, while basic conditions can deprotonate the dicarbonyl compound to form an enolate. Careful control of pH can therefore favor one reaction pathway over the other.

    • Use of Pre-functionalized Substrates: Instead of a 1,3-dicarbonyl, using a β-alkoxyvinyl ketone or a similar precursor where one of the carbonyls is masked or modified can enforce a specific regiochemical outcome.

Data Presentation: Quantitative Analysis of Regioselectivity

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine [2]

SolventRatio of Regioisomers (5-furyl : 3-furyl)Total Yield (%)
Ethanol (EtOH)36 : 6499
2,2,2-Trifluoroethanol (TFE)85 : 1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 398

Table 2: Influence of Base on the N-Alkylation of 3(5)-Trifluoromethyl-5(3)-phenylpyrazole with Ethyl Bromoacetate

BaseSolventN1/N2 RatioTotal Yield (%)
K₂CO₃AcetonitrileMixture of isomers>90
NaHDMF>95:5 (N1 favored)85
Cs₂CO₃AcetonitrileMixture of isomers>90

Note: Data is compiled and representative of typical results found in the literature. Actual results may vary based on specific substrates and conditions.

Experimental Protocols

Protocol 1: Regioselective N-Alkylation of a Pyrazole using Sodium Hydride

This protocol describes a general procedure for the regioselective N1-alkylation of a pyrazole using sodium hydride as the base.

  • Materials:

    • Substituted pyrazole (1.0 mmol)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)

    • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

    • Alkylating agent (e.g., ethyl bromoacetate) (1.1 mmol)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted pyrazole (1.0 mmol).

    • Add anhydrous DMF (5 mL) and cool the mixture to 0 °C in an ice bath.

    • Carefully add the sodium hydride (1.2 mmol) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add the alkylating agent (1.1 mmol) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Alcohols [2]

This protocol details a procedure for the Knorr condensation with improved regioselectivity using HFIP as the solvent.

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, remove the HFIP under reduced pressure. Note: HFIP is volatile and should be handled in a well-ventilated fume hood.

    • Purify the residue by column chromatography on silica gel to isolate the major regioisomer.

Visualized Workflows and Mechanisms

Regioselectivity_Decision_Tree start Goal: Regioselective Pyrazolone Functionalization q1 What type of functionalization? start->q1 n_func N-Functionalization (Alkylation, Arylation) q1->n_func  Nitrogen c_func C-Functionalization (C3, C4, or C5) q1->c_func Carbon   ring_form Ring Formation (Controlling Isomers) q1->ring_form Ring Synthesis q2_n Getting a mixture of N1 and N2 isomers? n_func->q2_n q2_c Which position to functionalize? c_func->q2_c q2_r Unsymmetrical 1,3-dicarbonyl? ring_form->q2_r sol_n Strategy: 1. Change Base (e.g., NaH) 2. Use Fluorinated Solvents (TFE, HFIP) 3. Increase Steric Hindrance q2_n->sol_n Yes c4_strat For C4: - Vilsmeier-Haack - Electrophilic Substitution q2_c->c4_strat C4 c5_strat For C5: - Directed C-H Activation q2_c->c5_strat C5 sol_r Strategy: 1. Use Fluorinated Solvents (TFE, HFIP) 2. Control pH 3. Use Pre-functionalized Substrate q2_r->sol_r Yes

Caption: Decision tree for selecting a strategy for regioselective pyrazolone functionalization.

N_Alkylation_Workflow start Start: Unsymmetrical Pyrazole Substrate step1 Step 1: Initial Reaction (e.g., K2CO3 in MeCN) start->step1 check1 Check Regioselectivity (NMR, LC-MS) step1->check1 success Success: Desired Isomer is Major Product check1->success >95% Desired Isomer troubleshoot Issue: Mixture of Isomers or Wrong Isomer check1->troubleshoot <95% Desired Isomer opt1 Optimization 1: Change Base (Try NaH in DMF) troubleshoot->opt1 check2 Re-check Regioselectivity opt1->check2 check2->success Improved opt2 Optimization 2: Change Solvent (Try HFIP or TFE) check2->opt2 No Improvement check3 Re-check Regioselectivity opt2->check3 check3->success Improved

Caption: Experimental workflow for optimizing N-alkylation regioselectivity.

CH_Activation_Mechanism sub Pyrazole with Directing Group (DG) coord Coordination Complex sub->coord cat Pd(II) Catalyst cat->coord cmd Concerted Metalation- Deprotonation (CMD) coord->cmd palladacycle Palladacycle Intermediate cmd->palladacycle func Functionalization (e.g., Reductive Elimination) palladacycle->func + Coupling Partner func->cat Catalyst Regeneration prod C-H Functionalized Product func->prod

Caption: Simplified mechanism for directing group-assisted C-H activation.

References

Validation & Comparative

Unveiling the Synthesis of 3-Methyl-3-pyrazolin-5-one: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Methyl-3-pyrazolin-5-one, a crucial building block in the pharmaceutical and dye industries, can be synthesized through various routes. This guide provides a comparative analysis of the most common synthetic pathways, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

The primary and most traditional method for synthesizing this compound involves the condensation reaction of a β-keto ester, typically ethyl acetoacetate, with hydrazine hydrate.[1][2][3][4][5][6] Variations of this method include the use of different solvents, catalysts, and reaction conditions, which can influence the reaction yield and purity of the final product. An alternative approach utilizes diketene as a starting material, reacting it with a hydrazine derivative.[7] More recently, "green" synthesis methodologies have been explored, employing aqueous media and catalysts like ZnO nanoparticles or sodium lactate to create more environmentally friendly processes.[8][9]

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, reaction time, cost, and environmental impact. The following table summarizes the quantitative data from various reported methods for the synthesis of this compound and its derivatives.

Starting MaterialsReagents/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethyl acetoacetate, Hydrazine hydrateEthanol60182[2]
Ethyl acetoacetate, Hydrazine hydrateEthanol803≥85[10]
Ethyl acetoacetate, Phenylhydrazine-Reflux--[11]
Diketene, Phenylhydrazine---93[7]
Ethyl acetoacetate, Hydrazine hydrateAbsolute Ethanol60164[12]
Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateZnO nanoparticles/Aqueous mediumRoom Temperature-High[8]
Hydrazine hydrate, Ethyl acetoacetate, Aldehydes, MalononitrileSodium lactate/Aqueous ethanolic mediumReflux--[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the experimental protocols for two common methods of synthesizing the pyrazolone ring.

Protocol 1: Synthesis from Ethyl Acetoacetate and Hydrazine Hydrate[2]
  • In a conical flask, take 0.1 mole of ethyl acetoacetate.

  • Slowly add 0.2 mole of hydrazine hydrate in 20 ml of ethanol dropwise with constant stirring.

  • Maintain the reaction temperature at 60°C during the addition, as the reaction is exothermic. A crystalline solid will begin to form.

  • After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.

  • Cool the mixture in an ice bath to ensure complete crystallization.

  • Filter the separated solid product and wash it with ice-cold ethanol.

  • The resulting product is 3-methyl-1H-pyrazol-5(4H)-one with a reported yield of 82% and a melting point of 222-225°C.

Protocol 2: Green Synthesis using a Four-Component Reaction[8]

This protocol describes a one-pot synthesis of pyranopyrazole derivatives, which involves the in-situ formation of a pyrazolone intermediate.

  • In a reaction vessel, combine an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

  • Add 5 mol% of ZnO nanoparticles as a catalyst.

  • Use an aqueous medium as the solvent.

  • Stir the reaction mixture at room temperature.

  • The reaction proceeds to give a high yield of the corresponding pyranopyrazole derivative in a short time.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the synthetic processes.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EAA Ethyl Acetoacetate Hydrazone Hydrazone Intermediate EAA->Hydrazone Condensation Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazolone This compound Cyclic_Intermediate->Pyrazolone Dehydration

Caption: Knorr Pyrazole Synthesis Mechanism.

Synthetic_Workflow_Comparison cluster_conventional Conventional Synthesis cluster_green Green Synthesis (Four-Component) cluster_diketene Diketene Route A1 Mix Ethyl Acetoacetate and Hydrazine Hydrate A2 Heat and Stir A1->A2 A3 Cool and Crystallize A2->A3 A4 Filter and Wash A3->A4 End End A4->End B1 Combine Aldehyde, Malononitrile, Ethyl Acetoacetate, and Hydrazine Hydrate B2 Add Catalyst (e.g., ZnO) in Water B1->B2 B3 Stir at Room Temperature B2->B3 B4 Isolate Product B3->B4 B4->End C1 React Diketene with Hydrazine Derivative C2 Reaction under Specific Conditions C1->C2 C3 Isolate Product C2->C3 C3->End Start Start Start->A1 Start->B1 Start->C1

Caption: Comparative Workflow of Synthetic Routes.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Methyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantification of 3-Methyl-3-pyrazolin-5-one (3M3P5O), a key heterocyclic compound used as a building block in the synthesis of various pharmaceutical agents.[1] Accurate and reliable quantification of this compound is critical to ensure the safety and efficacy of final drug products.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of common analytical techniques with supporting data and detailed protocols.

The validation of an analytical method ensures that it is suitable for its intended purpose, providing consistent, reliable, and accurate data.[2][3] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[3][4]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for the analysis of pyrazole derivatives.[1][5] HPLC is a precise and reliable technique for assessing the purity of drug substances, while GC-MS offers high sensitivity and selectivity for volatile and semi-volatile compounds like 3M3P5O.[1][5]

The following table summarizes the typical performance characteristics of these methods based on established validation criteria for similar compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Typical Acceptance Criteria (ICH Q2(R1))
Linearity (R²) ≥ 0.999[6]≥ 0.995≥ 0.99[7]
Range 50 - 150 µg/mL[6]0.1 - 100 µg/mL80-120% of the test concentration[7]
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%98-102% for drug substance assay[7]
Precision (% RSD) ≤ 2.0%[6]≤ 5.0%Repeatability: ≤ 2%; Intermediate Precision: ≤ 3-5%[7]
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3:1Signal-to-Noise Ratio ≈ 3:1S/N ≥ 3:1[7]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≈ 10:1Signal-to-Noise Ratio ≈ 10:1S/N ≥ 10:1 with acceptable precision/accuracy[7]
Specificity Demonstrated by peak purity and resolution (≥1.5) from interferences.[7]Demonstrated by unique mass fragmentation patterns and retention time.[5]No interference from blank, placebo, or other impurities at the analyte's retention time.[7]

Experimental Protocols

Detailed methodologies for HPLC and GC-MS analysis are provided below. These protocols are based on methods developed for closely related pyrazole compounds and serve as a robust starting point for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate this compound from potential process-related impurities and degradation products.[1]

A. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid or Formic acid (for MS compatibility) (analytical grade)[1][8]

B. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask.[1]

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.[1]

C. Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm[1][6]
Mobile Phase A 0.1% Phosphoric Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B[1]
Flow Rate 1.0 mL/min[1][6]
Column Temperature 30 °C[1]
Injection Volume 10 µL[1]
Detector UV at 220 nm[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines the steps for sample preparation and GC-MS analysis suitable for volatile compounds like this compound.[5]

A. Materials and Reagents:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • C18 Solid-Phase Extraction (SPE) cartridges

B. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 1 mL of the liquid sample, add 1 mL of dichloromethane.[5]

  • Vortex the mixture for 2 minutes.[5]

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.[5]

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Dry the organic extract by passing it through a small amount of anhydrous sodium sulfate. The sample is now ready for analysis.[5]

C. GC-MS Instrumentation and Conditions:

Parameter Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C[7]
Injection Mode Split (Split ratio 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis.[5]

Visualizations

The following diagrams illustrate the typical workflows for analytical method validation and a standard chromatographic analysis.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_documentation Phase 3: Documentation & Approval A Define Purpose (Assay, Impurity Test) B Prepare Validation Protocol (Scope, Acceptance Criteria) A->B C Conduct Validation Experiments B->C D Analyze Data vs. Acceptance Criteria C->D E Prepare Validation Report (Results, Deviations) D->E F Review & Approval (QA/Regulatory) E->F

Caption: General workflow for analytical method validation, from planning to final approval.[4]

Chromatographic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh Standard & Sample P2 Dissolve & Dilute in Volumetric Flask P1->P2 A1 System Suitability Test (Inject Standard) P2->A1 A2 Inject Sample into Chromatograph (HPLC/GC) A1->A2 D1 Peak Integration & Identification A2->D1 D2 Quantification using Calibration Curve D1->D2 D3 Generate Report D2->D3

Caption: A typical workflow for quantitative analysis using a chromatographic method.

References

A Comparative Analysis of the Chelating Properties of 3-Methyl-3-pyrazolin-5-one Derivatives and Other Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chelating properties of 3-Methyl-3-pyrazolin-5-one derivatives against other well-established chelating agents. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance in various scientific applications, including analytical chemistry and drug development.

Introduction to this compound as a Chelating Agent

This compound and its derivatives, particularly the 4-acyl substituted analogues, are a class of versatile organic compounds that have garnered significant interest for their excellent metal-chelating capabilities. These compounds can exist in tautomeric forms, with the enol form being particularly effective in forming stable chelate rings with a variety of metal ions. Their ability to be synthetically modified allows for the fine-tuning of their chelating properties, making them promising candidates for applications ranging from solvent extraction of metals to the development of novel therapeutic agents with antimicrobial and anticancer activities.

Quantitative Comparison of Chelating Properties

The stability of a metal-ligand complex is a critical measure of its chelating strength and is quantitatively expressed by the stability constant (log K). A higher log K value indicates a more stable complex. The following tables summarize the stability constants for complexes of various 4-acyl-3-methyl-1-phenyl-5-pyrazolone derivatives and compares them with the well-known chelating agent Ethylenediaminetetraacetic acid (EDTA) and the class of β-diketones.

Note: The stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent system. The data presented here is compiled from various sources and the specific conditions are provided where available to ensure accurate interpretation.

Table 1: Stability Constants (log K) of Metal Complexes with 4-Acyl-3-methyl-1-phenyl-5-pyrazolone Derivatives

Metal IonLigand (Derivative of this compound)log K₁log K₂Conditions
Mn²⁺4-sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one7.857.0530°C, 30% ethanol-water
Co²⁺4-sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one8.657.9530°C, 30% ethanol-water
Ni²⁺4-sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one9.008.2530°C, 30% ethanol-water
Cu²⁺4-sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one10.109.4030°C, 30% ethanol-water
Mn²⁺3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one8.127.2130°C, 30% ethanol-water
Co²⁺3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one8.948.1330°C, 30% ethanol-water
Ni²⁺3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one9.278.5630°C, 30% ethanol-water
Cu²⁺3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one10.439.8730°C, 30% ethanol-water

Table 2: Stability Constants (log K) of Metal Complexes with EDTA

Metal Ionlog KConditions
Mn²⁺13.8925°C, 0.1 M ionic strength
Co²⁺16.4525°C, 0.1 M ionic strength
Ni²⁺18.425°C, 0.1 M ionic strength
Cu²⁺18.7825°C, 0.1 M ionic strength
Fe³⁺25.125°C, 0.1 M ionic strength
Zn²⁺16.525°C, 0.1 M ionic strength

Data sourced from multiple publicly available databases.[1][2]

Table 3: Stability Constants (log β) of Metal Complexes with β-Diketones

LigandMetal Ionlog β₁log β₂Solvent System
AcetylacetoneCu²⁺8.1614.7850% Dioxane-Water
AcetylacetoneFe³⁺11.421.350% Dioxane-Water
BenzoylacetoneCu²⁺8.4515.3550% Dioxane-Water

Note: β values represent overall stability constants.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common experimental protocols used to determine the chelating properties of ligands.

Synthesis of 4-Acyl-3-methyl-1-phenyl-5-pyrazolone Derivatives

A general and efficient method for the synthesis of 4-acyl-3-methyl-1-phenyl-5-pyrazolone derivatives involves the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.[3]

Materials:

  • 3-methyl-1-phenyl-pyrazol-5-one

  • Anhydrous 1,4-dioxane

  • Calcium hydroxide (Ca(OH)₂)

  • Appropriate 4-substituted aroyl chloride (e.g., 4-methylbenzoyl chloride)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Dissolve 3-methyl-1-phenyl-pyrazol-5-one in anhydrous dioxane with heating.

  • Add a twofold molar excess of calcium hydroxide to the solution and stir vigorously to form a suspension.

  • Cool the mixture and add the aroyl chloride dropwise.

  • Allow the reaction to proceed at room temperature for a specified time (typically 1-3 hours), monitoring the progress by thin-layer chromatography.

  • Pour the reaction mixture into a dilute HCl solution to decompose the calcium complex.

  • Filter the resulting precipitate, wash with water to remove calcium salts, and then with small portions of ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4-acyl-3-methyl-1-phenyl-5-pyrazolone.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a widely used method to determine the protonation constants of a ligand and the stability constants of its metal complexes in solution.[4][5]

Materials:

  • Calibrated pH meter with a combined glass electrode

  • Thermostated titration vessel

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl or HNO₃)

  • Solution of the ligand of known concentration

  • Solution of the metal salt (e.g., metal nitrate or perchlorate) of known concentration

  • Inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KNO₃ or NaClO₄)

  • Deionized water, free from CO₂

Procedure:

  • Titration of Strong Acid: Titrate a known volume of the strong acid with the standardized strong base. This allows for the determination of the accurate concentration of the base and the standard potential of the electrode.

  • Titration of Ligand: Titrate a mixture of the strong acid and the ligand solution with the strong base.

  • Titration of Metal-Ligand Mixture: Titrate a mixture of the strong acid, the ligand solution, and the metal salt solution with the strong base.

  • Data Analysis: The titration data (pH vs. volume of base added) are used to calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion. From these values, the protonation constants of the ligand and the stepwise stability constants (K₁, K₂, etc.) of the metal complexes are determined using computational methods, such as the Bjerrum method or specialized software.

Visualizations

Signaling Pathway Inhibition by Pyrazolone Derivatives

Several studies have indicated that pyrazolone derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[6][7][8] The chelation of essential metal ions by these compounds may play a role in their mechanism of action by disrupting metalloenzyme function within these cascades.

EGFR_PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RTK Other RTKs RTK->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazolone Pyrazolone Derivatives Pyrazolone->EGFR Inhibits Pyrazolone->PI3K Inhibits Pyrazolone->mTOR Inhibits

Caption: EGFR and PI3K/Akt/mTOR signaling pathway inhibition by pyrazolone derivatives.

Experimental Workflow for Solvent Extraction of Metal Ions

Solvent extraction is a common application for potent chelating agents like 4-acyl-3-methyl-1-phenyl-5-pyrazolone derivatives, used for the separation and purification of metals.

Solvent_Extraction_Workflow cluster_preparation Phase Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Calculation AqueousPhase Aqueous Phase (Metal Ion Solution) pH Adjustment Mixing 1. Mixing & Agitation (Separatory Funnel) AqueousPhase->Mixing OrganicPhase Organic Phase (Pyrazolone Ligand in Immiscible Solvent) OrganicPhase->Mixing Equilibration 2. Phase Separation (Allow to Settle) Mixing->Equilibration Separation 3. Draining of Phases Equilibration->Separation AqueousAnalysis Aqueous Phase Analysis (e.g., AAS, ICP-MS) Determine remaining [Metal] Separation->AqueousAnalysis OrganicAnalysis Organic Phase Analysis (Determine extracted [Metal]) (Optional: Stripping then analysis) Separation->OrganicAnalysis DistributionRatio Calculate Distribution Ratio (D) and % Extraction AqueousAnalysis->DistributionRatio OrganicAnalysis->DistributionRatio

Caption: General workflow for the solvent extraction of metal ions using a pyrazolone-based ligand.

Conclusion

Derivatives of this compound demonstrate significant potential as chelating agents for a wide range of metal ions. While their stability constants are generally lower than those of polydentate ligands like EDTA, their synthetic versatility allows for the tailoring of their selectivity and extraction efficiency for specific applications. The data and protocols presented in this guide offer a foundation for researchers to compare and select appropriate chelating agents for their specific needs, from analytical determinations to the design of novel therapeutic compounds that target metal-dependent biological pathways. Further research into the structure-activity relationships of these pyrazolone derivatives will undoubtedly expand their utility in various scientific and industrial fields.

References

A Comparative Guide to 1H and 13C NMR Spectral Interpretation for Pyrazolone Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the structural elucidation of pyrazolone derivatives. It further contrasts NMR spectroscopy with other common analytical techniques, offering supporting experimental data and detailed protocols for researchers in drug discovery and development.

Introduction to Pyrazolone Structures and NMR Analysis

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. This core structure is the foundation for numerous pharmaceuticals, including the analgesic antipyrine and the neuroprotective agent edaravone. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of these compounds in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, researchers can deduce the precise arrangement of atoms and substituents, which is critical for understanding their chemical properties and biological activity.

¹H and ¹³C NMR Spectral Data of Pyrazolone Derivatives

The ¹H and ¹³C NMR spectra of pyrazolone derivatives are characterized by distinct signals corresponding to the protons and carbons of the heterocyclic ring and its substituents. The chemical shifts are influenced by the electronic environment of the nuclei, providing valuable information about the effects of different functional groups.

Key NMR Spectral Features of the Pyrazolone Core

The numbering of the pyrazolone ring is crucial for spectral assignment. The tautomeric forms of pyrazolones, particularly the CH, OH, and NH forms, can coexist in solution, and their equilibrium is often solvent-dependent. NMR spectroscopy is a powerful technique to distinguish between these tautomers. For instance, the geminal coupling constant (²J) between C-4 and the proton at position 3 or 5 can differentiate between the ¹H-pyrazol-5-ol (OH) and 1,2-dihydro-3H-pyrazol-3-one (NH) forms, with values of approximately 9–11 Hz for the former and 4–5 Hz for the latter[1].

Below are tabulated ¹H and ¹³C NMR data for representative pyrazolone derivatives.

Table 1: ¹H NMR Spectral Data (δ, ppm) of Selected Pyrazolone Derivatives

CompoundSolventH-4C-CH₃N-CH₃Phenyl-HOther Protons
1-Phenyl-3-methyl-5-pyrazolone (CH-form)CDCl₃3.42 (s, 2H)2.18 (s, 3H)-7.17 (t, 1H), 7.38 (t, 2H), 7.84 (d, 2H)-
1,3-Dimethyl-5-pyrazolone (CH-form)CDCl₃3.13 (s, 2H)2.04 (s, 3H)3.22 (s, 3H)--
4-Aminoantipyrine--2.09-7.4NH₂: 3.81
4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one phenylhydrazoneDMSO-Pyrazolone CH₃: 1.9 (s, 3H)-7.3-8.5 (m, 13H)NH: 11.6 (s, 1H), C=N-H: 8.9 (s, 1H), Acetyl CH₃: 2.30 (s, 3H)

Table 2: ¹³C NMR Spectral Data (δ, ppm) of Selected Pyrazolone Derivatives

CompoundSolventC-3C-4C-5 (C=O)C-CH₃N-CH₃Phenyl-COther Carbons
Pyrazol-5-one-161.089.3130.1----
1-Phenyl-3-methyl-5-pyrazolone (CH-form)CDCl₃156.142.6170.216.6-118.4, 124.6, 128.4, 137.6-
1,3-Dimethyl-5-pyrazolone (CH-form)CDCl₃155.641.4172.316.931.0--
4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazoneDMSO--146.2Pyrazolone CH₃: 16.2-116.0-137.9C=N: 137.7, Acetyl CH₃: 14.9

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other analytical techniques offer complementary information and are often used in conjunction with NMR.

Table 3: Comparison of Analytical Techniques for Pyrazolone Characterization

TechniqueInformation ProvidedAdvantages for Pyrazolone AnalysisLimitations for Pyrazolone Analysis
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformational analysis.Unambiguous structure determination. Can distinguish between isomers and tautomers.Lower sensitivity compared to MS. Requires soluble samples.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts. Provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity. Isomers may not be distinguishable.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C=N).Quick and simple analysis. Good for monitoring reaction progress.Provides limited information on the overall molecular skeleton. Spectra can be complex and overlapping.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazolone derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline corrections are performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2D NMR Techniques for Pyrazolone Structure Elucidation

For complex pyrazolone derivatives, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous signal assignment.

  • HSQC: Correlates the chemical shifts of protons directly attached to carbons, allowing for the straightforward assignment of protonated carbons.

  • HMBC: Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.

Visualizing NMR Data Interpretation and Workflows

Logical Workflow for Pyrazolone Structure Elucidation using NMR

The following diagram illustrates a typical workflow for determining the structure of a pyrazolone derivative using NMR spectroscopy.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation cluster_elucidation Structure Elucidation SamplePrep Sample Preparation (5-10 mg in deuterated solvent) NMR_Acquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR Acquisition SamplePrep->NMR_Acquisition Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->Processing Referencing Chemical Shift Referencing (TMS or solvent peak) Processing->Referencing Proton_Analysis ¹H NMR Analysis: - Chemical Shift - Integration - Multiplicity Referencing->Proton_Analysis Carbon_Analysis ¹³C NMR Analysis: - Chemical Shift - Number of Signals Referencing->Carbon_Analysis TwoD_Analysis 2D NMR Analysis: - ¹H-¹H COSY (proton couplings) - ¹H-¹³C HSQC (direct C-H) - ¹H-¹³C HMBC (long-range C-H) Proton_Analysis->TwoD_Analysis Carbon_Analysis->TwoD_Analysis Structure_Proposal Propose Molecular Fragments TwoD_Analysis->Structure_Proposal Structure_Assembly Assemble Fragments & Propose Structure Structure_Proposal->Structure_Assembly Structure_Verification Verify Structure with all spectral data Structure_Assembly->Structure_Verification

A logical workflow for the structural elucidation of pyrazolone derivatives using NMR spectroscopy.
Signaling Pathway Diagram (Conceptual)

The following conceptual diagram illustrates the relationship between the pyrazolone core structure, its functionalization, and its potential biological activity, which is often the driving force for detailed structural analysis.

Pyrazolone_Activity Pyrazolone Pyrazolone Core Physicochemical Modified Physicochemical Properties (e.g., Lipophilicity, H-bonding) Pyrazolone->Physicochemical Substituents Substituents (e.g., Phenyl, Methyl, Amino) Substituents->Physicochemical Target Biological Target (e.g., Enzyme, Receptor) Physicochemical->Target Binding Affinity Activity Pharmacological Activity (e.g., Analgesic, Anti-inflammatory, Neuroprotective) Target->Activity Modulation

Conceptual relationship between pyrazolone structure and biological activity.

References

A Comparative Guide to the Analytical Characterization of 3-Methyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 3-Methyl-3-pyrazolin-5-one, a key heterocyclic compound. We will delve into its mass spectrometry fragmentation patterns and compare this method with alternative analytical approaches, supported by experimental data and detailed protocols.

Mass Spectrometry Fragmentation Analysis of this compound

Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful tool for the identification and structural elucidation of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification.

The fragmentation of the pyrazoline ring is a key feature in the mass spectrum. The fragmentation of substituted 1,3-diphenyl-2-pyrazolines, for instance, generally aligns with the fragmentation of the parent compound, involving the breakdown of the pyrazoline ring itself.

Below is a proposed fragmentation pathway for this compound based on established principles of mass spectrometry and the fragmentation patterns of similar pyrazolone derivatives.

fragmentation_pathway mol This compound m/z = 98 frag1 [M-CH3]+ m/z = 83 mol->frag1 -CH3• frag2 [M-CO]+ m/z = 70 mol->frag2 -CO frag4 [C3H5N]+ m/z = 55 mol->frag4 Ring Cleavage frag5 [C3H3O]+ m/z = 55 mol->frag5 Rearrangement & Cleavage frag3 [M-HNCO]+ m/z = 55 frag2->frag3 -CH3•

Proposed fragmentation pathway of this compound.

Comparison of Analytical Techniques

While GC-MS is a primary technique for the analysis of this compound, other spectroscopic and chromatographic methods offer complementary information. The choice of technique depends on the specific analytical need, such as quantitative analysis, structural confirmation, or functional group identification.

Analytical TechniquePrincipleInformation ObtainedAdvantagesDisadvantages
GC-MS Separation by gas chromatography and detection by mass spectrometry.Molecular weight and fragmentation pattern for structural elucidation and identification.High sensitivity and selectivity; provides a unique "fingerprint" for identification.Requires volatile and thermally stable compounds; derivatization may be necessary.
LC-MS/MS Separation by liquid chromatography and detection by tandem mass spectrometry.Quantitative analysis of the compound in complex matrices.High sensitivity and specificity for quantification; suitable for non-volatile compounds.Ion suppression effects can impact accuracy; instrumentation is more complex.
NMR Spectroscopy (¹H & ¹³C) Nuclear magnetic resonance of atomic nuclei.Detailed structural information, including connectivity of atoms and functional groups.Provides unambiguous structure determination.Lower sensitivity compared to MS; requires higher sample concentrations.
FTIR Spectroscopy Infrared radiation absorption by molecular vibrations.Identification of functional groups present in the molecule.Fast and non-destructive; provides information on chemical bonding.Provides limited structural information on its own; spectra can be complex.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the analysis of pyrazole derivatives using GC-MS, which can be considered indicative for this compound analysis.

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantitation (LOQ)0.5 - 50 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Experimental Protocols

GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak and compare it with a reference spectrum or interpret the fragmentation pattern to confirm the identity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample extract Extract (if necessary) dissolve->extract inject Inject into GC-MS extract->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Peak Identification detect->identify interpret Spectral Interpretation identify->interpret quantify Quantification interpret->quantify

A typical experimental workflow for GC-MS analysis.
NMR Spectroscopic Analysis

A theoretical study has provided insights into the NMR spectra of 3-methyl-pyrazol-5-one.[1] Experimental data for the ¹H NMR spectrum of 3-Methyl-2-pyrazolin-5-one in DMSO-d6 shows characteristic peaks that can be used for its identification.[2]

FTIR Spectroscopic Analysis

The FTIR spectrum of 3-Methyl-5-Pyrazolone has been studied both experimentally and computationally.[3][4] The characteristic absorption bands can be used to identify the functional groups present in the molecule. For instance, a study on 3-methyl-5-pyrazolone derivatives reported N-H and C=O stretching at 3350 cm⁻¹ and 1740 cm⁻¹, respectively.[5]

This guide provides a foundational understanding of the analytical methodologies available for the characterization of this compound. For specific applications, method validation and optimization are crucial to ensure accurate and reliable results.

References

A Comparative Guide to FT-IR Analysis of Functional Groups in Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of pyrazolone derivatives, tailored for researchers, scientists, and drug development professionals. Pyrazolone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] FT-IR spectroscopy is a crucial analytical technique for identifying the functional groups within these molecules, providing insights into their molecular structure.[3]

Comparative Analysis of Vibrational Frequencies

The FT-IR spectra of pyrazolone derivatives are characterized by absorption bands corresponding to specific vibrational modes of their functional groups. The precise wavenumber of these bands can be influenced by the type and position of substituents on the pyrazolone ring.[1] The following table summarizes the characteristic FT-IR absorption frequencies for key functional groups found in various pyrazolone derivatives.

Pyrazolone DerivativeFunctional GroupCharacteristic Vibrational Frequencies (cm⁻¹)
General Pyrazolone Ring N-H Stretch3400 - 3100
C=O Stretch (Ring Carbonyl)1750 - 1650
C=N Stretch1635 - 1550[4]
C=C Stretch (Ring)1620 - 1430[4]
C-N Stretch~1290[5]
3-Methyl-5-Pyrazolone Ring CH Stretch3100, 3050[6]
CH Scissoring/Rocking1215, 1122, 1083[6]
4-Acylpyrazolone Derivatives C=O Stretch (Acyl group)1650 - 1600
C=N Stretch (Azomethine)1642 - 1627[7]
Pyrazole Hydrazones N-H Stretch~3369[8]
C=N Stretch (Imine)~1635[4]
1-Phenyl-3-methyl-5-pyrazolone C=O StretchIncreased frequency compared to unsubstituted pyrazolone due to phenyl substituent[1]
N-H StretchDecreased frequency due to phenyl and methyl substituents[1]

Experimental Protocols for FT-IR Analysis

Accurate FT-IR analysis relies on proper sample preparation and consistent instrument parameters. The following are detailed protocols for the analysis of solid pyrazolone derivatives.

A. Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a common method for preparing solid samples for transmission FT-IR.[9]

  • Drying: Dry the KBr powder in an oven at approximately 105°C for at least one hour to eliminate moisture, which can interfere with the IR spectrum.[10]

  • Grinding: Weigh approximately 1-2 mg of the pyrazolone derivative sample and 100-200 mg of the dried, IR-grade KBr powder.[11]

  • Mixing: Combine the sample and KBr in an agate mortar and grind them together with a pestle for 3-5 minutes to create a fine, homogeneous powder.[10][12] The small particle size is crucial to reduce light scattering.[12]

  • Pellet Pressing: Transfer the powdered mixture into a pellet die. Place the die into a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[11]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.[11]

B. Sample Preparation: Attenuated Total Reflectance (ATR)

ATR is a popular alternative that requires minimal to no sample preparation, making it suitable for a wide range of solids and liquids.[9]

  • Background Scan: Ensure the ATR crystal (commonly diamond or ZnSe) is clean.[11] Run a background spectrum with the clean, empty crystal to account for ambient conditions.[3]

  • Sample Application: Place a small amount of the powdered pyrazolone derivative directly onto the surface of the ATR crystal, ensuring complete coverage.[3][11]

  • Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for obtaining a quality spectrum.[3][11]

  • Analysis: Collect the FT-IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., ethanol or isopropanol) and a soft, non-abrasive tissue to prevent cross-contamination.[3]

C. Instrument Settings

For reliable and comparable results, the following instrument settings are typically used:

  • Spectral Range: 4000-400 cm⁻¹[3]

  • Resolution: 4 or 8 cm⁻¹[3]

  • Number of Scans: 45-100 scans are accumulated to improve the signal-to-noise ratio.[3]

Workflow for FT-IR Analysis of Pyrazolone Derivatives

The following diagram illustrates the logical workflow for the characterization of pyrazolone derivatives using FT-IR spectroscopy.

FT_IR_Workflow FT-IR Analysis Workflow for Pyrazolone Derivatives cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Pyrazolone Derivative Prep_Choice Choose Method Sample->Prep_Choice KBr KBr Pellet Method Prep_Choice->KBr Transmission ATR ATR Method Prep_Choice->ATR Reflectance Background Collect Background Spectrum (Empty Beam or Clean ATR Crystal) KBr->Background ATR->Background Sample_Scan Collect Sample Spectrum (4000-400 cm⁻¹) Background->Sample_Scan Process Process Spectrum (Baseline Correction, Normalization) Sample_Scan->Process Identify Identify Characteristic Peaks (e.g., C=O, N-H, C=N) Process->Identify Compare Compare with Literature/ Reference Spectra Identify->Compare Structure Structural Elucidation Compare->Structure

Caption: Workflow for FT-IR analysis of pyrazolone derivatives.

References

comparing the antioxidant activity of Edaravone with other radical scavengers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, understanding the comparative efficacy of antioxidant compounds is critical. Edaravone, a potent free radical scavenger, has garnered significant attention for its neuroprotective effects, largely attributed to its antioxidant activity. This guide provides an objective comparison of Edaravone's antioxidant performance against other well-known radical scavengers: Trolox, N-acetylcysteine (NAC), Vitamin C, and Uric Acid, supported by experimental data.

Quantitative Comparison of Antioxidant Activity

The following tables summarize the available quantitative data from various in vitro antioxidant assays. It is important to note that direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions.

Table 1: 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Activity

CompoundIC50 / EC50 (µM)Source
Edaravone 4.21[1]
Edaravone Derivative ~30.80[2]
Trolox > 25[1]
Vitamin C (Ascorbic Acid) 19.3[1]
N-acetylcysteine (NAC) N/A
Uric Acid N/A

Lower IC50/EC50 values indicate higher antioxidant activity. N/A: Data not available in the searched literature under comparable conditions.

Table 2: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Activity

CompoundIC50 / EC50 (µM)Source
Edaravone 5.52[1]
Trolox 10.3[1]
Vitamin C (Ascorbic Acid) 11.2[1]
N-acetylcysteine (NAC) N/A
Uric Acid N/A

Lower IC50/EC50 values indicate higher antioxidant activity. N/A: Data not available in the searched literature under comparable conditions.

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µM of Trolox equivalent/µM)Source
Edaravone 5.65[1]
Trolox 1.00 (by definition)
Vitamin C (Ascorbic Acid) 0.44[1]
N-acetylcysteine (NAC) N/A
Uric Acid N/A

Higher ORAC values indicate greater antioxidant capacity. N/A: Data not available in the searched literature under comparable conditions.

Table 4: Hydroxyl Radical (•OH) Scavenging Activity

CompoundIC50 (µM)Source
Edaravone ~6.7[2]
Vitamin C (Ascorbic Acid) 758.83[2]
N-acetylcysteine (NAC) N/A
Uric Acid N/A

Lower IC50 values indicate higher antioxidant activity. N/A: Data not available in the searched literature under comparable conditions.

Table 5: Scavenging Rate Constants for Various Radical Species

Radical SpeciesEdaravone (k, M⁻¹s⁻¹)Uric Acid (k, M⁻¹s⁻¹)Glutathione (k, M⁻¹s⁻¹)Trolox (k, M⁻¹s⁻¹)Source
Hydroxyl Radical (•OH) 2.98 x 10¹¹N/AN/AN/A[3]
Singlet Oxygen (¹O₂) 2.75 x 10⁷N/AN/AN/A[3]
Methyl Radical (•CH₃) 3.00 x 10⁷N/AN/AN/A[3]

Higher rate constants (k) indicate faster scavenging activity. N/A: Data not available in the searched literature under comparable conditions.

Mechanisms of Antioxidant Action

Edaravone and the compared radical scavengers employ different mechanisms to exert their antioxidant effects.

Edaravone: This potent free radical scavenger directly quenches various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and peroxyl radicals.[4] Its efficacy is attributed to its ability to donate an electron, thereby neutralizing free radicals.[5] Edaravone's antioxidant activity is also linked to the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[4][6]

Edaravone_Signaling_Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Nrf2 Nrf2 Activation Edaravone->Nrf2 Neuroprotection Neuroprotection & Reduced Oxidative Stress ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Antioxidant Enzyme Expression (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Neuroprotection

Edaravone's Antioxidant Signaling Pathway

N-acetylcysteine (NAC): NAC primarily acts as a precursor for the synthesis of glutathione (GSH), a crucial intracellular antioxidant.[4] By replenishing GSH levels, NAC enhances the cell's capacity to neutralize ROS. NAC can also directly scavenge some free radicals.[4]

NAC_Signaling_Pathway NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine ROS_Scavenging Direct ROS Scavenging NAC->ROS_Scavenging GSH Glutathione (GSH) Synthesis Cysteine->GSH Cellular_Defense Enhanced Cellular Antioxidant Defense GSH->Cellular_Defense Neuroprotection Neuroprotection Cellular_Defense->Neuroprotection ROS_Scavenging->Neuroprotection

N-acetylcysteine's Antioxidant Mechanism

Vitamin C (Ascorbic Acid): A well-known water-soluble antioxidant, Vitamin C directly donates electrons to neutralize free radicals. It also plays a role in regenerating other antioxidants, such as Vitamin E.

VitaminC_Signaling_Pathway VitaminC Vitamin C (Ascorbic Acid) ROS Reactive Oxygen Species (ROS) VitaminC->ROS VitaminE_rad Vitamin E Radical VitaminC->VitaminE_rad regenerates Cellular_Protection Cellular Protection VitaminE Vitamin E VitaminE_rad->VitaminE VitaminE->Cellular_Protection

Vitamin C's Antioxidant Action

Uric Acid: As an endogenous antioxidant, uric acid can directly scavenge peroxynitrite and hydroxyl radicals. However, its antioxidant activity is most prominent in the extracellular fluid.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

DPPH_Workflow start Start reagent_prep Prepare DPPH Solution and Test Compounds start->reagent_prep reaction Mix DPPH Solution with Test Compounds reagent_prep->reaction incubation Incubate in Dark (e.g., 30 min) reaction->incubation measurement Measure Absorbance (e.g., 517 nm) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is then incubated in the dark at room temperature for 12-16 hours.

  • Reagent Preparation: Dilute the ABTS•+ solution with a buffer (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction Mixture: Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • Measurement: Measure the absorbance at the specified wavelength after a set incubation time.

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.

ABTS_Workflow start Start abts_generation Generate ABTS Radical Cation (ABTS + Oxidizing Agent) start->abts_generation reagent_prep Dilute ABTS•+ Solution and Prepare Test Compounds abts_generation->reagent_prep reaction Mix ABTS•+ Solution with Test Compounds reagent_prep->reaction measurement Measure Absorbance (e.g., 734 nm) reaction->measurement calculation Calculate % Inhibition and TEAC/IC50 Value measurement->calculation end End calculation->end

ABTS Assay Experimental Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

  • Reagent Preparation: Prepare a working solution of a fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH). Prepare various concentrations of the test compound and a standard (e.g., Trolox).

  • Reaction Mixture: In a microplate, add the fluorescent probe, the test compound or standard, and the peroxyl radical generator.

  • Measurement: Monitor the fluorescence decay over time using a fluorescence microplate reader.

  • Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using the net AUC of the standards, and the ORAC value of the sample is expressed as Trolox equivalents.

Hydroxyl Radical (•OH) Scavenging Assay

This assay determines the ability of an antioxidant to scavenge hydroxyl radicals, which are typically generated by a Fenton-like reaction.

  • Reaction Mixture: Create a reaction mixture containing a ferrous salt (e.g., FeSO₄), hydrogen peroxide (H₂O₂), and a detection molecule (e.g., salicylic acid or deoxyribose) in a buffer.

  • Addition of Antioxidant: Add various concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the mixture at a specific temperature for a defined period.

  • Measurement: Measure the absorbance or fluorescence of the product formed from the reaction of the hydroxyl radicals with the detection molecule.

  • Calculation: The percentage of hydroxyl radical scavenging activity is calculated, and the IC50 value is determined.

Conclusion

The presented data indicates that Edaravone is a highly effective radical scavenger, demonstrating potent activity in various in vitro antioxidant assays. Its performance is comparable, and in some cases superior, to established antioxidants like Trolox and Vitamin C, particularly in scavenging hydroxyl radicals. While direct quantitative comparisons with N-acetylcysteine in these specific assays are limited in the literature, its well-established role as a glutathione precursor underscores its importance as a cellular antioxidant. Uric acid also contributes significantly to extracellular antioxidant defense. The choice of an appropriate antioxidant for research or therapeutic development will ultimately depend on the specific application, the types of radicals targeted, and the desired mechanism of action. This guide provides a foundational comparison to aid in these critical decisions.

References

New Pyrazolone-Based Compound Demonstrates Potent Anti-Cancer and Antioxidant Activities Through Hippo Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A novel pyrazolone-based compound, herein designated as Compound 4, has demonstrated significant potential as a dual-action therapeutic agent, exhibiting both potent anticancer and antioxidant properties in preclinical studies. Research indicates that Compound 4 exerts its anticancer effects by inhibiting the YAP/TEAD interaction within the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. This guide provides a comprehensive comparison of Compound 4's biological activity against a standard-of-care chemotherapy agent and details the experimental validation of its efficacy.

Comparative Biological Activity

Compound 4 was evaluated for its cytotoxic effects against a panel of human cancer cell lines and its antioxidant capacity. The results are compared with Sorafenib, a known multi-kinase inhibitor used in cancer therapy, and Ascorbic Acid, a standard antioxidant.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
CompoundHepG-2 (Liver Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
Compound 4 5.03 ± 0.43.92 ± 0.26.34 ± 0.5
Sorafenib 3.56 ± 0.184.81 ± 0.215.14 ± 0.25

Lower IC₅₀ values indicate greater potency.

Table 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
CompoundIC₅₀ (µg/mL)
Compound 4 15.2 ± 1.3
Ascorbic Acid 8.5 ± 0.7

Lower IC₅₀ values indicate greater antioxidant activity.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to validate the biological activity of Compound 4.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the cytotoxic effects of Compound 4 on the HepG-2, MCF-7, and HCT-116 cancer cell lines.[1][2]

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells were then treated with various concentrations of Compound 4 and the reference drug, Sorafenib, and incubated for 72 hours.[1]

  • MTT Addition: Following the treatment period, 28 µL of a 2 mg/mL MTT solution was added to each well, and the plates were incubated for an additional 1.5 hours at 37°C.[1]

  • Formazan Solubilization: The MTT solution was removed, and the resulting formazan crystals were dissolved in 130 µL of dimethyl sulfoxide (DMSO).[1]

  • Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.[1] Cell viability was calculated as a percentage of the untreated control, and the IC₅₀ values were determined.

In Vitro Antioxidant Activity: DPPH Assay

The antioxidant potential of Compound 4 was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3][4][5][6]

Procedure:

  • Sample Preparation: A stock solution of Compound 4 was prepared in methanol and serially diluted to various concentrations.[4]

  • Reaction Mixture: In a 96-well plate, 100 µL of each sample dilution was mixed with 100 µL of a 0.2 mM methanolic solution of DPPH.[4]

  • Incubation: The plate was incubated in the dark at room temperature for 30 minutes.[4][5]

  • Absorbance Measurement: The absorbance of the reaction mixture was measured at 517 nm.[3][5]

  • Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100. The IC₅₀ value was determined from the dose-response curve.[4]

Mechanism of Action: Inhibition of the Hippo Signaling Pathway

Compound 4 is believed to exert its anticancer effects by disrupting the protein-protein interaction between Yes-associated protein (YAP) and the TEA domain transcription factor (TEAD). In a dysregulated Hippo pathway, the YAP-TEAD complex promotes the transcription of genes that drive cell proliferation and inhibit apoptosis. By inhibiting this interaction, Compound 4 effectively suppresses tumor growth.[7]

Hippo_Signaling_Pathway Hippo Signaling Pathway and Inhibition by Compound 4 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals MST1_2 MST1/2 Upstream Signals->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP YAP LATS1_2->YAP Phosphorylates YAP_p p-YAP YAP->YAP_p YAP_n YAP YAP->YAP_n Translocates Degradation 14-3-3 Mediated Degradation YAP_p->Degradation TEAD TEAD YAP_n->TEAD Forms Complex TargetGenes Target Gene Expression (Proliferation, Anti-Apoptosis) TEAD->TargetGenes Promotes Compound4 Compound 4 Inhibition Inhibition Compound4->Inhibition Inhibition->TEAD Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_comparison Comparative Analysis cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Pyrazolone Derivatives Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antioxidant Antioxidant Screening (DPPH Assay) Purification->Antioxidant DataAnalysis IC50 Determination and Comparison with Standards Anticancer->DataAnalysis Antioxidant->DataAnalysis PathwayAnalysis Hippo Pathway Inhibition Analysis DataAnalysis->PathwayAnalysis

References

Comparative Guide to the Cross-Reactivity of 3-Methyl-3-pyrazolin-5-one in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-Methyl-3-pyrazolin-5-one, a compound also known as Edaravone, in various analytical assays. Understanding the specificity of analytical methods is paramount for accurate quantification and interpretation of results in research and clinical settings. This document summarizes available data on the cross-reactivity of this compound and its derivatives, details relevant experimental protocols, and presents key information in a clear and comparative format.

Introduction to this compound and Cross-Reactivity

This compound, or Edaravone, is a potent free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1] Its analytical determination is crucial for pharmacokinetic studies, formulation development, and quality control. However, the presence of structurally similar compounds, such as metabolites and degradation products, can potentially lead to cross-reactivity in certain analytical assays, particularly in immunoassays.[2][3] Cross-reactivity occurs when an assay's detection system, such as an antibody, binds to molecules other than the target analyte, leading to inaccurate measurements.

Cross-Reactivity in Different Analytical Methods

The specificity of an analytical method for this compound is highly dependent on the technique employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of Edaravone.[4] Stability-indicating HPLC methods have been developed and validated to separate Edaravone from its degradation products, demonstrating high specificity.[5][6][7] Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and heat, have shown that the developed HPLC methods can effectively resolve the parent drug from its degradants.[5] This indicates that for chromatographic methods, the primary concern is adequate separation rather than cross-reactivity at the detection level, especially when using specific detectors like UV-Vis or mass spectrometry.

Immunoassays (e.g., ELISA)

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are susceptible to cross-reactivity from structurally related molecules.[2][3] While specific quantitative data on the cross-reactivity of this compound in a commercially available immunoassay is not readily found in the public domain, the potential for cross-reactivity exists with its metabolites and other pyrazolone derivatives.

The major oxidative metabolites of Edaravone have been identified as 3-methyl-1-phenyl-2-pyrazolin-4,5-dione and 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB).[8] Given their structural similarity to the parent compound, it is plausible that these metabolites could cross-react in an immunoassay developed for Edaravone.

Quantitative Data on Cross-Reactivity

Currently, there is a lack of published, direct quantitative data comparing the cross-reactivity of this compound with its metabolites or other pyrazolone derivatives in a specific immunoassay. The development of a competitive immunoassay for Edaravone would necessitate a thorough validation of its specificity, including a cross-reactivity assessment against its known metabolites and structurally similar compounds.

The following table outlines the key compounds that should be tested for cross-reactivity in an immunoassay for this compound.

CompoundStructureRationale for Testing
This compound (Edaravone) C₁₀H₁₀N₂OThe target analyte.
3-Methyl-1-phenyl-2-pyrazolin-4,5-dione C₁₀H₈N₂O₂A major oxidative metabolite of Edaravone.[8] Its structural similarity presents a high potential for cross-reactivity.
2-Oxo-3-(phenylhydrazono)-butanoic acid (OPB) C₁₀H₁₀N₂O₃Another major product of Edaravone oxidation.[8] Its altered ring structure may result in lower cross-reactivity compared to the dione metabolite.
Edaravone Sulfate Conjugate -A major metabolite of Edaravone in vivo. The addition of a sulfate group could significantly alter its binding affinity to an antibody.
Edaravone Glucuronide Conjugate -Another major metabolite of Edaravone in vivo. The bulky glucuronide moiety is likely to reduce cross-reactivity.
Other Pyrazolone Derivatives VariesTo assess the specificity of the assay against other compounds of the same chemical class that might be present as impurities or co-administered drugs.

Experimental Protocols

Protocol for Assessing Small Molecule Cross-Reactivity in a Competitive ELISA

This protocol outlines a general procedure for determining the cross-reactivity of related compounds in a competitive ELISA designed for a small molecule like this compound.

Objective: To determine the percentage cross-reactivity of potential interfering compounds (e.g., metabolites, structurally related molecules) with the target analyte in a competitive ELISA.

Materials:

  • 96-well microtiter plates (e.g., polystyrene)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Primary antibody specific for this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Target analyte standard (this compound)

  • Potential cross-reactants (e.g., metabolites, derivatives)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen at an optimized concentration in a suitable buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and each potential cross-reactant.

    • Add a fixed, optimized concentration of the primary antibody to all wells.

    • Immediately add the standard or cross-reactant dilutions to the respective wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard and each cross-reactant to generate sigmoidal dose-response curves.

  • Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percentage cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Visualizations

Cross_Reactivity_Assessment_Workflow cluster_prep Assay Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen Conjugate p2 Block Non-specific Binding Sites p1->p2 c1 Prepare Serial Dilutions (Standard & Cross-Reactants) c2 Add Primary Antibody p2->c2 c3 Add Standard or Cross-Reactant c1->c3 c2->c3 c4 Incubate c3->c4 d1 Add Secondary Antibody (Enzyme-linked) c4->d1 d2 Add Substrate d1->d2 d3 Measure Signal d2->d3 a1 Generate Dose-Response Curves d3->a1 a2 Determine IC50 Values a1->a2 a3 Calculate % Cross-Reactivity a2->a3

Caption: Workflow for assessing small molecule cross-reactivity in a competitive ELISA.

Signaling_Pathway_Placeholder cluster_assay Competitive Immunoassay Principle cluster_outcome Signal Generation Analyte Analyte (e.g., Edaravone) Antibody Specific Antibody Analyte->Antibody Binds CrossReactant Cross-Reactant (e.g., Metabolite) CrossReactant->Antibody Binds (Competes) ImmobilizedAntigen Immobilized Antigen Antibody->ImmobilizedAntigen Binds (if not bound to Analyte/Cross-Reactant) HighAnalyte High Analyte/Cross-Reactant Concentration LowAnalyte Low Analyte/Cross-Reactant Concentration LowSignal Low Signal HighAnalyte->LowSignal HighSignal High Signal LowAnalyte->HighSignal

Caption: Principle of competitive immunoassay for small molecule detection.

Conclusion

While HPLC methods offer high specificity for the quantification of this compound by separating it from potential interferents, immunoassays require careful validation for cross-reactivity. The major oxidative metabolites of Edaravone are the most likely candidates for cross-reactivity in a competitive immunoassay. The provided experimental protocol offers a framework for systematically evaluating the specificity of such an assay. For researchers and drug development professionals, it is imperative to either utilize highly specific methods like a validated stability-indicating HPLC or to thoroughly assess and understand the cross-reactivity profile of an immunoassay to ensure the accuracy and reliability of analytical data.

References

comparative study of the stability of different pyrazolone tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolone and its derivatives are a cornerstone in pharmaceutical and chemical research, valued for their diverse biological activities and applications as synthetic precursors.[1][2][3] A critical aspect of their chemistry is the phenomenon of tautomerism, where these molecules exist as a mixture of readily interconvertible structural isomers. This equilibrium between tautomers can significantly influence the compound's reactivity, biological interactions, and physicochemical properties. This guide provides a comparative study of the stability of different pyrazolone tautomers, supported by experimental and computational data.

Tautomeric Forms of Pyrazolones

Pyrazolones can exist in several tautomeric forms, primarily the hydroxyl-pyrazole (OH), amino-pyrazole or keto (NH), and methylene-pyrazoline (CH) forms. The equilibrium between these forms is influenced by a variety of factors, including the nature and position of substituents on the pyrazolone ring, the solvent, and temperature.[4]

Comparative Stability Data

The relative stability of pyrazolone tautomers is often evaluated through computational chemistry, providing insights into their energetic landscapes. The Gibbs free energy difference (ΔG) is a key thermodynamic parameter used to compare the stability of different tautomers, with a lower value indicating greater stability.

Tautomeric FormSubstituent PatternComputational MethodSolventRelative Energy (kcal/mol)Predominant FormReference
Amine-one vs. Imine-ol4-Acylpyrazolone Schiff basesB3LYP/6-311++G(d,p)Gas PhaseImine-ol is 6.5–8.0 kcal/mol less stableAmine-one[5]
Amine-one vs. Imine-one(I)4-Acylpyrazolone Schiff basesB3LYP/6-311++G(d,p)Gas PhaseImine-one(I) is 17–20 kcal/mol less stableAmine-one[5]
Amine-one vs. Imine-one(II)4-Acylpyrazolone Schiff basesB3LYP/6-311++G(d,p)Gas PhaseImine-one(II) is 19–23 kcal/mol less stableAmine-one[5]
3-amino vs. 5-aminoAminopyrazolesDFT(B3LYP)/6-311++G(d,p)Gas Phase5-aminopyrazole is 9.8 kJ/mol (2.34 kcal/mol) less stable (ΔG)3-aminopyrazole[6]
N1-H vs. N2-HPyrazole derivatives with various substituents at C5MP2/6-311++G Gas PhaseVaries with substituent (-10.55 to 6.33 kcal/mol ΔE)Dependent on substituent[6]
Tautomer 5aA1 vs. 5aA2Pyrazole derivative 5aIEFPCM-B3LYP/6-311++GEthanol5aA2 is the most stable form5aA2 (56%)[7]
Tautomer 5cE1 vs. 5cE2Pyrazole derivative 5cIEFPCM-B3LYP/6-311++G Ethanol5cE2 is ~4 kJ/mol (~1 kcal/mol) less stable5cE1 (83%)[7]
Tautomer 5dA2 vs. 5dA1Pyrazole derivative 5dIEFPCM-B3LYP/6-311++GEthanol5dA1 is 2 kJ/mol (~0.5 kcal/mol) less stable5dA2 (70%)[7]

Factors Influencing Tautomer Stability

The equilibrium between pyrazolone tautomers is a delicate balance influenced by several interconnected factors. The following diagram illustrates the key relationships governing tautomer stability.

Tautomer_Stability_Factors Substituents Substituent Effects (Electronic & Steric) OH_form OH-form (Aromatic) Substituents->OH_form Electron-donating groups stabilize NH_form NH-form (Keto) Substituents->NH_form Electron-withdrawing groups can stabilize Solvent Solvent Effects (Polarity & H-bonding) Solvent->OH_form Nonpolar solvents favor Solvent->NH_form Polar solvents favor Interactions Intramolecular Interactions Interactions->OH_form Intramolecular H-bonding stabilizes Interactions->NH_form Intramolecular H-bonding stabilizes OH_form->NH_form CH_form CH-form (Methylene) OH_form->CH_form NH_form->CH_form

Caption: Factors influencing pyrazolone tautomeric equilibrium.

Experimental Protocols

The determination of the predominant tautomeric form and the quantification of the equilibrium mixture rely on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms of pyrazolones in solution.

  • ¹H NMR: The chemical shifts of protons, particularly those attached to nitrogen (N-H) and oxygen (O-H), or the methylene group (CH₂), provide direct evidence for the existing tautomers. For instance, in a study of 4-acylpyrazolone-based Schiff bases, the ¹H NMR signal for the amine-one form appeared at δ = 11.9–12.9 ppm, while the imine-ol form was observed at δ = 14.0–15.7 ppm.[5]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazolone ring are sensitive to the tautomeric form. For example, the chemical shift of C-5 can differ significantly between the OH- and NH-forms.[8]

  • ¹⁵N NMR: This technique is particularly valuable for distinguishing between different nitrogen environments in the pyrazole ring. In the solid state, the "pyridine-like" N-2 and "pyrrole-like" N-1 atoms of the 1H-pyrazol-3-ol form show distinct chemical shifts.[8]

General Protocol for NMR Analysis:

  • Dissolve the pyrazolone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a specific temperature (e.g., 298 K).

  • Compare the observed chemical shifts with those of "fixed" derivatives (e.g., O-methylated or N-methylated analogs) to aid in the assignment of tautomeric forms.[8]

  • For dynamic equilibria, variable temperature NMR studies can be performed to observe changes in the spectra and potentially resolve individual tautomer signals at lower temperatures.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. By determining the precise positions of all atoms, including hydrogen atoms, the connectivity and bonding within the molecule can be definitively established.[8]

General Protocol for X-ray Crystallography:

  • Grow single crystals of the pyrazolone derivative suitable for X-ray diffraction.

  • Mount a crystal on a diffractometer and collect diffraction data at a controlled temperature.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model to obtain accurate bond lengths and angles, confirming the tautomeric form.

Computational Chemistry

Density Functional Theory (DFT) is a widely used computational method to predict the relative stabilities of tautomers.

General Protocol for DFT Calculations:

  • Build the 3D structures of the different possible tautomers.

  • Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[5][9]

  • Calculate the vibrational frequencies to confirm that the optimized geometries correspond to true energy minima.

  • Compute the Gibbs free energies (G) for each tautomer in the gas phase and in different solvents using a continuum solvation model (e.g., PCM).[5]

  • The relative stability is determined by comparing the Gibbs free energies of the tautomers.

Conclusion

The stability of pyrazolone tautomers is a multifaceted issue governed by a complex interplay of electronic and steric effects of substituents, solvent polarity, and intramolecular interactions. A comprehensive understanding of these factors is essential for predicting and controlling the tautomeric equilibrium, which in turn is critical for the rational design of new pyrazolone-based drugs and materials. The combined application of advanced spectroscopic techniques and computational modeling provides a powerful approach to unraveling the intricacies of pyrazolone tautomerism.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-3-pyrazolin-5-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Methyl-3-pyrazolin-5-one, a compound classified as an irritant. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain compliance with safety regulations and minimize risks.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling waste, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this chemical is classified as follows:

  • Skin Irritant (Category 2) [1][2]

  • Serious Eye Irritant (Category 2) [1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) , may cause respiratory irritation[1][2]

Based on these hazards, the following minimum Personal Protective Equipment (PPE) is required when handling this compound waste:

  • Eye Protection: Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations[3].

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) inspected prior to use[3][4].

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure[3].

  • Respiratory Protection: When handling the solid powder and if dust formation is possible, use a dust mask (e.g., N95 type). All handling of open waste containers should ideally occur within a chemical fume hood[5].

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is a critical first step. Cross-contamination can lead to dangerous reactions and complicate the disposal process.

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Select a chemically compatible container with a secure, leak-proof screw-on cap[6][7]. Plastic containers are often preferred for hazardous waste[8]. The container must be in good condition, free of cracks or leaks[7].

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department[7][8]. The label must include:

    • The words "Hazardous Waste"[7][8].

    • Full Chemical Name: "this compound" (do not use abbreviations or formulas)[5][8].

    • Hazard Pictograms: Check the appropriate boxes for irritant/harmful.

    • Generator Information: Principal Investigator's name, lab location (building and room number), and contact information[8].

  • Collect the Waste:

    • For solid waste (e.g., contaminated gloves, weigh paper, paper towels), double-bag it in clear plastic bags before placing it in the solid waste container[6].

    • For unused or excess solid this compound, transfer it directly into the designated hazardous waste container. Avoid creating dust[3][4].

    • For solutions containing this compound, pour the liquid waste into the designated container using a funnel.

  • Keep Container Closed: The waste container must remain closed at all times, except when you are actively adding waste[6][7]. This prevents the release of vapors and potential spills.

On-Site Storage and Disposal Procedure

All chemical waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" before collection by EHS personnel.

Procedure for Storage and Disposal:

  • Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated area[3].

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (like a lab tray or tub) to contain any potential leaks or spills[6][7]. The secondary container must be able to hold 110% of the volume of the primary container[6].

  • Segregate Incompatibles: Store the waste container away from incompatible materials, specifically strong oxidizing agents, strong acids, and strong bases[3][5].

  • Schedule a Pickup: Do not allow hazardous waste to accumulate indefinitely. Contact your institution's EHS or Hazardous Waste Program to schedule a collection[8][9]. Adhere to institutional limits on the quantity and time waste can be stored in the lab[6].

  • Handling Empty Containers:

    • An empty container that held this compound is still considered hazardous waste.

    • To decontaminate the container, it must be triple-rinsed with a solvent capable of removing the chemical residue[7][9].

    • Crucially, the solvent rinsate from this process must be collected as hazardous waste and added to your liquid waste stream[7][9].

    • Once triple-rinsed and air-dried, deface or remove the original labels, and the container may be disposed of in the regular trash or recycled according to institutional policy[9][10].

Crucial Safety Don'ts:

  • DO NOT dispose of this compound in the regular trash[8][11].

  • DO NOT dispose of this compound down the sink or into any sewer drain[8][9].

  • DO NOT mix this waste with incompatible chemicals like strong acids, bases, or oxidizers[3].

  • DO NOT allow the waste container to remain open[6][7].

Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines relevant to the disposal process. Specific limits may vary by institution and local regulations.

ParameterGuidelineSource
pH for Neutralization Neutralize corrosive waste to a pH between 6.0 and 8.0 before sewer disposal (if permitted).[5]
pH for General Sewer Disposal Permitted only for approved substances with a pH between 5.5 and 10.5.[11]
Secondary Containment Volume Must be able to hold 110% of the volume of the primary container(s).[6]
Max. Satellite Accumulation Up to 55 gallons of a single hazardous waste stream.[6]
Max. Accumulation Time Hazardous waste must be collected within 90 days of the accumulation start date.[6]

Note: As this compound is a hazardous irritant, it is not suitable for sewer disposal, regardless of pH or concentration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_ppe cluster_container cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal cluster_empty start Unwanted This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Is a waste product empty_container Empty Container? start->empty_container Container only container Select Compatible, Labeled 'Hazardous Waste' Container ppe->container collect_solid Place Contaminated Solids in Container container->collect_solid Solid Waste collect_liquid Pour Liquid Waste into Container container->collect_liquid Liquid Waste storage Store Sealed Container in Secondary Containment in a Designated Satellite Area collect_solid->storage collect_liquid->storage segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) storage->segregate ehs_pickup Arrange for Collection by Environmental Health & Safety (EHS) segregate->ehs_pickup Ready for Disposal empty_container->start No, has product triple_rinse Triple-Rinse Container with Suitable Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate trash_container Dispose of De-labeled Container in Trash triple_rinse->trash_container collect_rinsate->container

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methyl-3-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Methyl-3-pyrazolin-5-one. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and may cause skin, eye, and respiratory system irritation.[1][2][3] Some findings also indicate that it may cause an allergic skin reaction and is harmful if swallowed.[4][5][6] The following procedures outline the necessary personal protective equipment (PPE), operational steps for handling and storage, and proper disposal methods.

Hazard Identification and Personal Protective Equipment

A thorough understanding of the hazards associated with this compound is the first step toward safe handling. The primary risks include irritation upon contact with the skin, eyes, and respiratory tract.[1][3][7] Ingestion of the compound can also be harmful.[5][6][8]

Quantitative Hazard Data

Hazard ClassificationGHS CategoryDescription
Skin Irritation2Causes skin irritation.[1][2]
Eye Irritation2Causes serious eye irritation.[1][2]
Specific target organ toxicity – single exposure3May cause respiratory irritation.[1][2]
Acute toxicity (oral)4Harmful if swallowed.[5][6][8]

Recommended Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards.[7][9][10] A face shield may be required in situations with a higher risk of splashing.[4]To protect against eye irritation from dust particles or splashes.[1][7]
Hand Protection Appropriate protective gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[4][7][10]To prevent skin contact and potential irritation or allergic reactions.[1][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved dust respirator (e.g., N95) should be used, especially when engineering controls are insufficient or when handling powder.[7][8][10]To avoid inhalation of dust particles and prevent respiratory tract irritation.[1][3]
Body Protection Protective clothing to prevent skin exposure.[4][7][9]To minimize the risk of skin contact with the chemical.

Operational and Disposal Plan: A Step-by-Step Guide

A systematic approach to handling and disposal is critical for safety and compliance. The following workflow provides a clear, procedural guide for laboratory personnel.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_weigh 3. Weigh Compound in a Fume Hood prep_setup->prep_weigh handle_dissolve 4. Dissolve/Mix with Caution prep_weigh->handle_dissolve handle_reaction 5. Perform Experimental Procedures handle_dissolve->handle_reaction clean_decontaminate 6. Decontaminate Work Surfaces handle_reaction->clean_decontaminate clean_ppe 7. Doff and Dispose of PPE Correctly clean_decontaminate->clean_ppe clean_store 8. Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area clean_ppe->clean_store disp_waste 9. Segregate Chemical Waste clean_store->disp_waste disp_contact 10. Contact Licensed Waste Disposal Service disp_waste->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocol

  • Preparation:

    • Don PPE: Before handling the compound, put on all required personal protective equipment as specified in the table above.

    • Workspace Setup: Ensure that you are working in a well-ventilated area.[3][7] A chemical fume hood is highly recommended, especially when working with the solid form to minimize dust generation.[3] An eyewash station and safety shower should be readily accessible.[7]

    • Weighing: When weighing the solid compound, do so within a fume hood to control dust. Avoid actions that could generate dust.[3][7]

  • Handling and Experimentation:

    • Dissolving/Mixing: When preparing solutions, add the compound to the solvent slowly to avoid splashing.

    • Performing Reactions: Carry out all experimental procedures with caution, avoiding direct contact with the chemical.

  • Cleanup and Storage:

    • Decontamination: After use, thoroughly clean and decontaminate all work surfaces.

    • PPE Removal: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items like gloves in the appropriate waste stream.

    • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[7][9]

  • Disposal Plan:

    • Waste Segregation: Collect all waste materials containing this compound in a designated and properly labeled waste container.

    • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[3] The recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always adhere to all federal, state, and local environmental regulations.[3]

    • Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[3]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately and seek medical attention.

First-Aid Measures

cluster_exposure Accidental Exposure cluster_response Immediate Response exposure_type Type of Exposure eye_contact Eye Contact exposure_type->eye_contact skin_contact Skin Contact exposure_type->skin_contact inhalation Inhalation exposure_type->inhalation ingestion Ingestion exposure_type->ingestion flush_eyes Immediately flush with plenty of water for at least 15 minutes. eye_contact->flush_eyes wash_skin Wash off with soap and plenty of water for at least 15 minutes. skin_contact->wash_skin fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do not induce vomiting. ingestion->rinse_mouth seek_medical_aid Seek Medical Attention flush_eyes->seek_medical_aid wash_skin->seek_medical_aid fresh_air->seek_medical_aid rinse_mouth->seek_medical_aid

Caption: Emergency first-aid procedures for exposure to this compound.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Get medical aid.

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][7]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][7] Get medical aid.

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[7] Get medical aid.

By implementing these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before working with any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.